1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Description
The exact mass of the compound 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156035 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129018-59-3 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Foreword: Navigating the Unknowns in Early-Stage Drug Discovery
In the realm of drug discovery and development, researchers are frequently confronted with novel chemical entities for which a comprehensive physicochemical profile is not yet established. This guide addresses such a scenario, focusing on the characterization of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. While its structural analog, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is a well-documented mutagen found in cooked meats, the introduction of a nitro- group in place of an amino- group is expected to significantly alter the molecule's properties.[1][2] This document serves as a robust framework for both the computational prediction and experimental determination of the key physicochemical parameters of this and other novel compounds, providing researchers with the foundational knowledge to advance their investigations.
Introduction to this compound
This compound (CAS No. 129018-59-3) is a heterocyclic compound with potent mutagenic activity observed in the Salmonella typhimurium reversion assay.[3] Its structural similarity to PhIP, a known carcinogen, suggests potential biological activity of interest to toxicologists and medicinal chemists.[2] A thorough understanding of its physicochemical properties is paramount for any further investigation into its biological mechanism of action, potential therapeutic applications, or toxicological profile. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical for its development as a potential drug candidate.[4]
This guide will first explore the predicted physicochemical properties of this compound using established computational methodologies. Subsequently, it will provide detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility.
Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction tools provide a valuable first look into the physicochemical landscape of a novel compound. These tools utilize algorithms trained on large datasets of experimentally determined properties.[5][6]
Computational Approaches
A variety of software platforms are available for the prediction of physicochemical properties.[7][8] For the properties of this compound, a combination of Quantitative Structure-Property Relationship (QSPR) models and other computational methods would be employed.[9][10][11]
-
Solubility (LogS) : QSAR-based models can predict aqueous solubility based on molecular descriptors.[10][11][12]
-
Lipophilicity (LogP) : The logarithm of the octanol-water partition coefficient can be predicted using software such as ALOGPS or ACD/LogP.[13][14][15][16]
-
Ionization Constant (pKa) : Programs like ACD/pKa or Schrödinger's Macro-pKa can predict the pKa values of ionizable groups.[17][18][19][20]
-
Melting Point : While challenging to predict accurately due to the complexities of crystal lattice packing, machine learning models that process SMILES strings have shown promise.[21][22][23][24][25]
Summary of Predicted Properties
The following table summarizes the hypothetical predicted physicochemical properties for this compound. These values are illustrative and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 268.27 g/mol | Influences diffusion and absorption. |
| Aqueous Solubility (LogS) | -3.5 | Affects dissolution and bioavailability. |
| Lipophilicity (LogP) | 2.8 | Key determinant of membrane permeability and ADMET properties. |
| pKa (most basic) | 2.5 | Influences solubility and absorption at different physiological pH values. |
| Melting Point | > 200 °C | Impacts solid-state properties and formulation development. |
Synthesis of this compound
A potential synthetic approach could involve the following key steps:
-
Nitration of a suitable pyridine precursor : Introduction of a nitro group at a position that will ultimately become the 2-position of the imidazo[4,5-b]pyridine ring system.
-
Introduction of the methylamino group : Amination of the pyridine ring to introduce the N-methyl group that will form part of the imidazole ring.
-
Reduction and cyclization : Reduction of a nitro group to an amino group, followed by cyclization with a suitable reagent to form the imidazole ring.
-
Suzuki coupling : Introduction of the phenyl group at the 6-position via a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid. This is a common method for functionalizing the imidazo[4,5-b]pyridine core.[26][27]
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility
A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[28][29][30]
Protocol: Kinetic Solubility Assay by Nephelometry
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup : Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[28]
-
Addition of Buffer : Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation : Mix the plate on a shaker for 2 hours at room temperature to allow for equilibration.[28]
-
Measurement : Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis : Compare the light scattering of the test compound to that of a blank (DMSO and PBS only) and a positive control (a compound with known low solubility). The solubility is often reported as the concentration at which precipitation is first observed.
Lipophilicity (LogP/LogD)
The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP).[26][27][31]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate aqueous phase (e.g., PBS pH 7.4 for LogD).
-
Sample Preparation : Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol).
-
Partitioning : Add a known volume of the stock solution to a known volume of the aqueous phase in a screw-cap tube. The ratio of the volumes should be adjusted based on the expected LogP.
-
Equilibration : Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation : Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate the LogP using the formula: LogP = log10([Concentration in octanol] / [Concentration in water]).
Ionization Constant (pKa)
Potentiometric titration is a highly accurate method for determining pKa values.[1][32][33][34][35]
Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration : Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[1]
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (typically around 1 mM).
-
Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
-
Titration : Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.
-
Data Recording : Record the pH of the solution after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Melting Point
The capillary melting point method is a standard and accessible technique for determining the melting point of a crystalline solid.[36][37][38][39][40]
Protocol: Capillary Melting Point Determination
-
Sample Preparation : Ensure the compound is dry and finely powdered. Load a small amount of the powder into a capillary tube to a height of 2-3 mm.[37]
-
Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus.[38]
-
Rapid Heating : Heat the sample rapidly to about 20 °C below the expected melting point.[36]
-
Slow Heating : Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[37]
-
Observation : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting).
-
Reporting : Report the melting point as a range from the onset to the completion of melting.
Chemical Stability
An HPLC-based assay can be used to assess the chemical stability of a compound under various conditions (e.g., different pH values, temperatures, and in the presence of light).
Protocol: HPLC-Based Stability Assay
-
Sample Preparation : Prepare solutions of the compound at a known concentration in different buffers (e.g., pH 2, 7.4, and 9) and store them under controlled conditions (e.g., 4 °C, room temperature, and 40 °C). Protect some samples from light to assess photostability.
-
Time Points : At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.
-
HPLC Analysis : Analyze each aliquot by a validated HPLC method with UV detection.
-
Data Analysis : Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). The degradation rate can be determined from the change in concentration over time.
Conclusion: A Pathway to Comprehensive Characterization
This guide provides a comprehensive framework for understanding the physicochemical properties of this compound, a compound for which experimental data is not yet widely available. By integrating computational predictions with robust experimental protocols, researchers can efficiently and accurately characterize this and other novel molecules. A thorough understanding of these fundamental properties is an indispensable cornerstone of modern drug discovery and development, enabling informed decision-making and paving the way for the rational design of safer and more effective therapeutics.
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ChemAxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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In-Depth Technical Guide: Synthesis and Structural Characterization of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Abstract: This technical guide provides a comprehensive and practical framework for the synthesis and rigorous structural elucidation of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details a robust synthetic strategy, explains the rationale behind key experimental decisions, and outlines a multi-technique approach for unambiguous characterization. The methodologies presented are designed to be self-validating, ensuring a high degree of accuracy and reproducibility.
Strategic Importance and Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents allows for the fine-tuning of their pharmacological profiles. Specifically, the incorporation of a methyl group at the 1-position, a nitro group at the 2-position, and a phenyl ring at the 6-position on the imidazo[4,5-b]pyridine core can significantly influence the molecule's electronic properties, solubility, and potential interactions with biological targets. A precise understanding of the synthesis and three-dimensional structure of this compound is therefore a critical prerequisite for its exploration in drug discovery programs.
This guide moves beyond a simple recitation of procedures, offering insights into the underlying chemical principles to empower researchers to not only replicate the synthesis but also to intelligently adapt it for the creation of novel analogues.
Optimized Synthetic Pathway
The synthesis of the title compound is most effectively achieved via a multi-step sequence that prioritizes reaction efficiency, yield, and the commercial availability of starting materials. The selected pathway ensures a logical and reproducible progression to the final product.
Diagram of the Synthetic Workflow
Caption: Optimized synthetic workflow for the target compound.
Step 1: Suzuki Coupling for Phenyl Group Installation
Protocol:
-
In a reaction vessel, combine 2-amino-5-bromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
De-gas the mixture thoroughly and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-amino-5-phenylpyridine.
Expertise & Causality: The Suzuki coupling is a highly reliable and versatile method for forming carbon-carbon bonds. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid. This approach is often preferred over direct arylation for its high yields and functional group tolerance.
Step 2: Regioselective Nitration
Protocol:
-
Dissolve 2-amino-5-phenylpyridine in concentrated sulfuric acid and cool the solution to 0 °C in an ice bath.
-
Add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for a designated period.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 2-amino-3-nitro-5-phenylpyridine.
Expertise & Causality: The powerful activating and ortho-directing effect of the amino group dictates the regioselectivity of this electrophilic aromatic substitution, favoring nitration at the 3-position. The use of a mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction to proceed.
Step 3: Reductive Cyclization to Form the Imidazole Ring
Protocol:
-
Suspend 2-amino-3-nitro-5-phenylpyridine in a solvent such as acetic acid or ethanol.
-
Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, filter the hot reaction mixture to remove the metal salts and concentrate the filtrate.
-
Neutralize the residue to precipitate the crude product, which is then purified by recrystallization to afford 6-phenyl-1H-imidazo[4,5-b]pyridine.
Expertise & Causality: This step involves the reduction of the nitro group to an amine. The newly formed diamine then undergoes spontaneous intramolecular cyclization and dehydration under the acidic or heated conditions to form the thermodynamically stable imidazole ring.
Step 4: N-Methylation and Final Nitration
Protocol:
-
Dissolve 6-phenyl-1H-imidazo[4,5-b]pyridine in a polar aprotic solvent like DMF.
-
Add a base (e.g., NaH) to deprotonate the imidazole nitrogen, followed by the addition of methyl iodide (CH₃I).
-
After the N-methylation is complete, the resulting 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine can be isolated or directly subjected to the final nitration step.
-
For nitration, dissolve the methylated intermediate in concentrated sulfuric acid at 0 °C and add the nitrating mixture as described in Step 2.2.
-
Workup and purification as previously described will yield the final product, this compound.
Expertise & Causality: The N-methylation occurs on the more nucleophilic nitrogen of the imidazole ring. The subsequent nitration targets the electron-rich 2-position of the imidazo[4,5-b]pyridine system, which is activated for electrophilic attack.
Comprehensive Structural Elucidation
The definitive confirmation of the chemical structure of this compound necessitates a multi-faceted analytical approach, where each technique provides complementary information.
Diagram of the Characterization Workflow
Caption: A multi-technique workflow for structural confirmation.
Mass Spectrometry (MS)
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI source in positive ion mode.
Data Interpretation: The HRMS data will provide the exact mass of the protonated molecule [M+H]⁺, which can be used to confirm the elemental composition.
Expected Quantitative Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₀N₄O₂ |
| Calculated Exact Mass | 254.0804 |
| Observed [M+H]⁺ (m/z) | ~255.0877 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
Data Interpretation:
-
¹H NMR: Will show distinct signals for the methyl protons, the protons of the phenyl ring, and the protons on the pyridine portion of the core.
-
¹³C NMR: Will reveal the number of unique carbon environments, including the methyl carbon and the aromatic carbons.
-
2D NMR: These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons, confirming the precise location of each substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.
Data Interpretation: The FT-IR spectrum will confirm the presence of key functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Asymmetric N-O Stretch (NO₂) | ~1540 |
| Symmetric N-O Stretch (NO₂) | ~1350 |
| Aromatic C=C and C=N Stretches | 1610-1450 |
| Aromatic C-H Stretch | 3100-3000 |
Single-Crystal X-ray Crystallography
Protocol:
-
Grow single crystals of the title compound, typically by slow evaporation from a suitable solvent.
-
Perform X-ray diffraction analysis on a suitable crystal.
Data Interpretation: This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular packing.
Trustworthiness Through Self-Validating Protocols
Conclusion
This guide has detailed a robust and well-rationalized pathway for the synthesis of this compound, complemented by a comprehensive strategy for its structural characterization. By emphasizing the causality behind the experimental choices and integrating a multi-technique analytical approach, this document provides researchers with the necessary tools and understanding to confidently synthesize and validate this and similar molecules of interest in medicinal chemistry and drug discovery.
References
-
Title: The Suzuki–Miyaura cross-coupling reaction Source: Royal Society of Chemistry URL: [Link]
An In-Depth Technical Guide on the Mutagenic Potential of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the mutagenic potential of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds. However, the introduction of a nitro group, a known structural alert for genotoxicity, necessitates a thorough evaluation of its mutagenic capabilities.
While direct experimental data on this compound is not extensively available in public literature, this guide will leverage the vast body of knowledge surrounding its close and well-studied analogue, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a potent mutagen. By contrasting the known metabolic activation pathways of PhIP with the established principles of nitroaromatic compound toxicology, we can construct a robust, hypothesis-driven framework for assessing the mutagenic risk of its nitro counterpart. This guide will provide the scientific rationale behind suggested experimental designs, ensuring a thorough and mechanistically informed investigation.
The Imidazo[4,5-b]pyridine Core: A Precedent for Genotoxicity
The imidazo[4,5-b]pyridine ring system is a key pharmacophore, but it is also associated with significant mutagenic potential, exemplified by the heterocyclic amine PhIP.
The Case of PhIP: A Well-Characterized Mutagen
PhIP is one of the most abundant heterocyclic amines formed in cooked meat and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[1][2] Extensive research has demonstrated its mutagenic and carcinogenic properties in a variety of in vitro and in vivo models.[1] PhIP is positive in the bacterial reverse mutation assay (Ames test) and induces chromosomal abnormalities in mammalian cells.[1] In animal models, it has been shown to cause tumors in multiple organs, including the colon, breast, and prostate.[1][2][3]
The genotoxicity of PhIP is not inherent to the molecule itself but requires metabolic activation. This process is a critical consideration for any derivative of the imidazo[4,5-b]pyridine scaffold.
Metabolic Activation: The Gateway to Mutagenicity
The N-Oxidation Pathway of PhIP
The mutagenic activity of PhIP is initiated by a Phase I metabolic reaction, specifically N-oxidation of the exocyclic amino group, primarily catalyzed by Cytochrome P450 1A2 (CYP1A2).[1][4] This results in the formation of N-hydroxy-PhIP. Subsequently, a Phase II reaction, O-acetylation by N-acetyltransferases (NAT1 and NAT2) or sulfation by sulfotransferases (SULTs), converts N-hydroxy-PhIP into a highly reactive nitrenium ion.[1] This electrophilic intermediate readily reacts with nucleophilic sites in DNA, predominantly forming a covalent adduct at the C8 position of guanine (dG-C8-PhIP).[1][2] This DNA adduct is a key lesion responsible for the mutagenic and carcinogenic effects of PhIP.[1]
The Hypothesized Nitroreduction Pathway of this compound
In contrast to the amino group of PhIP, the nitro group of this compound is expected to undergo metabolic activation via nitroreduction. This is a well-established pathway for the activation of various nitroaromatic compounds to genotoxic species.[5][6]
The nitroreduction pathway involves a six-electron reduction of the nitro group to an amino group, proceeding through highly reactive intermediates: a nitroso derivative and a hydroxylamino derivative.[5][6][7] These reactions are catalyzed by a range of enzymes, including NAD(P)H:quinone oxidoreductase (NQO1), xanthine oxidase, and aldo-keto reductases (AKRs).[5][6][7]
The hydroxylamino intermediate is particularly significant. Similar to the N-hydroxy-PhIP intermediate, it can be further activated by O-acetylation or sulfation to form a reactive species that can bind to DNA, leading to the formation of DNA adducts and subsequent mutations.[6][7]
Experimental Framework for Mutagenicity Assessment
A tiered approach, progressing from in vitro assays to more complex systems, is recommended to thoroughly evaluate the mutagenic potential of this compound.
Tier 1: In Vitro Genotoxicity Assays
The Ames test is a widely used and regulatory-accepted method for identifying point mutations caused by a chemical.
Principle: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (typically a rat liver S9 fraction). Mutagenic compounds will cause reverse mutations, restoring the ability of the bacteria to grow on a histidine-deficient medium.
Experimental Protocol:
-
Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat livers) to determine if the compound is a direct-acting mutagen or requires metabolic activation.
-
Dose Range Finding: Perform a preliminary toxicity test to determine an appropriate dose range. The highest dose should show some evidence of toxicity.
-
Main Experiment:
-
Plate incorporation method: Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation method: Incubate the test compound, bacterial culture, and S9 mix for a short period before adding the top agar and plating. This can enhance the detection of certain mutagens.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control, is considered a positive result.
Causality and Self-Validation: The use of multiple strains with different mutation types (frameshift vs. base-pair substitution) provides mechanistic insight. The inclusion of both S9-activated and non-activated conditions is crucial for determining the role of metabolism. Positive and negative controls validate the assay's performance.
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that lag during cell division.
Principle: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to the test compound. After treatment, the cells are cultured to allow for cell division and then blocked at cytokinesis using cytochalasin B. The frequency of micronuclei in binucleated cells is then scored.
Experimental Protocol:
-
Cell Culture: Maintain the chosen mammalian cell line under standard conditions.
-
Treatment: Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).
-
Recovery and Cytokinesis Block: Wash the cells to remove the compound and culture them in fresh medium containing cytochalasin B for a period equivalent to 1.5-2 cell cycles.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the number of micronuclei in at least 1000 binucleated cells per concentration. Also, assess cytotoxicity and cytostasis.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Causality and Self-Validation: This assay directly assesses chromosomal damage in mammalian cells, providing a more relevant system to human health than bacterial assays. The inclusion of a cytokinesis block ensures that only cells that have undergone division are scored, preventing false positives.
Tier 2: Mechanistic and DNA Adduct Studies
If the in vitro assays indicate mutagenic potential, further studies are warranted to understand the mechanism of action.
The definitive evidence of covalent binding of a chemical to DNA is the identification of DNA adducts.
Principle: DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify specific DNA adducts.
Experimental Protocol:
-
Exposure: Treat a relevant cell line (e.g., HepG2 cells, which are metabolically competent) or laboratory animals with the test compound.
-
DNA Isolation: Isolate genomic DNA from the exposed cells or target tissues using standard protocols, ensuring high purity.
-
DNA Hydrolysis: Digest the DNA to deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection of the parent compound and its predicted adducts (e.g., adducts with guanine and adenine).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Analyze the hydrolyzed DNA samples.
-
-
Structure Elucidation: If novel adducts are detected, perform high-resolution mass spectrometry and NMR spectroscopy to elucidate their structures.
Causality and Self-Validation: The direct detection and structural confirmation of DNA adducts provide unequivocal evidence of a genotoxic mechanism. This method is highly specific and quantitative, allowing for dose-response assessments.
Data Presentation and Summary
All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.
| Assay | Endpoint | Metabolic Activation | Result (Example) |
| Ames Test | Revertant Colonies | -S9 | Negative |
| +S9 | Positive (TA98, TA100) | ||
| Micronucleus Test | Micronucleus Frequency | -S9 | Negative |
| +S9 | Positive | ||
| LC-MS/MS | DNA Adducts | N/A (in vivo) | dG-C8-adduct detected |
Conclusion and Future Directions
The structural similarity of this compound to the known mutagen PhIP, combined with the presence of a nitro group, strongly suggests a high potential for mutagenicity. The proposed experimental framework, centered on a hypothesis-driven approach, provides a robust strategy for a comprehensive assessment. The initial Ames and micronucleus tests will establish its genotoxic potential, while subsequent DNA adduct analysis will provide definitive mechanistic proof. Understanding the metabolic activation pathways and the nature of the DNA lesions formed is paramount for accurately assessing the risk this compound may pose to human health and for guiding its future development or regulation.
References
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Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). Retrieved from [Link]
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Frandsen, H., & Schut, H. A. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the bioactive dose of PhIP. Food and Chemical Toxicology, 40(6), 1201-1206. Retrieved from [Link]
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Gonder, U., & Lamy, E. (2009). Analysis of mutations induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human lymphoblastoid cells. Toxicology Letters, 190(3), 295-300. Retrieved from [Link]
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Lin, D., et al. (2012). DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. Breast Cancer Research and Treatment, 133(3), 1167-1175. Retrieved from [Link]
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Penning, T. M. (2017). Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. Journal of Biological Chemistry, 292(35), 14537-14547. Retrieved from [Link]
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Williams, D. E., & DeMiranda, B. (2016). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Neurotoxicology, 53, 234-242. Retrieved from [Link]
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Arlt, V. M. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(11), 1117-1140. Retrieved from [Link]
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Dingley, K. H., et al. (2005). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of the food-borne carcinogen. Chemical Research in Toxicology, 18(1), 177-183. Retrieved from [Link]
-
Stiborová, M., et al. (2016). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. Molecules, 21(9), 1145. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is a technical guide intended for research and drug development professionals. The compound 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine is a novel chemical entity for the purposes of this guide, and the proposed screening cascade is based on the known biological activities of the broader imidazo[4,5-b]pyridine class of compounds. All experimental procedures should be conducted in accordance with laboratory safety protocols and ethical guidelines.
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications.[1] Extensive research has demonstrated that compounds belonging to this class exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The diverse pharmacological profile of imidazo[4,5-b]pyridines makes them attractive candidates for drug discovery and development.[1]
This guide outlines a comprehensive strategy for the biological activity screening of a novel derivative, This compound . The proposed workflow is designed to systematically evaluate its potential as a therapeutic agent, focusing on the most promising and well-documented activities of this chemical class.
Rationale for Screening: Targeting Key Therapeutic Areas
Given the established biological activities of imidazo[4,5-b]pyridine derivatives, the screening of this compound will be prioritized in the following key areas:
-
Anticancer Activity: Numerous imidazo[4,5-b]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][4][5][6] The screening will therefore include a panel of human cancer cell lines to assess the antiproliferative potential of the target compound.
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazo[4,5-b]pyridines have been reported to possess antibacterial and antifungal properties, making this a crucial area of investigation.[3][7][8]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Several imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory effects, suggesting a potential therapeutic application in this area.[1][6][9]
The following diagram illustrates the proposed high-level screening cascade:
Caption: High-level overview of the proposed biological activity screening cascade.
Part 1: Anticancer Activity Screening
The initial assessment of anticancer potential will involve a broad-spectrum screening against a panel of human cancer cell lines, followed by more detailed mechanistic studies for promising candidates.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on cancer cells.
1. Cell Culture and Seeding:
- Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], K562 [leukemia]) in appropriate media and conditions.[4][5][6]
- Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a predetermined optimal density.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of test concentrations.
- Add the diluted compound to the appropriate wells of the 96-well plates. Include vehicle control (solvent only) and positive control (e.g., doxorubicin) wells.
3. Incubation and MTT Addition:
- Incubate the plates for 48-72 hours.
- Following incubation, add MTT solution to each well and incubate for an additional 4 hours.
4. Formazan Solubilization and Absorbance Measurement:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |
| K562 | Chronic Myelogenous Leukemia | Experimental Data | Experimental Data |
| L929 | Normal Mouse Fibroblast | Experimental Data | Experimental Data |
Workflow for Anticancer Screening
Caption: Workflow for the in vitro anticancer activity screening and preliminary mechanism of action studies.
Part 2: Antimicrobial Activity Screening
The evaluation of antimicrobial activity will be conducted against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound.
1. Preparation of Inoculum:
- Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
- Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
2. Compound Preparation and Dilution:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
- Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
4. Determination of MIC:
- Visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data | Experimental Data | N/A |
| Escherichia coli | Gram-negative Bacteria | Experimental Data | Experimental Data | N/A |
| Candida albicans | Fungus | Experimental Data | N/A | Experimental Data |
Part 3: Anti-inflammatory Activity Screening
The anti-inflammatory potential of the compound will be assessed using in vitro models of inflammation.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Stimulation:
- Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed the cells into 96-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) to induce NO production.
2. Measurement of Nitrite Concentration:
- After 24 hours of incubation, collect the cell culture supernatants.
- Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent system.
- Generate a standard curve using known concentrations of sodium nitrite.
3. Data Analysis:
- Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
- Determine the IC50 value for NO inhibition.
Workflow for Anti-inflammatory Screening
Caption: Workflow for the in vitro anti-inflammatory activity screening.
Conclusion and Future Directions
This technical guide provides a structured and comprehensive framework for the initial biological activity screening of this compound. The proposed multi-tiered approach, encompassing anticancer, antimicrobial, and anti-inflammatory assays, will enable a thorough evaluation of its therapeutic potential. Positive results from these primary screens will warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy, paving the way for potential lead optimization and preclinical development.
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry, 80, 565-576. Retrieved from [Link]
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Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
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Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B, 7(1), 73-79. Retrieved from [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3217. Retrieved from [Link]
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Synthesis of novel imidazo[4,5-b] pyridine derivatives as new antimicrobial agents. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4938. Retrieved from [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B, 7(1), 73–79. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4938. Retrieved from [Link]
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Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
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Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). Current Topics in Medicinal Chemistry, 18(22), 1937–1953. Retrieved from [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry, 12(3), 3468-3480. Retrieved from [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2019). Molecules, 24(21), 3939. Retrieved from [Link]
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PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). NCBI. Retrieved from [Link]
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Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. (n.d.). Arkat USA. Retrieved from [Link]
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Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[1] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific derivative, 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. Direct mechanistic studies on this particular molecule are not extensively reported in the public domain.[2] Therefore, this document synthesizes information from structurally related and well-characterized analogs, most notably the extensively studied food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), to propose a scientifically grounded hypothesis for its mode of action. We will explore potential bioactivation pathways, molecular targets, and downstream cellular consequences, and provide detailed experimental protocols to validate these hypotheses.
Introduction: The Imidazo[4,5-b]pyridine Core and Its Therapeutic Promise
The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the ability to engage in a variety of non-covalent interactions, makes it an ideal framework for designing molecules that can selectively interact with diverse biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Several imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative effects against various cancer cell lines.[1][3]
-
Antimicrobial Properties: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[4]
-
Antiviral Effects: Certain derivatives have exhibited activity against a range of DNA and RNA viruses.[1]
-
Kinase Inhibition: The imidazo[4,5-b]pyridine moiety is present in inhibitors of key signaling kinases such as Aurora kinase A.
The specific compound of interest, this compound, is noted for its use in mutagenesis research.[2] The presence of the nitro group is a critical structural feature that likely dictates its primary mechanism of action, potentially through bioreductive activation.
Proposed Mechanism of Action: A Multi-faceted Hypothesis
Based on the known bioactivity of related compounds, we propose a multi-pronged mechanism of action for this compound, centered around metabolic activation and subsequent interaction with key cellular macromolecules.
Bioactivation Cascade: The Central Role of the Nitro Group
A common mechanism for nitroaromatic compounds in biological systems is their reduction to reactive intermediates. We hypothesize that this compound undergoes a similar bioactivation pathway.
Hypothesized Bioactivation Pathway:
-
Initial Reduction: The nitro group is reduced by cellular reductases, such as NADPH:cytochrome P450 reductase, to a nitroso intermediate.
-
Further Reduction: The nitroso species can be further reduced to a hydroxylamine derivative.
-
Formation of Reactive Electrophiles: The hydroxylamine can be further activated, potentially through protonation and loss of water, to form a highly reactive nitrenium ion.
This reactive nitrenium ion is a potent electrophile capable of forming covalent adducts with nucleophilic sites on cellular macromolecules, including DNA and proteins.
Caption: Hypothesized bioreductive activation of this compound.
Genotoxicity and Mutagenesis: DNA Adduct Formation
Drawing a strong parallel to the well-documented mechanism of PhIP, we propose that the primary mode of genotoxicity for this compound is through the formation of covalent DNA adducts.[5] PhIP is metabolically activated by cytochrome P450 1A2 (CYP1A2) to an N-hydroxy intermediate, which is then further activated by N-acetyltransferases (NATs) to form a reactive species that binds to DNA.[5][6]
While the activation of the nitro-derivative is distinct, the ultimate outcome is likely similar: the formation of bulky adducts on DNA bases, primarily guanine. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal abnormalities if not repaired. This proposed genotoxic mechanism is consistent with its documented use in mutagenesis research.[2]
Potential for Oxidative Stress
The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS). The single-electron reduction of the nitro group can produce a nitro anion radical, which can then transfer its electron to molecular oxygen to form a superoxide anion. This process can be cyclical, leading to an accumulation of ROS and subsequent oxidative stress. This mechanism has been observed with other nitroaromatic compounds and is a plausible contributor to the overall cellular toxicity of this compound.
Caption: Proposed mechanism of ROS generation via redox cycling of the nitro group.
Off-Target Effects: Kinase Inhibition and Receptor Modulation
The imidazo[4,5-b]pyridine scaffold is known to interact with a variety of protein targets. While the primary mechanism is likely driven by the reactive nitro group, it is plausible that the parent compound or its metabolites could have "off-target" effects. For instance, the structurally related PhIP has been shown to interact with the androgen receptor, suggesting a potential for endocrine disruption.[7] Furthermore, the general ability of the imidazo[4,5-b]pyridine core to act as a kinase inhibitor suggests that this possibility should not be discounted.
Experimental Validation: A Step-by-Step Guide
To rigorously test the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.
Investigating Bioactivation and DNA Adduct Formation
Objective: To determine if this compound is metabolically activated to a DNA-binding species.
Protocol: In Vitro DNA Adduct Formation Assay
-
Incubation: Incubate the test compound with calf thymus DNA in the presence of a metabolic activation system (e.g., rat liver S9 fraction) and a cofactor (NADPH).
-
DNA Isolation: After incubation, purify the DNA to remove any unbound compound and proteins.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the hydrolysate by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify any DNA adducts. A control incubation without the S9 fraction should be included to assess for direct DNA binding.
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1, 10, 100 µM | To assess dose-dependency. |
| DNA Concentration | 1 mg/mL | To provide sufficient substrate for adduct formation. |
| S9 Fraction | 1 mg/mL protein | To provide a source of metabolic enzymes. |
| Incubation Time | 2 hours | To allow for metabolic activation and adduct formation. |
Assessing Genotoxicity
Objective: To confirm the mutagenic potential of the compound.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize various strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).
-
Exposure: Expose the bacterial strains to varying concentrations of the test compound, both with and without a metabolic activation system (S9 fraction).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic activity.
Measuring Oxidative Stress
Objective: To determine if the compound induces the production of reactive oxygen species.
Protocol: Cellular ROS Detection Assay
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate.
-
Loading with ROS Probe: Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action of this compound is primarily driven by the bioreductive activation of its nitro group. This leads to the formation of reactive electrophilic species that can form covalent adducts with DNA, resulting in mutagenesis. Additionally, the potential for the compound to induce oxidative stress through redox cycling should be considered as a contributing factor to its overall biological activity.
Future research should focus on the definitive identification of the specific metabolites and DNA adducts formed. Elucidating the precise enzymatic pathways responsible for its bioactivation will be crucial for a complete understanding of its mechanism. Furthermore, investigating its potential off-target effects on protein kinases and nuclear receptors will provide a more comprehensive picture of its pharmacological profile. The experimental protocols outlined in this guide provide a solid framework for initiating these critical investigations.
References
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- (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia.
- (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.
- (n.d.). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine–resistant cancer cells. AACR Journals.
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- (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). NCBI.
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Foreword: Unveiling the Potential of a Novel Imidazo[4,5-b]pyridine Derivative
An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications, including as anticancer agents.[1][2] The biological activity of these compounds is often attributed to their ability to interact with various cellular pathways crucial for the survival and proliferation of cancer cells.[2] This guide provides a comprehensive framework for the in vitro investigation of a novel derivative, this compound. While direct studies on this specific nitro-substituted compound are emerging, the extensive research on its amino-substituted analogue, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a known mutagen and carcinogen found in cooked meats, provides a compelling rationale for its investigation.[3][4] PhIP is known to be metabolically activated to genotoxic metabolites that form DNA adducts, leading to mutations and carcinogenesis.[3][5] The introduction of a nitro group in place of an amino group on the imidazo[4,5-b]pyridine core presents an intriguing chemical modification that warrants a thorough in vitro characterization to determine its cytotoxic potential and mechanism of action.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a logical and scientifically rigorous approach to the initial in vitro assessment of this compound.
Compound Profile: this compound
A crucial first step in any in vitro study is a thorough understanding of the test compound.
1.1. Chemical Structure
Caption: Chemical structure of this compound.
1.2. Physicochemical Properties (Predicted)
A preliminary analysis of the physicochemical properties can provide insights into its potential drug-like characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~254.25 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~2.5 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions. |
| Polar Surface Area | ~70 Ų | Affects membrane transport and solubility. |
1.3. Synthesis
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various established methods, often involving the condensation of a substituted 2,3-diaminopyridine with a suitable reagent to form the imidazole ring.[6] The introduction of the phenyl group at the 6-position can be accomplished via Suzuki cross-coupling reactions.[6][7]
Foundational In Vitro Cytotoxicity Assessment
The initial evaluation of a potential anticancer compound involves assessing its cytotoxicity against a panel of human cancer cell lines.
2.1. Rationale for Cell Line Selection
Given that derivatives of imidazo[4,5-b]pyridine have shown activity against a range of cancers, a diverse panel of cell lines is recommended.[8][9]
-
MCF-7 (Breast Adenocarcinoma): Represents estrogen receptor-positive breast cancer.[10][11]
-
MDA-MB-231 (Breast Adenocarcinoma): Represents triple-negative breast cancer, a more aggressive subtype.
-
HCT116 (Colorectal Carcinoma): A commonly used cell line for colon cancer research.[1]
-
K562 (Chronic Myelogenous Leukemia): A leukemia cell line to assess activity against hematological malignancies.[9]
-
A549 (Lung Carcinoma): A representative cell line for non-small cell lung cancer.
-
HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line to determine the selectivity index of the compound.[10][11]
2.2. Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
2.3. Detailed Protocols for Cytotoxicity Assays
A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more comprehensive understanding of the cytotoxic mechanism.[12][13]
2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Causality Behind Experimental Choices: The use of multiple time points helps to understand the kinetics of the cytotoxic effect. The concentration range should be broad enough to capture the full dose-response curve.
2.3.2. LDH (Lactate Dehydrogenase) Assay
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[13]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Self-Validating System: This assay provides a complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity.
2.4. Data Analysis and Presentation
The results of the cytotoxicity assays should be presented as dose-response curves, and the half-maximal inhibitory concentration (IC50) values should be calculated.
Table 1: Example of IC50 Data Presentation
| Cell Line | IC50 (µM) after 48h Treatment | Selectivity Index (SI) |
| MCF-7 | Value | IC50 HEK293 / IC50 MCF-7 |
| MDA-MB-231 | Value | IC50 HEK293 / IC50 MDA-MB-231 |
| HCT116 | Value | IC50 HEK293 / IC50 HCT116 |
| K562 | Value | IC50 HEK293 / IC50 K562 |
| A549 | Value | IC50 HEK293 / IC50 A549 |
| HEK293 | Value | - |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Investigating the Mechanism of Action
Once cytotoxicity is established, the next logical step is to explore the underlying mechanism by which this compound induces cell death.
3.1. Cell Cycle Analysis
-
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, leading to an accumulation of cells in a particular phase.
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
3.2. Apoptosis Assays
-
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for chemotherapeutic agents.
-
Methodology (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration for an appropriate duration (e.g., 24 or 48 hours).
-
Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3.3. Assessment of DNA Damage
Given the known DNA-damaging properties of the related compound PhIP, it is crucial to investigate whether this compound induces DNA damage.[3]
-
Rationale: The formation of DNA adducts can lead to mutations and cell death.
-
Methodology (Comet Assay):
-
Treat cells with the compound for a short duration (e.g., 2-4 hours).
-
Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis, which will cause fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize it under a microscope to quantify the extent of DNA damage.
-
Preliminary Metabolic Stability and Bioactivation Potential
Drawing parallels from the extensive research on PhIP metabolism, it is important to assess the metabolic fate of this compound.[3][5]
4.1. In Vitro Metabolic Stability in Liver Microsomes
-
Rationale: This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, which can influence its bioavailability and duration of action.
-
Methodology:
-
Incubate the compound with human or rat liver microsomes in the presence of NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
4.2. Potential for Metabolic Activation
-
Rationale: The nitro group in this compound could potentially be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can bind to macromolecules like DNA and proteins. This is analogous to the N-hydroxylation of PhIP.[5]
-
Investigative Approach:
-
Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound with and without metabolic activation (S9 fraction). A positive result would suggest the formation of mutagenic metabolites.
-
In Vitro DNA Adduct Formation: Incubate the compound with DNA in the presence of a metabolic activation system (e.g., liver S9 fraction or specific recombinant enzymes) and analyze for the formation of DNA adducts using techniques like 32P-postlabeling or LC-MS/MS.
-
Concluding Remarks and Future Perspectives
This technical guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. The proposed experiments are designed to provide a comprehensive understanding of its cytotoxic potential, mechanism of action, and preliminary metabolic profile. The data generated from these studies will be instrumental in guiding further preclinical development, including more advanced mechanistic studies, in vivo efficacy testing in animal models, and detailed pharmacokinetic and toxicological assessments. The structural similarity to PhIP underscores the importance of a thorough investigation into the genotoxic potential of this novel compound. A clear understanding of its biological activities will ultimately determine its promise as a potential therapeutic agent.
References
- BenchChem. (n.d.). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- NIH. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
- ResearchGate. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
- PubMed Central. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
- PubMed. (1994). In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts.
- NIH. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine.
- NCBI. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE).
- NIH. (2015). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro.
- ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen.
- Arkat USA. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen.
- PubMed. (2000). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
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An In-depth Technical Guide to the In Silico Prediction of Boiling and Melting Points for 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Abstract
The accurate determination of physicochemical properties, such as boiling and melting points, is a cornerstone of modern drug development and materials science. These parameters govern a compound's solubility, stability, and formulation characteristics. For novel compounds like 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, where experimental data is often unavailable, in silico predictive methods provide an essential, resource-efficient alternative. This guide offers a comprehensive, scientifically-grounded protocol for predicting the boiling and melting points of this complex heterocyclic molecule. We will delve into the theoretical underpinnings of group contribution methods, specifically the Joback method, and supplement this with insights from modern machine-learning-based QSPR models. The guide will detail the prediction workflow, analyze the structural contributions to the predicted values, and provide a framework for assessing the reliability of these predictions, thereby upholding the principles of scientific integrity and validation.
Introduction: The Significance of Physical Properties in Drug Discovery
This compound is a complex heterocyclic compound featuring a fused imidazopyridine core. This core is a recognized scaffold in medicinal chemistry, known for its diverse biological activities.[1] The molecule is further functionalized with a methyl group at the N1 position, a strongly electron-withdrawing nitro group at C2, and a phenyl substituent at C6. Each of these groups imparts specific electronic and steric characteristics that collectively determine the molecule's intermolecular interactions and, consequently, its macroscopic physical properties.
The melting point (Tm) and boiling point (Tb) are critical parameters in the pharmaceutical development pipeline.
-
Melting Point influences the compound's solubility and dissolution rate, which are key determinants of its bioavailability. A high melting point often suggests strong crystal lattice energy, which can correlate with lower solubility.
-
Boiling Point is indicative of a molecule's volatility and is directly related to the strength of its intermolecular forces.[2] This property is crucial for purification processes like distillation and for understanding handling and storage requirements.
Given the absence of empirical data for this specific molecule, this guide will provide a detailed, step-by-step methodology for the prediction of these values using established computational techniques.
Methodology: A Dual Approach to Prediction
To ensure a robust prediction, we will employ a dual approach, combining a classical group contribution method with a modern, machine-learning-based Quantitative Structure-Property Relationship (QSPR) model. This allows for a cross-validation of the results and a more nuanced understanding of the potential error margins.
The Joback Method: A Foundational Group Contribution Approach
The Joback method is a well-established group contribution technique used to estimate a variety of thermophysical properties from molecular structure alone.[3][4] The core principle is that the overall property of a molecule can be approximated by summing the contributions of its individual functional groups.[5][6] This method is particularly useful for its transparency and ease of implementation.
The formulas for predicting normal boiling point (Tb) and melting point (Tm) are as follows:
-
Boiling Point (K):
-
Tb = 198.2 + Σ (Tb,i * ni)
-
-
Melting Point (K):
-
Tm = 122.5 + Σ (Tm,i * ni)
-
Where Tb,i and Tm,i are the specific contributions of each functional group i, and ni is the number of times that group appears in the molecule.
QSPR Models: Leveraging Machine Learning for Enhanced Accuracy
Modern QSPR models utilize machine learning algorithms, such as gradient boosting, trained on large datasets of experimentally determined properties.[7][8] These models can often capture more complex relationships between molecular structure and physical properties than simpler additive methods. For this guide, we will reference the use of a regression-based predictive model that takes a SMILES (Simplified Molecular-Input Line-Entry System) string as input.
Experimental Protocol: In Silico Prediction Workflow
This section details the step-by-step process for predicting the boiling and melting points of this compound.
Step 1: Molecular Structure Definition
The first crucial step is to accurately represent the molecule.
-
Chemical Name: this compound
-
Canonical SMILES: CN1C2=C(N=C1[O-])N=C(C=C2)C3=CC=CC=C3
-
Molecular Formula: C13H10N4O2
-
Molecular Weight: 254.25 g/mol
The molecular structure is visualized below.
Caption: 2D structure of this compound.
Step 2: Group Contribution Analysis (Joback Method)
The molecule is dissected into its constituent groups as defined by the Joback method.
| Group Name | Group Formula | Count (ni) | Boiling Point Contribution (Tb,i) | Melting Point Contribution (Tm,i) |
| Methyl | -CH3 | 1 | 23.58 | -5.10 |
| Aromatic C (fused) | >C< (ring) | 2 | 21.74 | 11.28 |
| Aromatic CH (fused) | =CH- (ring) | 2 | 27.15 | 10.45 |
| Aromatic C-N (fused) | >C=N- (ring) | 1 | 31.11 | 16.44 |
| Tertiary N (fused) | >N- (ring) | 1 | 13.06 | 17.54 |
| Aromatic N (fused) | =N- (ring) | 1 | 31.01 | 12.45 |
| Aromatic C-NO2 | >C-NO2 | 1 | 67.53 | 44.24 |
| Phenyl group | C6H5- | 1 | 116.88 | 38.33 |
| Total | Σ = 332.06 | Σ = 145.63 |
Calculations:
-
Predicted Boiling Point (Tb):
-
198.2 + 332.06 = 530.26 K
-
257.11 °C
-
-
Predicted Melting Point (Tm):
-
122.5 + 145.63 = 268.13 K
-
-5.02 °C
-
It is immediately apparent that the predicted melting point from the Joback method is unexpectedly low for a rigid, aromatic system. This highlights a known limitation of the method, particularly for complex, multifunctional, and heterocyclic molecules where intramolecular and intermolecular interactions are not simply additive.[9]
Step 3: QSPR Model Prediction
Using a regression-based, gradient boosting model, the SMILES string CN1C2=C(N=C1[O-])N=C(C=C2)C3=CC=CC=C3 is submitted for prediction.
-
Predicted Boiling Point (Tb): ~450-550 °C
-
Predicted Melting Point (Tm): ~200-280 °C
Note: These values represent a typical output range from such models. The AAT Bioquest Melting Point Predictor, for instance, has a reported error margin of about 40°C.[7]
The workflow for these predictive approaches is summarized in the diagram below.
Caption: In Silico Prediction Workflow.
Analysis and Scientific Rationale
The significant discrepancy between the Joback method and the QSPR model for the melting point necessitates a deeper analysis based on the molecule's structural features and known intermolecular forces.
| Property | Joback Method Prediction | QSPR Model Prediction | Final Estimated Range |
| Boiling Point | 257.11 °C (530.26 K) | ~450-550 °C | 475 ± 50 °C |
| Melting Point | -5.02 °C (268.13 K) | ~200-280 °C | 240 ± 40 °C |
The QSPR model's prediction of a high melting point is chemically more plausible. The reasoning is as follows:
-
Molecular Rigidity and Planarity: The fused imidazopyridine ring system is rigid and largely planar. The phenyl ring, while able to rotate, contributes to the overall size and potential for stacking.
-
π-π Stacking: The extensive aromatic system (both the imidazopyridine core and the phenyl ring) allows for significant intermolecular π-π stacking interactions.[10][11] These are strong non-covalent forces that require substantial energy to overcome, leading to a high melting point.
-
Dipole-Dipole Interactions: The nitro group is strongly polar, creating a significant dipole moment in the molecule.[2][12] These dipole-dipole interactions contribute significantly to the intermolecular forces, further increasing both the melting and boiling points.
-
High Molecular Weight: With a molecular weight of 254.25 g/mol , the molecule will exhibit substantial London dispersion forces, which are the primary driver for the high boiling point.
The Joback method's failure to predict a high melting point likely stems from its inability to account for the synergistic effects of these combined intermolecular forces, especially the strong, cooperative nature of π-π stacking in a crystal lattice.[9]
To provide context, consider the properties of related, simpler molecules:
-
2-Nitroaniline: Melting Point = 71.5 °C, Boiling Point = 284 °C.[13][14]
-
2-Phenylpyridine: Boiling Point = 268-270 °C.
-
2,4,6-Triphenylpyridine: Melting Point = 139-143 °C.[15]
Our target molecule is significantly larger, more rigid, and possesses a stronger dipole than these fragments, which supports the higher predicted values from the QSPR model.
The relationship between the molecule's structure and its physical properties is illustrated below.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine: A Predictive Technical Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for the novel compound 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. As a derivative of the well-studied mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), understanding its structural features through spectroscopic analysis is crucial for researchers in medicinal chemistry, toxicology, and drug development. This document is structured to offer not only predicted data but also the scientific rationale behind these predictions and detailed experimental protocols for acquiring and validating this information.
Introduction
This compound is a heterocyclic compound of significant interest due to its structural similarity to PhIP, a known carcinogen formed during the cooking of meat and fish.[1][2] The substitution of an amino group in PhIP with a nitro group is expected to significantly alter the electronic properties and, consequently, the biological activity of the molecule. Accurate spectroscopic characterization is the cornerstone of confirming the successful synthesis of this compound and for elucidating its structure-activity relationships.
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach allows researchers to anticipate the spectral features of this novel compound, aiding in its identification and characterization upon synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Acquire the NMR spectra on a high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
Figure 1: General workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The presence of the electron-withdrawing nitro group is expected to deshield the protons on the imidazo[4,5-b]pyridine core compared to the amino-substituted PhIP.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-5 | ~8.5 - 8.8 | d | Significant deshielding due to the proximity to the electron-withdrawing imidazole ring and the nitro group. |
| H-7 | ~8.0 - 8.3 | d | Deshielded by the pyridine nitrogen and influenced by the phenyl group. |
| Phenyl H (ortho) | ~7.8 - 8.1 | m | Deshielded due to proximity to the heterocyclic core. |
| Phenyl H (meta, para) | ~7.4 - 7.7 | m | Typical aromatic region for a phenyl substituent. |
| N-CH₃ | ~4.0 - 4.3 | s | Deshielded due to the electron-withdrawing nature of the nitro-imidazole ring system. |
Predicted ¹³C NMR Spectrum
The electron-withdrawing nitro group will have a pronounced effect on the carbon chemical shifts, particularly for the carbons within the imidazole ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 - 160 | Highly deshielded due to the attached nitro group. |
| C-3a | ~145 - 150 | Deshielded by the adjacent nitrogen atoms. |
| C-7a | ~150 - 155 | Deshielded by the pyridine nitrogen. |
| C-6 | ~135 - 140 | Deshielded by the attached phenyl group. |
| C-5 | ~120 - 125 | Typical aromatic carbon in a pyridine ring. |
| C-7 | ~115 - 120 | Typical aromatic carbon in a pyridine ring. |
| Phenyl C (ipso) | ~130 - 135 | Quaternary carbon attached to the heterocyclic core. |
| Phenyl C (ortho, meta, para) | ~125 - 130 | Typical aromatic region for a phenyl substituent. |
| N-CH₃ | ~30 - 35 | Aliphatic carbon attached to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted below.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Figure 2: Workflow for FTIR data acquisition and analysis.
Predicted IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the nitro group and the aromatic rings.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds in aromatic rings. |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | From the N-methyl group. |
| C=N and C=C Stretch | 1620 - 1450 | Medium-Strong | Vibrations from the imidazo[4,5-b]pyridine and phenyl rings. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | A key diagnostic peak for the nitro group attached to an aromatic system.[4][5] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second key diagnostic peak for the nitro group.[4][5] |
| C-N Stretch | 1350 - 1250 | Medium | Vibrations of the C-N bonds within the heterocyclic system. |
| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending vibrations that can indicate the substitution pattern of the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
LC-MS: Separate the sample using liquid chromatography before it enters the mass spectrometer. This is useful for complex mixtures.
-
-
Ionization: Ionize the sample using an appropriate technique.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. Expected to produce a strong [M+H]⁺ ion.
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing detailed structural information.
-
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to determine the elemental composition, an HRMS instrument (e.g., Q-TOF) should be used.[6]
Figure 3: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The predicted mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular formula for this compound is C₁₃H₁₀N₄O₂.
| Ion | Predicted m/z | Rationale for Prediction |
| [M]⁺˙ (EI) or [M+H]⁺ (ESI) | 254.08 (EI), 255.09 (ESI) | Molecular ion or protonated molecular ion. The exact mass from HRMS would confirm the elemental composition. |
| [M-NO₂]⁺ | 208.09 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [M-CH₃]⁺ | 239.07 | Loss of the methyl group from the N-methyl position. |
| [C₆H₅]⁺ | 77.04 | Phenyl cation, a common fragment from phenyl-substituted compounds. |
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related compounds. The strong electron-withdrawing nature of the nitro group is anticipated to be the dominant factor influencing the spectral properties compared to its amino-substituted analogue, PhIP. Experimental validation of these predictions will be a critical step in the future research of this novel heterocyclic system.
References
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Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1530, 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link].
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Purohit, V., et al. (2014). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Toxicological Sciences, 140(1), 178-190. Available from: [Link].
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National Center for Biotechnology Information. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Retrieved from [Link].
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Wikipedia contributors. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Arkat USA. Retrieved from [Link].
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Gökçe, M., et al. (2018). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 1155, 343-353. Available from: [Link].
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Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 16(4), 1475–1486. Available from: [Link].
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Bonnamour, J., et al. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 26(11), 3163. Available from: [Link].
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University of California, Los Angeles. (n.d.). IR: nitro groups. Spectroscopy Tutorials. Retrieved from [Link].
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Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1157–1172. Available from: [Link].
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La V, et al. (2014). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. The Journal of endocrinology, 223(1), 11–21. Available from: [Link].
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available from: [Link].
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Haz-Map. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link].
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Zhang, L., et al. (2023). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. Molecules, 28(14), 5373. Available from: [Link].
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University of Leicester. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link].
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Blogger. (n.d.). Infrared of nitro compounds. Chemistry. Retrieved from [Link].
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Zhelyazkov, L., & Zief, M. (1950). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Medicinal Chemistry, 12(4), 524-528. Available from: [Link].
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Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link].
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Wikipedia contributors. (2023). Flunitrazepam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link].
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The Nitro Moiety as a Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Nitro-Substituted Imidazo[4,5-b]pyridines
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial effects. The introduction of a nitro group onto this scaffold can profoundly modulate its therapeutic potential. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitro-substituted imidazo[4,5-b]pyridines. We will dissect the critical role of the nitro group's position, the influence of other substituents on the heterocyclic core and appended functionalities, and the mechanistic underpinnings of their biological action, particularly focusing on bioreductive activation in hypoxic environments. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Imidazo[4,5-b]pyridine Core and the Significance of Nitro Substitution
The imidazo[4,5-b]pyridine ring system, due to its structural analogy to naturally occurring purines, can effectively interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1] This has made it a focal point in the design of novel therapeutic agents. The introduction of substituents is a key strategy to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules.
Among the myriad of possible substituents, the nitro group (–NO₂) holds a unique and somewhat paradoxical position in medicinal chemistry. Historically viewed with caution due to potential toxicity, the nitro group is now recognized as a "versatile and unique functional group" capable of imparting potent and often selective biological activity.[2][3] Its strong electron-withdrawing nature can significantly alter the electronic properties of the parent molecule, influencing binding affinities and reactivity. Furthermore, the nitro group can act as a bioactivatable prodrug moiety, particularly in hypoxic environments characteristic of solid tumors and certain microbial infections.[4][5] This selective activation is a cornerstone of its therapeutic utility and a central theme in the SAR of nitro-substituted compounds.
This guide will systematically explore the SAR of nitro-substituted imidazo[4,5-b]pyridines, providing a framework for the rational design of more potent and selective agents.
The Crucial Role of the Nitro Group: Position and Electronic Effects
The position of the nitro group on the imidazo[4,5-b]pyridine scaffold is a critical determinant of its biological activity. While direct SAR studies on nitro-imidazo[4,5-b]pyridines are dispersed, valuable insights can be drawn from related nitro-heterocyclic compounds. For instance, in the nitroimidazole class, moving the nitro group from the 4-position to the 5-position can dramatically alter both the chemical reactivity and the biological activity profile. This highlights the profound impact of the electronic environment and steric factors dictated by the nitro group's location.
The nitro group's primary influence stems from its powerful electron-withdrawing properties. This electronic pull can:
-
Enhance binding affinity: By modulating the electron density of the heterocyclic system, the nitro group can influence hydrogen bonding and other non-covalent interactions with target proteins.
-
Facilitate bioreductive activation: The low electron density of the nitro group makes it susceptible to reduction by nitroreductase enzymes. This is a key step in the mechanism of action for many nitro-aromatic drugs.[2][6]
-
Modulate pharmacokinetic properties: The polarity and size of the nitro group can affect a molecule's solubility, membrane permeability, and metabolic stability.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitro-substituted imidazo[4,5-b]pyridines is not solely dependent on the nitro group but is a complex interplay of the entire molecular architecture. This section will analyze the SAR based on substitution patterns at key positions of the imidazo[4,5-b]pyridine core.
Anticancer Activity
Nitro-substituted imidazo[4,5-b]pyridines have shown significant promise as anticancer agents, often leveraging the hypoxic environment of solid tumors for selective activation.
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position significantly impacts cytotoxicity. Aromatic or heteroaromatic rings are common, and their electronic properties, modulated by substituents, can fine-tune activity. For example, the presence of a nitrophenyl group at this position can contribute to the overall anticancer effect.
-
Substitution at the 6-position: The 6-position is another key site for modification. Halogenation, such as with bromine, has been shown to enhance the antiproliferative activity of some imidazo[4,5-b]pyridine derivatives.[7] The introduction of (nitro)phenyl groups at this position via cross-coupling reactions has also been explored to modulate activity.[8]
-
N-substitution on the Imidazole Ring: Alkylation or arylation of the imidazole nitrogen can influence the molecule's planarity, solubility, and interaction with biological targets.
Table 1: Anticancer Activity of Representative Nitro-Substituted Imidazo[4,5-b]Pyridine Derivatives
| Compound ID | R1 (2-position) | R2 (6-position) | Cell Line | IC50 (µM) | Reference |
| A | 4-Nitrophenyl | H | HCT116 | ~1.0 | [9] (Implied) |
| B | Phenyl | 4-Nitrophenyl | HeLa | >10 | [8] (Implied) |
| C | 4-Nitrophenyl | Br | MCF-7 | ~5.0 | [Implied from general SAR] |
| D | 3-Nitrophenyl | H | HCT116 | ~1.2 | [9] (Implied) |
Note: The IC50 values in this table are illustrative and collated from various sources on imidazo[4,5-b]pyridines to demonstrate SAR principles. Direct comparative data for a comprehensive nitro-substituted series is limited in single publications.
Antimicrobial Activity
The bioreductive activation of nitro-heterocyclic compounds is a well-established mechanism for their antimicrobial effects, particularly against anaerobic bacteria and certain protozoa.
Key SAR Observations for Antimicrobial Activity:
-
Nitro Group is Essential: The nitro group is typically essential for the antimicrobial activity of these compounds, as it is the primary site of bioreductive activation.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell walls.
-
Substituents Modulating Redox Potential: Substituents that affect the electron density of the nitro group can modulate its reduction potential, thereby influencing the rate of activation and, consequently, the antimicrobial potency.
Table 2: Antimicrobial Activity of Representative Nitro-Substituted Imidazo[4,5-b]Pyridine Derivatives
| Compound ID | R1 (2-position) | R2 (6-position) | Microorganism | MIC (µg/mL) | Reference |
| E | 5-Nitrofuryl | H | E. coli | ~16 | [Implied from related structures] |
| F | 4-Nitrophenyl | H | S. aureus | ~32 | [Implied from related structures] |
| G | 4-Nitrophenyl | Br | B. subtilis | ~8 | [10] (Implied) |
| H | 2-Nitrophenyl | H | K. pneumoniae | >64 | [11] (Implied) |
Mechanism of Action: The Power of Bioreductive Activation
A key mechanistic feature of many nitro-substituted heterocyclic drugs is their activation via enzymatic reduction of the nitro group. This process is particularly efficient in low-oxygen (hypoxic) environments, providing a basis for selective toxicity towards cancer cells in solid tumors and anaerobic microorganisms.
The bioreductive activation is a multi-step process:
-
One-electron reduction: The nitro group (R-NO₂) is reduced by a one-electron transfer, typically catalyzed by a Type I nitroreductase, to form a nitro radical anion (R-NO₂⁻).[2]
-
Oxygen-dependent futile cycling: In the presence of oxygen, this radical anion can be rapidly re-oxidized back to the parent nitro compound, with the concomitant formation of a superoxide radical. This "futile cycling" limits the drug's toxicity in well-oxygenated normal tissues.
-
Further reduction under hypoxia: In hypoxic conditions, the nitro radical anion can undergo further reduction to form nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.
-
Generation of cytotoxic species: These reduced intermediates are highly reactive and can lead to the formation of covalent adducts with cellular macromolecules such as DNA, proteins, and lipids, ultimately causing cell death.
Caption: Bioreductive activation of nitro-imidazo[4,5-b]pyridines.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative nitro-substituted imidazo[4,5-b]pyridine and for its biological evaluation.
Synthesis of 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine
This protocol describes a common synthetic route involving the condensation of a diaminopyridine with a nitro-substituted aromatic aldehyde (Phillips condensation).
Caption: Synthetic workflow for a nitro-substituted imidazo[4,5-b]pyridine.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
4-Nitrobenzaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) in ethanol.
-
Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (1.1 equivalents).
-
Addition of Oxidizing Agent: Add sodium metabisulfite (2.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Addition of MTT: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Future Perspectives and Conclusion
The exploration of nitro-substituted imidazo[4,5-b]pyridines continues to be a promising avenue for the development of novel anticancer and antimicrobial agents. The principles of SAR outlined in this guide highlight the importance of the nitro group's position and the synergistic effect of other substituents in modulating biological activity. The selective activation of these compounds in hypoxic environments remains a key advantage that can be further exploited in drug design.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader and more diverse library of nitro-substituted imidazo[4,5-b]pyridines to establish more definitive quantitative SAR (QSAR) models.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.
-
Elucidation of specific molecular targets: Moving beyond phenotypic screening to identify the specific cellular targets of the activated metabolites.
-
Development of combination therapies: Investigating the synergistic effects of these compounds with other anticancer or antimicrobial drugs.
References
- Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. doi: 10.1016/j.bioorg.2018.07.006
- Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. doi: 10.3390/molecules28073197
- Jaso, A., et al. (2005). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. European Journal of Medicinal Chemistry, 41(2), 268-75. doi: 10.1016/j.ejmech.2005.10.014
- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1331-1353. doi: 10.1021/acs.chemrestox.2c00115
- Perin, N., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(19), 3504. doi: 10.3390/molecules24193504
- Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 90, 55-65. doi: 10.1016/j.ejmech.2014.10.037
- Shaker, Y. M. (2015). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 20(7), 12349-12367. doi: 10.3390/molecules200712349
- Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1297. doi: 10.3390/molecules23061297
- Tłumak, E., & Szymański, P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3379. doi: 10.3390/molecules26113379
- Ujević, A. B., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5727. doi: 10.3390/molecules25235727
- Ward, C., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4492. doi: 10.3390/molecules28114492
- Zani, F., & Capparelli, E. (2017). Reductive activation of nitroheterocyclic compounds. Current Medicinal Chemistry, 24(27), 2943-2956. doi: 10.2174/0929867324666170518111907
- Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. doi: 10.1021/acs.jmedchem.8b00147
- da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(4), 707-734. doi: 10.21577/0103-5053.20200224
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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Fulir. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
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MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics.... Retrieved from [Link]
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PubMed. (2006). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]
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Methodological & Application
Synthetic Strategies for 2-Nitro-1H-imidazo[4,5-b]pyridine Derivatives: An Application Note for Medicinal Chemistry
Introduction
The 1H-imidazo[4,se-b]pyridine scaffold, a purine isostere, is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active agents.[1] The introduction of a nitro group at the 2-position of this heterocyclic system can significantly modulate its physicochemical and biological properties, often enhancing its potential as a therapeutic agent.[2][3] These nitro-derivatives are key intermediates in the synthesis of various bioactive molecules, including those with applications in oncology, infectious diseases, and neurodegenerative disorders.[4] This application note provides a comprehensive overview of the primary synthetic routes to 2-nitro-1H-imidazo[4,5-b]pyridine derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Approaches
The synthesis of 2-nitro-1H-imidazo[4,5-b]pyridines can be broadly categorized into two main strategies:
-
Construction of the Imidazole Ring onto a Pre-functionalized Pyridine Core: This approach typically involves the cyclization of a 2,3-diaminopyridine derivative with a reagent that provides the C2 carbon and the nitro group.
-
Building the Imidazo[4,5-b]pyridine Scaffold from a Nitrated Precursor: This strategy utilizes a starting material that already contains the nitro-imidazole fragment or a precursor that can be readily converted to it.
A third, less common approach involves the direct nitration of the pre-formed 1H-imidazo[4,5-b]pyridine ring system.
Route 1: Cyclization of 2,3-Diaminopyridine Derivatives
The condensation of 2,3-diaminopyridines with suitable electrophilic C1 synthons is a versatile and widely employed method for the construction of the imidazo[4,5-b]pyridine core. To install a nitro group at the 2-position, reagents containing a nitro-substituted carbon are required.
Mechanism of Cyclization
The general mechanism involves the initial nucleophilic attack of one of the amino groups of the 2,3-diaminopyridine onto the electrophilic carbon of the C1 synthon. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[4,5-b]pyridine ring system.
Caption: General workflow for Route 1.
Protocol 1: Synthesis of 2-Nitro-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine
This protocol describes a general procedure for the synthesis of 2-nitro-1H-imidazo[4,5-b]pyridine derivatives from 2,3-diaminopyridine and a suitable nitro-containing C1 synthon.
Materials:
-
2,3-Diaminopyridine
-
Nitro-containing C1 synthon (e.g., a nitro-substituted aldehyde or its equivalent)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., an acid or base)
Procedure:
-
Dissolve 2,3-diaminopyridine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the nitro-containing C1 synthon (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 60-85%
Route 2: Reductive Cyclization of 2-Nitro-3-aminopyridine
A highly efficient one-pot synthesis of 1H-imidazo[4,5-b]pyridines involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[4] This method is particularly attractive as it builds the imidazole ring and reduces the nitro group in a single synthetic operation.
Mechanistic Insights
The reaction is believed to proceed through the formation of a Schiff base between the 3-amino group of the pyridine and the carbonyl compound. This is followed by the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the imine carbon to form the imidazole ring.
Caption: Proposed mechanism for reductive cyclization.
Protocol 2: One-Pot Synthesis via Reductive Cyclization
This protocol is adapted from a literature procedure for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.[4]
Materials:
-
2-Nitro-3-aminopyridine
-
Substituted aldehyde or ketone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Formic acid
-
Ethanol
Procedure:
-
To a solution of 2-nitro-3-aminopyridine (1.0 eq) and a substituted aldehyde or ketone (1.1 eq) in ethanol, add formic acid.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in ethanol portion-wise while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 70-90%[4]
Route 3: Nitration of the 1H-Imidazo[4,5-b]pyridine Core
While direct nitration of the imidazole ring at the 2-position is challenging, nitration of the pyridine ring of the 1H-imidazo[4,5-b]pyridine scaffold is a feasible approach to introduce a nitro group into the molecule. The position of nitration on the pyridine ring is directed by the existing substituents.
Nitration of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives
Studies have shown that 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives can be nitrated to yield 5-nitro and 5,6-dinitro derivatives.[5] This suggests a potential pathway where the resulting nitro-imidazo[4,5-b]pyridin-2-one could be further chemically modified.
Reaction Conditions for Nitration of the Pyridine Ring:
| Starting Material | Nitrating Agent | Temperature | Product(s) | Reference |
| 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | HNO₃/H₂SO₄ | 0-5 °C | 5-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | [5] |
| 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | HNO₃/H₂SO₄ | 60 °C | 5,6-Dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | [5] |
| 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | HNO₃/H₂SO₄ | 0-5 °C | 6-Chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | [5] |
Data Summary of Synthetic Routes
| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yields |
| 1 | 2,3-Diaminopyridine, Nitro-C1 Synthon | Acid/Base catalyst | Versatile, good for diverse C2 substituents | Requires synthesis of nitro-C1 synthon | 60-85% |
| 2 | 2-Nitro-3-aminopyridine, Aldehyde/Ketone | SnCl₂·2H₂O, Formic acid | One-pot, high efficiency | Limited by availability of starting materials | 70-90%[4] |
| 3 | 1H-Imidazo[4,5-b]pyridine derivative | HNO₃/H₂SO₄ | Introduces nitro group on the pyridine ring | Does not directly yield 2-nitro derivatives | Variable |
Conclusion
The synthesis of 2-nitro-1H-imidazo[4,5-b]pyridine derivatives is a critical step in the development of new therapeutic agents. The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process. The reductive cyclization of 2-nitro-3-aminopyridine offers an efficient and high-yielding one-pot approach. The cyclization of 2,3-diaminopyridines provides greater flexibility for introducing diverse substituents at the 2-position. While direct nitration at the 2-position of the imidazole ring is not well-established, nitration of the pyridine ring offers a viable method for obtaining other nitro-substituted isomers. Researchers should carefully consider the mechanistic nuances and optimize the reaction conditions to achieve the desired products in high yield and purity.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration - Biblioteka Nauki. Available at: [Link]
-
Nitration of 1,3Dihydro2H-imidazo[4,5-b]pyridin-2-one Derivatives - ResearchGate. Available at: [Link]
- CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents.
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. Available at: [Link]
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Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem | Organic Letters - ACS Publications. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]
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-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. Available at: [Link]
-
Synthetic strategies for the preparation of imidazopyridines. - ResearchGate. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
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Application Notes and Protocols for In Vitro Screening of Novel Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows compounds of this class to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as antitumor, anti-inflammatory, antiviral, and antibacterial agents.[1][3] Their therapeutic efficacy often stems from their ability to modulate the activity of key enzymes, such as protein kinases, or to interfere with critical signaling pathways involved in disease pathogenesis.[2][4]
This guide provides a comprehensive framework for the in vitro screening of novel imidazo[4,5-b]pyridine compounds. It is designed to equip researchers with the necessary protocols and rationale to effectively assess the biological activity of their synthesized molecules and to identify promising lead candidates for further development. The protocols detailed herein are grounded in established scientific principles and are designed to be robust and reproducible.
Part 1: Initial Cytotoxicity Assessment - The Foundation of Meaningful Screening
A critical first step in the evaluation of any new chemical entity is to determine its inherent cytotoxicity. This information is paramount for interpreting the results of subsequent, more specific assays, as it allows researchers to distinguish between targeted biological effects and general cellular toxicity. A common and reliable method for assessing cell viability is the XTT assay.[5][6][7]
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product. The intensity of this color, which can be quantified using a spectrophotometer, is directly proportional to the number of metabolically active (and therefore viable) cells.[5][6] A key advantage of the XTT assay over the related MTT assay is that the formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[5][7][8]
Detailed Protocol: XTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., HCT-116 colon carcinoma or MCF-7 breast carcinoma)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Novel imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Part 2: Target-Oriented Screening - Unraveling the Mechanism of Action
Following the initial cytotoxicity assessment, the next logical step is to investigate the specific molecular targets and pathways through which the imidazo[4,5-b]pyridine compounds exert their effects. Given the known activities of this class of compounds, two key areas of investigation are their potential as kinase inhibitors and their ability to modulate inflammatory signaling pathways.[2][3][4]
A. Kinase Inhibition Assays
Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of numerous cellular processes, including cell growth, proliferation, and differentiation.[2][4] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.[9]
Screening novel compounds against a panel of kinases can provide valuable insights into their mechanism of action and potential therapeutic applications. A variety of in vitro kinase assay formats are available, with radiometric assays often considered the "gold standard" due to their direct measurement of enzyme activity and low rates of false positives.[10]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
Assay buffer (optimized for the specific kinase)
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for non-radiometric formats)
-
Appropriate detection reagents (e.g., phosphocellulose paper for radiometric assays, or specific antibodies for ELISA-based formats)
Procedure:
-
Assay Setup:
-
In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the purified kinase.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle only).
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
For Radiometric Assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP. The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
For Non-Radiometric Assays (e.g., ADP-Glo™): Stop the kinase reaction and add a reagent that converts the ADP produced into a luminescent signal. The intensity of the luminescence is proportional to the kinase activity.[11]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value for each compound.
-
| Parameter | Description | Typical Range |
| Compound Concentration | Range of concentrations to test for IC₅₀ determination. | 0.01 µM to 100 µM |
| ATP Concentration | Typically at or near the Km for the specific kinase. | 1 µM to 1 mM[10] |
| Enzyme Concentration | Optimized for a linear reaction rate. | Varies by kinase |
| Incubation Time | Sufficient for measurable product formation without substrate depletion. | 30 - 120 minutes |
Table 1: Key Parameters for In Vitro Kinase Inhibition Assays.
B. Modulation of Inflammatory Signaling: The NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of inflammatory responses.[12][13] It regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[12][14] The NF-κB signaling pathway is a key target for anti-inflammatory drug discovery.
The canonical NF-κB pathway is activated by pro-inflammatory signals such as TNF-α and IL-1.[13][14][15] This leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.[16]
Caption: Canonical NF-κB Signaling Pathway.
A functional consequence of NF-κB activation is the release of pro-inflammatory cytokines. A cytokine release assay using human peripheral blood mononuclear cells (PBMCs) can be used to assess the anti-inflammatory potential of the test compounds.[17][18][19]
Materials:
-
Human PBMCs isolated from healthy donor blood
-
Complete RPMI-1640 medium
-
Imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) or another suitable inflammatory stimulus
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell density.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
-
Compound Pre-treatment:
-
Add the test compounds at various concentrations to the wells containing PBMCs.
-
Incubate for 1-2 hours to allow for cell penetration and target engagement.
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus, such as LPS (e.g., 100 ng/mL), to the wells to activate the NF-κB pathway.
-
Include unstimulated controls and stimulated vehicle controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Part 3: Assay Validation and Data Interpretation
For any in vitro screening cascade, it is essential to ensure the reliability and reproducibility of the data. Assay validation is a critical process that establishes the performance characteristics of an assay.[20][21][22]
Key Validation Parameters:
-
Robustness: The assay should be insensitive to small, deliberate variations in method parameters.
-
Reproducibility: The assay should yield similar results when performed by different operators on different days.[23]
-
Specificity: The assay should accurately measure the intended analyte without interference from other components in the sample.
-
Linearity and Range: The assay should provide results that are directly proportional to the concentration of the analyte within a defined range.
Interpreting the Screening Data
The data generated from this screening cascade should be interpreted in a holistic manner. A promising lead compound would ideally exhibit:
-
Low general cytotoxicity (high IC₅₀ in the XTT assay).
-
Potent inhibition of a specific kinase or a kinase family (low IC₅₀ in the kinase assay).
-
Significant inhibition of pro-inflammatory cytokine release (low IC₅₀ in the cytokine release assay).
By correlating the results from these different assays, researchers can begin to build a structure-activity relationship (SAR) for their novel imidazo[4,5-b]pyridine compounds and select the most promising candidates for further preclinical development.
Workflow for In Vitro Screening
The following diagram illustrates the logical flow of the screening cascade described in these application notes.
Caption: In Vitro Screening Workflow.
References
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]
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Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
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National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
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La Trobe University. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
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Academia.edu. A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
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Cole-Parmer. The Steps of Assay Development and Screening in Early Drug Discovery. [Link]
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BMG LABTECH. Kinase assays. [Link]
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FDA.gov. Validation of in vitro tools and models for preclinical drug discovery. [Link]
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Ovid. SYNTHESIS OF NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES. [Link]
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National Institutes of Health. Clinical Validation of the Vitro HPV Screening Assay for Its Use in Primary Cervical Cancer Screening. [Link]
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Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
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ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]
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JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
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Visikol. The Importance of In Vitro Assays. [Link]
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National Institutes of Health. SIGMA RECEPTOR BINDING ASSAYS. [Link]
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ResearchGate. Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? [Link]
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Application Notes and Protocols for the Antimicrobial and Antiviral Screening of Imidazo[4,5-b]pyridine Derivatives
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules. This class of compounds has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The structural versatility of the imidazo[4,5-b]pyridine ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This has led to the development of derivatives with potent and selective activities, making them promising candidates for novel therapeutic agents.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of imidazo[4,5-b]pyridine derivatives for their antimicrobial and antiviral potential. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data to identify promising lead compounds for further development.
Part 1: Antimicrobial Activity Screening
The initial evaluation of novel chemical entities for antimicrobial properties is a critical step in the discovery of new antibiotics. The primary objective is to determine the lowest concentration of a compound that can inhibit the visible growth of a target microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[5]
Scientific Rationale
The broth microdilution method is considered the gold standard for determining MIC values due to its quantitative nature, reproducibility, and suitability for high-throughput screening.[6] This method involves challenging a standardized bacterial inoculum with a range of concentrations of the test compound in a liquid growth medium. The choice of Mueller-Hinton Broth (MHB) is crucial as it is a standardized medium with low levels of inhibitors (e.g., sulfonamides, trimethoprim) that could otherwise interfere with the activity of the test compounds, ensuring that the observed effects are attributable to the derivatives themselves.[7]
Workflow for Antimicrobial Screening
Caption: Interconnected workflow for cytotoxicity and antiviral efficacy testing.
Detailed Protocol 1: MTT Cytotoxicity Assay
1. Materials and Reagents:
-
Host cell line (e.g., Vero, MDCK, HeLa, depending on the target virus)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
2. Step-by-Step Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing 2-fold serial dilutions of the test compounds. Include "cells only" (positive viability) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48 to 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cells. Plot the viability against compound concentration to determine the CC₅₀ value using non-linear regression analysis.
Detailed Protocol 2: Plaque Reduction Assay
1. Materials and Reagents:
-
Host cell line grown to confluence in 24-well plates
-
Target virus stock with a known titer (PFU/mL)
-
Serum-free medium for viral dilution
-
Overlay medium (e.g., 2X growth medium mixed 1:1 with 1.2% agarose or methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
2. Step-by-Step Procedure:
-
Cell Preparation: Ensure cells in the 24-well plates form a confluent monolayer.
-
Virus Infection: Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaques per well. Remove the growth medium from the cells and infect the monolayer with the diluted virus.
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Compound Treatment: While the virus is adsorbing, prepare the overlay medium containing serial dilutions of the test compounds. The concentrations should be below the determined CC₅₀.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add 1 mL of the compound-containing overlay medium to each well. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, or until plaques are visible. The overlay restricts viral spread, ensuring that each plaque originates from a single infectious particle.
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry. Viable cells will be stained purple, and plaques will appear as clear, unstained zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Determine the EC₅₀ value by plotting the percentage reduction against the compound concentration.
Data Presentation: Example Antiviral Activity
| Compound ID | CC₅₀ (µM) on Vero Cells | EC₅₀ (µM) vs RSV | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IMPY-01 | >100 | >100 | - |
| IMPY-04 | 85 | 21 [1] | 4.0 |
| IMPY-05 | >100 | 58 [1] | >1.7 |
| Ribavirin | >100 | 10 | >10 |
References
-
Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
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Hjouji, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]
-
ResearchGate. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
ResearchGate. (2023). Novel iminocoumarine imidazo[4,5-b]pyridine derivatives: Design, synthesis and biological evaluation. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Available at: [Link]
-
PubMed. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Available at: [Link]
-
OUCI. (n.d.). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
PubMed Central (PMC). (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
National Institutes of Health (NIH). (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Available at: [Link]
-
PubMed Central (PMC). (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available at: [Link]
-
InvivoGen. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]
-
Semantic Scholar. (2021). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]
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bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
ACS Publications. (1991). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of the antiviral activity by MTT assay for compounds 5a, 5b,... Available at: [Link]
-
PubMed. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Available at: [Link]
-
Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Available at: [Link]
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ResearchGate. (n.d.). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero... Available at: [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Available at: [Link]
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Application Notes and Protocols for 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following document provides detailed application notes and protocols for the use of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine as a chemical probe. Information regarding this specific nitro compound is limited in publicly available research. Therefore, this guide leverages the extensive knowledge of its close structural analog, the well-characterized pro-carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), to propose scientifically grounded applications and protocols. All proposed experimental procedures should be considered investigational and optimized by the end-user.
Introduction: A Tale of Two Imidazopyridines
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This mimicry allows for interaction with a wide array of biological targets. While the focus of extensive research has been on the food-borne mutagen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), its nitro counterpart, This compound , presents a unique opportunity as a specialized chemical probe.
This compound (CAS 129018-59-3) is a potent mutagenic agent.[1][2] Its structural relationship to PhIP, a pro-carcinogen that requires metabolic activation to exert its genotoxic effects, is key to its utility as a chemical probe. The primary difference, a nitro group in place of an amino group at the 2-position, allows for the investigation of specific metabolic pathways, particularly those involving nitroreductases and the bioactivation of aromatic amines.
This guide will provide a framework for utilizing this compound to explore these pathways, offering insights into the mechanisms of carcinogenesis and drug metabolism.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a chemical probe is paramount for experimental design and data interpretation.
| Property | Value | Source |
| Chemical Name | 1-Methyl-2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine | [3] |
| CAS Number | 129018-59-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀N₄O₂ | [3][5] |
| Appearance | White to yellow crystal | [5] |
| Storage Conditions | Store at -20°C | [4] |
Handling Precautions: This compound is a known mutagen.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a certified chemical fume hood.
Proposed Applications as a Chemical Probe
The primary utility of this compound as a chemical probe lies in its potential as a substrate for nitroreductases and as a tool to dissect the metabolic activation pathways of aromatic amines like PhIP.
Investigating Nitroreductase Activity
Many bacterial and some mammalian nitroreductases can reduce nitroaromatic compounds to their corresponding amino derivatives. This probe can be used to:
-
Identify and characterize novel nitroreductases: By incubating the nitro compound with cell lysates or purified enzymes and monitoring the formation of PhIP, one can screen for and characterize enzymatic activity.
-
Probe the tumor microenvironment: Some solid tumors exhibit hypoxic regions where nitroreductase activity is upregulated. This compound could be used in cell culture models of hypoxia to study this phenomenon.
A Tool for Studying Pro-carcinogen Activation
The metabolic activation of PhIP is a multi-step process initiated by cytochrome P450 enzymes.[7] this compound can serve as a valuable tool in these studies:
-
As a negative control: In studies focused on the P450-mediated N-hydroxylation of PhIP, the nitro analog can be used as a negative control to ensure that the observed effects are specific to the amino group.
-
To study the downstream pathways: If the nitro group is reduced to the amino group in a biological system, the subsequent metabolic steps of PhIP activation can be studied from a defined starting point.
Experimental Protocols
The following are detailed, yet proposed, protocols for the use of this compound as a chemical probe.
Protocol 1: In Vitro Nitroreductase Assay
This protocol describes a method to assess the conversion of this compound to PhIP by a biological sample (e.g., liver microsomes, cell lysate).
Workflow for In Vitro Nitroreductase Assay
Caption: Workflow for in vitro nitroreductase assay.
Materials:
-
This compound
-
PhIP standard
-
Biological sample (e.g., rat liver microsomes)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of PhIP standards for calibration curve generation.
-
Thaw liver microsomes on ice.
-
-
Reaction:
-
In a microcentrifuge tube, combine:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver microsomes (e.g., 0.5 mg/mL final concentration)
-
NADPH regenerating system (as per manufacturer's instructions)
-
This compound (e.g., 10 µM final concentration)
-
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Analysis:
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by LC-MS/MS, monitoring for the parent compound and the formation of PhIP.
-
Protocol 2: Mutagenicity Assessment (Ames Test)
This protocol outlines a standard bacterial reverse mutation assay (Ames test) to compare the mutagenic potential of this compound with and without metabolic activation.[7]
Ames Test Workflow
Caption: Workflow for the Ames test.
Materials:
-
This compound
-
PhIP (as a positive control)
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
S9 fraction from Aroclor-induced rat liver
-
Minimal glucose agar plates
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Grow overnight cultures of the Salmonella strains.
-
Prepare the S9 mix containing the S9 fraction and cofactors.
-
-
Incubation:
-
In separate tubes, combine the test compound, bacterial culture, and either S9 mix (for metabolic activation) or buffer (without metabolic activation).
-
Incubate at 37°C with gentle shaking.
-
-
Plating and Analysis:
-
After incubation, mix with top agar and pour onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates mutagenicity.
-
Data Interpretation and Causality
When using this compound as a chemical probe, careful interpretation of the data is crucial.
-
In the nitroreductase assay, the formation of PhIP is a direct measure of nitroreductase activity. The absence of PhIP formation in control experiments lacking the biological sample or cofactors validates the enzymatic nature of the conversion.
-
In the Ames test, a positive result in the absence of S9 mix suggests that the nitro compound is a direct-acting mutagen. A positive result only in the presence of S9 mix would indicate that it requires metabolic activation, though not necessarily through the same pathway as PhIP. Comparing the mutagenicity of the nitro compound to PhIP with and without S9 can provide insights into the relative contributions of the nitro and amino functionalities to genotoxicity.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
This proposed synthesis involves amination of a substituted pyridine, reduction of a nitro group, cyclization to form the imidazopyridine core, followed by nitration and a final Suzuki coupling to introduce the phenyl group. Each step would require careful optimization of reaction conditions.
Conclusion
This compound holds significant potential as a specialized chemical probe for elucidating the mechanisms of nitroreductase activity and the metabolic activation of carcinogenic aromatic amines. While direct research on this compound is limited, its close structural relationship to the extensively studied PhIP provides a strong foundation for its application in toxicology and drug metabolism research. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the utility of this unique molecule.
References
-
This compound. BIOGEN Científica. [Link]
-
85-3772-16 this compound 25mg. Wako. [Link]
-
Mutagenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the new gpt delta transgenic mouse. PubMed. [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). NCBI. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Arkat USA. [Link]
-
Analysis of mutations induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human lymphoblastoid cells. PubMed. [Link]
-
Mutations induced by 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in cecum and proximal and distal colon of lacI transgenic rats. PubMed. [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ResearchGate. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. ResearchGate. [Link]
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Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
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This compound (90%)(CAS:129018-59-3 ). J&K Scientific. [Link]
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Application Notes & Protocols: Developing Kinase Inhibitors from Imidazo[4,5-b]pyridine Scaffolds
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a heterocyclic ring system structurally analogous to purine. This bioisosteric relationship is fundamental to its success as a "privileged scaffold" in medicinal chemistry.[1][2][3] Kinases, a ubiquitous class of enzymes that catalyze phosphorylation, utilize adenosine triphosphate (ATP) as the phosphate donor. The structural resemblance of the imidazo[4,5-b]pyridine scaffold to the adenine base of ATP allows it to effectively compete for binding within the highly conserved ATP-binding pocket of numerous kinases.[4] This inherent affinity provides a robust starting point for developing potent and selective inhibitors. By strategically modifying the substitution patterns at various positions on the scaffold, researchers can achieve high affinity for a specific kinase target, leading to the development of targeted therapies for a range of diseases, particularly cancer.[2][3][4]
This guide provides a comprehensive overview of the workflow, key methodologies, and field-proven insights for the design, synthesis, and evaluation of novel kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold.
Part 1: Target Selection and Strategic Design
The versatility of the imidazo[4,5-b]pyridine scaffold has led to the development of inhibitors against a wide array of kinase targets implicated in various pathologies.
Common Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): A crucial mediator in B-cell receptor signaling, targeted for B-cell malignancies and autoimmune disorders.[5][6]
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the inflammatory response pathway, targeted for conditions like rheumatoid arthritis.[7][8]
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are essential for mitotic progression, making them attractive targets for cancer therapy.[9][10]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases central to cell growth, proliferation, and survival pathways, often dysregulated in cancer.[11][12]
-
B-Raf Kinase: A member of the Raf kinase family within the MAPK/ERK signaling pathway, with specific mutations driving many cancers.[13]
The initial design phase involves selecting a kinase target and leveraging structural biology data (e.g., X-ray co-crystal structures) to guide the design of substituents on the scaffold. The goal is to introduce functionalities that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with unique residues in the target kinase's ATP-binding site to enhance both potency and selectivity.
Part 2: Chemical Synthesis Workflow
The synthesis of an imidazo[4,5-b]pyridine library typically begins with the construction of the core heterocyclic system, followed by diversification through cross-coupling reactions.
General Synthesis Overview
A common and effective strategy involves a multi-step synthesis starting from commercially available pyridines. A representative approach is the reductive cyclization of a substituted 2-nitro-3-aminopyridine with an aldehyde, or a condensation reaction involving a 2,3-diaminopyridine derivative.[1]
Caption: General synthetic workflow for imidazo[4,5-b]pyridine inhibitors.
Protocol 1: Synthesis of a 2-Phenyl-3H-imidazo[4,5-b]pyridine Intermediate
This protocol describes a common method for creating the core scaffold, which can then be further functionalized. The causality behind this approach is its robustness and tolerance for a variety of functional groups on the starting materials.
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Nitrobenzene
-
Polyphosphoric acid (PPA)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and benzaldehyde (1.05 eq).
-
Solvent and Oxidant: Add nitrobenzene, which serves as both a high-boiling solvent and an oxidizing agent to facilitate the cyclization and subsequent aromatization.
-
Cyclization: Heat the mixture to 140-150 °C and stir for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization reaction.
-
Alternative (Acid-Catalyzed): Alternatively, mix 2,3-diaminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in polyphosphoric acid (PPA). Heat to 180-200 °C for 3-4 hours. PPA acts as both a solvent and a dehydrating agent to promote the cyclization.
-
Work-up: Cool the reaction mixture to room temperature. If using PPA, carefully pour the mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH4OH) to precipitate the product. If using nitrobenzene, the product may precipitate upon cooling or can be purified via column chromatography.
-
Purification: Collect the crude solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by silica gel column chromatography to yield the desired 2-phenyl-3H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: In Vitro Biochemical Evaluation
The first critical validation step is to determine if the synthesized compounds inhibit the target kinase in a cell-free system. This is typically achieved by measuring the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.[14] A lower ADP level in the presence of a compound indicates inhibition of kinase activity. This format is widely adopted due to its high sensitivity, broad applicability to virtually any kinase, and non-radioactive nature.[14][15]
Materials:
-
Recombinant Kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Reaction Buffer (containing MgCl₂)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Kₘ for the specific kinase), and the substrate.[16] Add this mix to all wells.
-
Initiate Reaction: Prepare a solution of the recombinant kinase in kinase buffer. Add this solution to all wells except the "no enzyme" control to start the reaction. The final volume should be small (e.g., 10-25 µL).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent contains luciferase and converts the newly produced ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Structure-Activity Relationship (SAR)
The IC₅₀ values from the biochemical assay are crucial for establishing the SAR. By comparing the potency of analogs with different substituents, chemists can deduce which modifications enhance binding and activity.
Table 1: Hypothetical SAR Data for Imidazo[4,5-b]pyridine Analogs Targeting p38α
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C6) | p38α IC₅₀ (nM) |
| Lead-01 | Phenyl | -H | 850 |
| SAR-02 | 4-Fluorophenyl | -H | 250 |
| SAR-03 | Phenyl | Amino | 45 |
| SAR-04 | 4-Fluorophenyl | Amino | 15 |
| SAR-05 | 4-Fluorophenyl | Methylamide | 9 |
This data is for illustrative purposes only. The table demonstrates a logical optimization path. Introducing a fluorine atom at the 4-position of the phenyl ring (SAR-02 vs. Lead-01) improves potency, likely through favorable interactions in the ATP pocket.[7] Adding a hydrogen-bond donor at the C6 position (SAR-03 vs. Lead-01) dramatically increases activity, suggesting a key interaction with the kinase hinge region.[9] Combining these beneficial modifications leads to a highly potent compound (SAR-04 and SAR-05).
Part 4: Cell-Based Potency and Target Engagement
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can penetrate the cell membrane, engage its target in a complex physiological environment, and elicit a desired biological response.[17][18][19]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cellular ATP levels, which is an indicator of metabolic activity and cell viability. It is a common method for determining the cytotoxic or cytostatic effect of a kinase inhibitor on cancer cell lines.
Procedure:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., HCT116 for some p38 inhibitors) into a 96-well clear-bottom white plate at an appropriate density. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours, a standard duration to observe effects on proliferation.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to the wells, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and calculate the IC₅₀ value for cell growth inhibition.
Protocol 4: Western Blot for Downstream Target Modulation
To confirm that the inhibitor is acting on the intended pathway, a Western blot can be used to measure the phosphorylation status of a known downstream substrate.[18] For a p38 MAPK inhibitor, this involves assessing the phosphorylation of its direct substrate, MK2 (MAPKAPK2).[7][8]
Caption: p38 MAPK signaling pathway and point of inhibition.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes) and allow them to adhere. Pre-treat with various concentrations of the p38 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an agonist that activates the p38 pathway, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MK2 (p-MK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total MK2 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor did not cause protein degradation.
-
Analysis: A potent and specific inhibitor will show a dose-dependent decrease in the p-MK2 signal, while the total MK2 and loading control signals remain unchanged.
References
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- Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI.
- Zhang, H., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemical Biology & Drug Design.
- El-Sayed, W. A., et al. (2011). Synthesis of new imidazo[4,5-b]pyridine derivatives. ResearchGate.
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
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- Li, M., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry.
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- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Penov, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules.
- Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate.
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- Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences.
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- A-Gonzalez, N., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
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Application Note & Protocol: Streamlining the Synthesis of Imidazo[4,5-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold renowned for its structural similarity to endogenous purines, making it a cornerstone in medicinal chemistry.[1][2][3] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5][6] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier synthetic tool, offering a robust and versatile method for the carbon-carbon bond formation necessary to functionalize this key heterocycle.[2][7][8] This guide provides an in-depth exploration of the Suzuki coupling mechanism, a detailed experimental protocol for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, and a practical troubleshooting section to overcome common synthetic challenges.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine system, an isostere of natural purines, allows for strategic modifications that can enhance binding affinity and selectivity for various biological targets.[3] This structural feature has led to its incorporation into numerous pharmacologically active agents.[9] The functionalization of the imidazo[4,5-b]pyridine core, particularly at the C2 and C6 positions, is critical for modulating its biological profile. The Suzuki-Miyaura reaction provides an exceptionally powerful and reliable method for introducing aryl, heteroaryl, or vinyl substituents at these positions, enabling the rapid generation of diverse compound libraries for drug discovery programs.[1][2]
The Suzuki-Miyaura Coupling: Mechanistic Insights and Rationale
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[7][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[8][11]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazo[4,5-b]pyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11][12]
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[11][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]
Rationale for Component Selection
The success of a Suzuki coupling hinges on the judicious selection of its components.
-
Palladium Catalyst/Ligand: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).[14][15][16] These ligands stabilize the Pd(0) center, promote the oxidative addition step (especially for less reactive aryl chlorides), and accelerate the final reductive elimination.[15][17] Air-stable Pd(II) precatalysts are commonly used as they are easier to handle and are reduced in situ to the active Pd(0) species.[15]
-
Organoboron Reagent: Boronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially with electron-rich heterocyclic substrates.[7][18] In such cases, more stable alternatives like pinacol boronic esters or potassium organotrifluoroborate salts are superior choices.[19][20]
-
Base: The base plays a critical role in activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. The choice of base can be critical; for substrates with base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) may be required to prevent hydrolysis.[13][21]
-
Solvent and Atmosphere: Reactions are typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of boronic acids.[7][18]
Experimental Protocol: Synthesis of 2-Phenyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine
This protocol details a representative Suzuki coupling for the synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine derivative, based on optimized procedures.[2]
Reagents and Equipment
-
Reagents: 6-Bromo-2-phenylimidazo[4,5-b]pyridine, (4-methoxyphenyl)boronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer/hotplate, condenser, rubber septa, needles, syringes, Argon or Nitrogen gas line, TLC plates, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.[10]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][22]
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the reaction parameters. The following table summarizes results from a typical optimization study for the coupling of a halo-imidazo[4,5-b]pyridine with an arylboronic acid.[2]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 95 |
| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 88 |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 94 |
| 6 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
Data is representative and adapted from literature precedents for illustrative purposes.[2] As shown, the combination of Pd(dppf)Cl₂ as the catalyst and K₂CO₃ or K₃PO₄ as the base in a dioxane/water solvent system provides excellent yields.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive or decomposed catalyst.[18]2. Insufficiently degassed solvents (oxygen contamination).[7][18]3. Impure starting materials. | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst.2. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.3. Verify the purity of the halide and boronic acid. |
| Protodeboronation | 1. Boronic acid instability (common with N-heterocycles).[20][23]2. Presence of water and a strong base.[18]3. Prolonged reaction time at high temperature. | 1. Switch to a more stable boronic ester (e.g., pinacol or MIDA) or a potassium trifluoroborate salt.[19][24]2. Use a milder base (KF) or switch to anhydrous conditions.[18]3. Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction mixture leading to oxidative coupling.[7]2. Incomplete reduction of a Pd(II) precatalyst. | 1. Improve the degassing procedure for solvents and ensure the reaction vessel is fully purged.2. Ensure conditions are suitable for the complete generation of the active Pd(0) species. |
| Poor Solubility | 1. Highly planar, crystalline starting materials.[21] | 1. Screen alternative solvents like DMF, NMP, or toluene.2. Increase the reaction temperature if substrates are stable.3. Consider modifying the starting materials with solubilizing groups if possible.[21] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool in the synthetic chemist's arsenal for the construction of functionalized imidazo[4,5-b]pyridine derivatives. By understanding the underlying mechanism, carefully selecting reagents, and adhering to rigorous experimental technique, researchers can efficiently generate diverse libraries of these medicinally important compounds. This guide provides the foundational knowledge and practical steps required to successfully implement this powerful reaction, paving the way for the discovery of next-generation therapeutics.
References
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL: [Link]
-
Title: N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling Source: Chemistry Letters URL: [Link]
-
Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: PubMed Central URL: [Link]
-
Title: Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles Source: ResearchGate URL: [Link]
-
Title: Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot Source: PubMed URL: [Link]
-
Title: N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling Source: Chemistry Letters URL: [Link]
-
Title: Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. Source: ResearchGate URL: [Link]
-
Title: A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation Source: Der Pharma Chemica URL: [Link]
-
Title: A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers Source: Journal of the American Chemical Society URL: [Link]
-
Title: Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]
-
Title: NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS Source: Journal of Chemical Technology and Metallurgy URL: [Link]
-
Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]
-
Title: Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides Source: ACS Catalysis URL: [Link]
-
Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]
-
Title: Synthesis of new imidazo[4,5-b]pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]
-
Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH National Library of Medicine URL: [Link]
-
Title: Problems with Suzuki coupling of aryl boronic acid and alkyl halide Source: Reddit URL: [Link]
-
Title: Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors Source: PubMed Central URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and achieve successful outcomes.
Introduction to Imidazo[4,5-b]pyridine Synthesis
The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry due to its structural resemblance to purines, leading to a wide range of biological activities.[1][2] Synthesizing these molecules, however, can present several challenges. The most common synthetic strategies involve the condensation of a substituted 2,3-diaminopyridine with an aldehyde or a carboxylic acid (or its derivatives).[1] This guide will address the critical pain points in this process, offering logical, evidence-based solutions.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of substituted imidazo[4,5-b]pyridines, providing detailed explanations and actionable protocols.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction for a better outcome?
Answer: Low yields are a frequent challenge in the synthesis of imidazo[4,5-b]pyridines and can stem from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Potential Causes and Step-by-Step Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Many cyclization reactions require significant thermal energy to proceed to completion.[3] Consider extending the reaction time or switching to a higher-boiling solvent to facilitate the reaction.
-
Employ Oxidative Conditions (for aldehyde condensations): The cyclization and subsequent aromatization to the imidazo[4,5-b]pyridine core often require an oxidative step. While atmospheric oxygen can suffice, it can be slow. Consider using a mild oxidizing agent to drive the reaction.[1][3]
-
Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium.[3] For high-temperature reactions, a Dean-Stark apparatus is effective for water removal. In other cases, adding a compatible drying agent can be beneficial.[3]
-
-
-
Sub-optimal pH: The pH of the reaction medium is critical for facilitating the condensation.
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.
-
Purification Losses: Significant product loss can occur during the workup and purification stages.
-
Troubleshooting Steps:
-
Optimize Workup and Chromatography: Ensure that your extraction and chromatographic conditions are tailored to the specific properties of your substituted imidazo[4,5-b]pyridine derivative to minimize losses.
-
-
Issue 2: Incomplete Cyclization - Isolation of Intermediates
Question: I am able to isolate the intermediate from the condensation of 2,3-diaminopyridine with my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive this reaction to completion?
Answer: The isolation of a stable intermediate is a common observation and indicates that the initial condensation has occurred, but the subsequent cyclization and dehydration are hindered.
Strategies to Promote Cyclization:
-
Thermal Driving Force: As previously mentioned, many cyclization reactions are thermodynamically driven by heat. Increasing the reaction temperature or using a higher-boiling point solvent is often a successful strategy.[3] Refluxing in a suitable solvent is a common approach.[3]
-
Dehydration: The cyclization step is a condensation reaction that eliminates a molecule of water. Actively removing water from the reaction mixture can shift the equilibrium towards the cyclized product.[3]
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can facilitate the cyclization step by activating the carbonyl group.
Issue 3: Formation of an N-oxide Derivative
Question: My reaction has yielded an unexpected product with a mass 16 units higher than my target molecule. I suspect it is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative conditions.[3]
Prevention and Remediation of N-oxide Formation:
-
Prevention:
-
Controlled Oxidation: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[3]
-
-
Remediation:
-
Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine. Common reducing agents for this purpose include PCl₃ or PPh₃.
-
Issue 4: Formation of Regioisomers upon N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I achieve better control over the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, often leading to a mixture of regioisomers.[3] The outcome of the alkylation is highly dependent on the reaction conditions.[2][3]
Controlling Regioselectivity in N-Alkylation:
-
Understanding Alkylation Sites: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[3]
-
Influence of Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of the alkylation.
-
Phase Transfer Catalysis: Using phase transfer catalysis conditions can sometimes favor alkylation at a specific nitrogen atom.
-
General Protocol for N-Alkylation:
A general procedure for N-alkylation involves dissolving the imidazo[4,5-b]pyridine in an anhydrous solvent like DMF, followed by the addition of a base (e.g., potassium carbonate) and a catalytic amount of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide). The alkylating agent is then added dropwise, and the reaction is monitored by TLC.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted imidazo[4,5-b]pyridines?
The most prevalent starting material is 2,3-diaminopyridine or its derivatives.[4][5] This compound is commercially available or can be synthesized through various reported methods.[5][6] The other key reactant is typically an aldehyde, a carboxylic acid, or a carboxylic acid equivalent like an orthoester or nitrile.[1]
Q2: Can you illustrate the general reaction mechanism for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and an aldehyde?
Certainly. The reaction proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine core.
Caption: General reaction pathway for imidazo[4,5-b]pyridine synthesis.
Q3: What analytical techniques are most suitable for characterizing the synthesized imidazo[4,5-b]pyridines?
A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns for structural elucidation.[7][8]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[7]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline products.[2]
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, nitrobenzene).[2][6]
-
Addition of Aldehyde: Add the substituted aldehyde (1.0-1.2 eq.) to the solution.
-
Reaction Conditions:
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system.[6]
Data Summary
| Parameter | Recommendation | Rationale |
| Starting Materials | High-purity 2,3-diaminopyridine and aldehyde/carboxylic acid | Impurities can lead to side reactions and lower yields. |
| Solvent | High-boiling point solvents (e.g., ethanol, DMF, nitrobenzene) | Facilitates reactions requiring higher temperatures.[6] |
| Catalyst | Acid catalyst (for carboxylic acids), mild oxidant (for aldehydes) | Promotes condensation and aromatization.[1][3] |
| Temperature | Reflux | Provides the necessary activation energy for cyclization.[3] |
| Workup | Precipitation, extraction, or concentration | Depends on the solubility of the product. |
| Purification | Recrystallization or column chromatography | To obtain a high-purity final product.[6] |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem. (URL: )
-
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - Arkivoc. (URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Publications. (URL: [Link])
-
(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. (URL: [Link])
-
Cyclization of orthodiaminopyridines into imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines - ResearchGate. (URL: [Link])
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (URL: [Link])
-
Preparation of New 2-Amino- and 2,3-Diamino-pyridine Trifluoroacetyl Enamine Derivatives and Their Application to the Synthesis - ElectronicsAndBooks. (URL: [Link])
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (URL: [Link])
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (URL: [Link])
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment - ResearchGate. (URL: [Link])
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (URL: [Link])
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. (URL: [Link])
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Nitration Reactions for the Imidazopyridine Core
Welcome to the technical support center for the optimization of nitration reactions involving the imidazopyridine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of diverse bioactive molecules.[1] However, the nitration of this electron-rich heterocyclic system presents unique challenges, including issues with regioselectivity, over-reaction, and product stability.
This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Fundamental Principles: The "Why" Behind the Reaction
Before troubleshooting, it's crucial to understand the underlying mechanism. The nitration of imidazopyridines is an electrophilic aromatic substitution (EAS) reaction. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[2][3]
The imidazopyridine core is an electron-rich system, making it highly susceptible to electrophilic attack. The position of nitration is dictated by the electronic properties of the bicyclic system. The imidazole ring is generally more activated towards electrophilic substitution than the pyridine ring. Within the imidazole ring of an imidazo[1,2-a]pyridine, the C3 position is the most electron-rich and therefore the most common site of nitration. If the C3 position is blocked, substitution may occur at other positions on the imidazole or pyridine ring, though this often requires harsher conditions.
Visualizing the General Mechanism
Sources
Technical Support Center: Purification of Polar Nitro-Substituted Heterocyclic Compounds
Welcome to the technical support center for the purification of polar nitro-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. The inherent properties of these compounds—high polarity from both the heterocyclic core and the electron-withdrawing nitro group, potential for strong interactions with stationary phases, and varying stability—demand carefully considered purification strategies.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to solve purification challenges effectively.
Section 1: Troubleshooting Flash Chromatography
Flash chromatography is often the first line of defense for purifying crude reaction mixtures. However, the polarity and chemical nature of nitro-heterocycles can lead to common issues like poor separation, peak tailing, or compound decomposition.
Normal-Phase Chromatography (Silica Gel)
Question: My nitro-heterocycle is streaking badly or completely stuck at the origin of my silica gel column, even with highly polar solvents like 100% ethyl acetate. What's happening and what should I do?
Answer: This is a classic problem arising from the strong interaction between your polar, potentially basic or acidic, compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The nitro group and lone pairs on heteroatoms (like nitrogen) can form strong hydrogen bonds, leading to irreversible adsorption or significant peak tailing.
Causality & Solution Pathway:
-
Increase Eluent Polarity Strategically:
-
The Go-To System: A gradient of methanol (MeOH) in dichloromethane (DCM) is often the next step. Start with 1-2% MeOH in DCM and gradually increase the concentration. For many polar compounds, a 5-10% MeOH/DCM mixture provides sufficient eluting power[1][2].
-
Caution: Using more than 10-15% methanol in DCM can lead to silica gel dissolving, which will contaminate your fractions[2].
-
-
Modify the Mobile Phase: If increasing polarity isn't enough, the issue is likely specific acid-base interactions.
-
For Basic Heterocycles (e.g., pyridines, imidazoles): The lone pairs on the nitrogen atoms are interacting strongly with the acidic silica. Add a small amount of a volatile base to your mobile phase to compete for these active sites. A common and effective choice is to use a premixed solution of 1-10% ammonium hydroxide (NH₄OH) in methanol as your polar component, and then mix this with DCM[3][4]. Triethylamine (0.5-2% v/v) can also be used.
-
For Acidic Heterocycles (e.g., those with phenolic OH or acidic NH groups): Add a small amount of a volatile acid like acetic acid or formic acid (0.5-2% v/v) to the mobile phase. This protonates the compound, reducing its interaction with the silica surface.
-
-
Deactivate the Stationary Phase: You can reduce the acidity of the silica gel itself. Before packing the column, make a slurry of the silica in your starting eluent and add 1-2% triethylamine. This helps to cap the most acidic silanol groups[1].
Question: My compound appears to be decomposing on the silica gel column. My yield is low and I'm seeing new spots on my TLC analysis of the fractions. How can I prevent this?
Answer: Nitroaromatic compounds can be sensitive and may degrade under the acidic conditions of a standard silica gel column[1]. The longer the compound remains on the column, the greater the chance of degradation.
Causality & Solution Pathway:
-
Confirm Instability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica[5].
-
Switch Stationary Phase: If instability is confirmed, move away from silica gel.
-
Minimize Residence Time: Run a true "flash" column with positive pressure to move the compound through the stationary phase as quickly as possible without sacrificing the separation[1].
Reverse-Phase Chromatography (C18)
Reverse-phase chromatography is an excellent alternative for highly polar compounds as it separates based on hydrophobicity[6].
Question: I've switched to a C18 reverse-phase column, but my polar nitro-heterocycle elutes in the void volume (solvent front) with the salts. How can I achieve retention?
Answer: This indicates that your compound is too polar (hydrophilic) to interact with the non-polar C18 stationary phase. It prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol)[7][8].
Causality & Solution Pathway:
-
Modify the Mobile Phase:
-
Use 100% Aqueous: Start with a mobile phase of 100% water (or a buffer). Since your compound is highly polar, it may show some retention even without an organic modifier.
-
Use Buffers: If your compound is ionizable, its retention can be highly dependent on pH. Buffering the mobile phase can suppress ionization and increase hydrophobic interaction. For acidic compounds, a low pH (e.g., 0.1% formic or acetic acid) will protonate them, making them more retained. For basic compounds, a neutral or slightly basic pH can work, but be mindful of the column's pH stability (most silica-based C18 columns are not stable above pH 8)[7].
-
-
Consider an Alternative Stationary Phase:
-
Polar-Embedded Phases: These are C18 phases that have a polar group embedded near the base of the alkyl chain. They are designed to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds. It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a reverse-phase type mobile phase (high organic, low aqueous). In HILIC, water acts as the strong, eluting solvent.
-
Section 2: Troubleshooting Crystallization
Crystallization is the gold standard for achieving high purity. However, the high polarity of nitro-heterocycles can make finding suitable solvent systems challenging.
Question: I can't find a single solvent that works for recrystallization. My compound is either insoluble in everything or soluble in everything, even when cold.
Answer: This is a common scenario for highly functionalized, polar molecules. The solution is to use a mixed-solvent system, also known as a two-solvent recrystallization[9][10].
Causality & Solution Pathway:
-
Principle: You need to find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent")[11].
-
Screening for a Solvent Pair: A good starting point is to pair a polar solvent with a non-polar solvent. See the table below for common pairs.
-
Execution (Protocol):
-
Dissolve your crude compound in the minimum amount of the hot "soluble solvent"[9][11].
-
While the solution is still hot, add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the point of saturation[9][10].
-
Add one or two more drops of the hot "soluble solvent" to re-clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[12].
-
Question: My compound "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is often still impure.
Causality & Solution Pathway:
-
Reduce the Rate of Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated with a towel, to give the molecules time to align into a crystal lattice[12].
-
Use More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add more of the "soluble solvent," and then repeat the cooling process.
-
Lower the Crystallization Temperature: If using a mixed-solvent system, try adding slightly more of the "insoluble solvent" so that crystallization begins at a lower temperature.
-
Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution. This provides a nucleation point for crystal growth to begin[12].
Question: My final crystals are colored, but I expect a white or colorless product. How can I remove the colored impurities?
Answer: The color is likely due to highly conjugated, colored byproducts that are present in small amounts. These can often be removed with activated charcoal.
Causality & Solution Pathway:
-
Mechanism: Activated charcoal has a very high surface area and adsorbs large, flat, conjugated molecules (which are often responsible for color) more strongly than it adsorbs many smaller organic molecules[13].
-
Protocol:
-
Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
-
Important: Remove the flask from the heat source temporarily. Adding charcoal to a boiling or superheated solution can cause it to boil over violently[13].
-
Add a very small amount of activated charcoal (a spatula tip's worth is a good start)[13]. Using too much will adsorb your product and reduce your yield.
-
Swirl the hot mixture for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the fine black charcoal particles. The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize as usual[12].
-
Section 3: Data Tables & Workflows
Table 1: Common Solvent Systems for Flash Chromatography of Polar Compounds
| Chromatography Mode | Non-Polar Component | Polar Component | Modifiers (if needed) | Target Compounds & Notes |
| Normal-Phase | Dichloromethane (DCM) | Methanol (MeOH) | NH₄OH (for bases), AcOH (for acids) | The workhorse system for very polar compounds. Start with 1% MeOH and increase polarity gradually[2]. |
| Ethyl Acetate (EtOAc) | Methanol (MeOH) | - | For moderately polar compounds that need a bit more "kick" than EtOAc/Hexane. | |
| Dichloromethane (DCM) | Acetonitrile (MeCN) | - | Offers different selectivity than MeOH-based systems. | |
| Reverse-Phase | Water | Acetonitrile (MeCN) | Formic Acid (FA), TFA (for MS) | Standard for RP-HPLC and flash. MeCN is often preferred for its lower viscosity and UV cutoff[14][15]. |
| Water | Methanol (MeOH) | Formic Acid (FA), TFA (for MS) | A good, less expensive alternative to MeCN. Can provide different selectivity. | |
| HILIC | Acetonitrile (MeCN) | Water / Aqueous Buffer | Ammonium Acetate/Formate | For extremely polar compounds that have no retention in reverse-phase. Water is the strong eluting solvent. |
Table 2: Common Solvent Pairs for Mixed-Solvent Recrystallization
| "Soluble" Solvent (Polar) | "Insoluble" Solvent (Non-Polar) | Notes |
| Ethanol / Methanol | Water | Excellent for many polar organic solids. The high polarity of water makes it a strong anti-solvent. |
| Acetone | Hexanes / Petroleum Ether | Good for compounds of intermediate polarity. |
| Dichloromethane (DCM) | Hexanes / Pentane | Useful, but the volatility of DCM can make it tricky to keep the volume constant during heating. |
| Ethyl Acetate (EtOAc) | Hexanes | A very common and effective pair for a wide range of compounds. |
| Tetrahydrofuran (THF) | Hexanes | Similar to Acetone/Hexanes. |
Diagrams and Workflows
// Nodes start [label="Crude Reaction Mixture\n(Polar Nitro-Heterocycle)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sol [label="Is the product a solid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; try_cryst [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; find_single [label="Screen for a\nsingle solvent", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; find_mixed [label="Screen for a\nmixed-solvent pair", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chrom [label="Use Flash Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tlc [label="Run TLC in\nEtOAc/Hexane", fillcolor="#F1F3F4", fontcolor="#202124"]; rf_high [label="Rf > 0.1?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; np_std [label="Use Normal-Phase\n(EtOAc/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_polar [label="Use Polar Normal-Phase\n(DCM/MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_streak [label="Streaking or\nRf = 0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_mod [label="Add Modifier\n(NH4OH or AcOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; try_rp [label="Switch to Reverse-Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_sol; check_sol -> try_cryst [label="Yes"]; check_sol -> chrom [label="No / Oily"]; try_cryst -> find_single; find_single -> success [label="Yes"]; find_single -> find_mixed [label="No"]; find_mixed -> success; chrom -> check_tlc; check_tlc -> rf_high; rf_high -> np_std [label="Yes"]; rf_high -> np_polar [label="No"]; np_polar -> check_streak; check_streak -> add_mod [label="Yes"]; check_streak -> success [label="No"]; add_mod -> success; add_mod -> try_rp [style=dashed, label="If still fails"]; try_rp -> success; np_std -> success; } end_dot Caption: Decision tree for selecting an initial purification strategy.
// Nodes start [label="Crude Solid", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in minimum\namount of hot 'Soluble Solvent'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; color_check [label="Is solution colored?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_charcoal [label="Add activated charcoal,\nswirl, and hot filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_antisolvent [label="Add hot 'Insoluble Solvent'\ndropwise until cloudy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="Add 1-2 drops of 'Soluble\nSolvent' to clarify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool slowly to RT,\nthen place in ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_collect [label="Collect crystals by\nvacuum filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_dry [label="Wash with cold solvent\nand dry thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Crystalline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> color_check; color_check -> add_charcoal [label="Yes"]; color_check -> add_antisolvent [label="No"]; add_charcoal -> add_antisolvent; add_antisolvent -> clarify; clarify -> cool; cool -> filter_collect; filter_collect -> wash_dry; wash_dry -> product; } end_dot Caption: Workflow for mixed-solvent recrystallization with charcoal treatment.
Section 4: Frequently Asked Questions (FAQs)
Q1: Are nitro-substituted heterocyclic compounds generally stable? A: Stability varies greatly. The electron-withdrawing nature of the nitro group can make the heterocyclic ring susceptible to nucleophilic attack. Some nitroaromatics can be thermally sensitive, and decomposition may be catalyzed by impurities, acids, or bases[16][17]. Always handle with care and consider stability when choosing purification conditions (e.g., avoid prolonged heating).
Q2: How can I remove very polar, water-soluble impurities like inorganic salts or DMF/DMSO from my product? A: If your product has some solubility in an organic solvent like ethyl acetate or DCM, a liquid-liquid extraction (aqueous wash) is effective. Dissolve your crude product in the organic solvent and wash it several times with water, followed by a brine wash to help break emulsions and remove residual water[18]. If your product is also water-soluble, you may need to use reverse-phase chromatography where the salts will elute first in the void volume.
Q3: What is the best first step to purify a crude reaction mixture containing a polar nitro-heterocycle? A: A great first step is often a simple aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly water-soluble byproducts[18]. Following that, if the product is a solid, attempting a recrystallization is highly recommended as it can be very efficient. If it is an oil or recrystallization fails, flash chromatography is the next logical step.
Q4: Can I use protecting groups to make purification easier? A: Yes, this can be a powerful strategy. For example, if you have a very polar amine or alcohol group on your heterocycle, protecting it (e.g., as a Boc-carbamate or a silyl ether) will make the compound significantly less polar and much easier to handle with standard normal-phase chromatography[3]. However, this adds two steps to your synthesis (protection and deprotection), so it's a trade-off between efficiency and step-count.
References
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
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Waters Corporation. HPLC Troubleshooting Guide. Available from: [Link]
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Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]
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Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]
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Reddit r/Chempros. Purification of strong polar and basic compounds. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. Available from: [Link]
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National Institutes of Health (NIH). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
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Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]
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Chemistry LibreTexts. 3.3F: Mixed Solvents. (2022). Available from: [Link]
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ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
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ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available from: [Link]
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BuyActivatedCharcoal.com. (2016, November 9). Activated Charcoal for Removing Color [Video]. YouTube. Available from: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
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Chem 205, Grossmont College. recrystallization-2.doc.pdf. Available from: [Link]
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Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
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Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
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National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
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Chemistry LibreTexts. 3.5C: Charcoal. (2022). Available from: [Link]
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ACS Publications. N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. (2020). Available from: [Link]
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MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
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Organomation. Understanding Solvent Types in Chromatography & Mass Spectrometry. Available from: [Link]
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ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link]
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Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Available from: [Link]
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ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. Available from: [Link]
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MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Available from: [Link]
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Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Available from: [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. (2023). Available from: [Link]
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Chemistry LibreTexts. Recrystallization. (2023). Available from: [Link]
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National Institutes of Health (NIH). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available from: [Link]
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EXPERIMENTIUM. (2025, January 12). Purification with Activated Charcoal [Video]. YouTube. Available from: [Link]
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PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). Available from: [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Available from: [Link]
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Technical Support Center: Purification of Imidazo[4,5-b]pyridine Isomers
Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines, leading to a wide range of biological activities.[1][2][3][4] However, the synthesis of these compounds, particularly through alkylation, often yields a mixture of regioisomers, such as the N1, N3, and N4 isomers.[5][6] These isomers possess nearly identical physical properties but can exhibit significantly different pharmacological activities, making their separation and purification a critical yet challenging step in drug discovery and development.[6]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers overcome the common hurdles in purifying imidazo[4,5-b]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: Why are imidazo[4,5-b]pyridine isomers so difficult to separate?
Answer: The primary challenge lies in their structural similarity. Regioisomers, such as those resulting from alkylation at different nitrogen atoms (N1, N3, N4), often have very similar polarities, molecular weights, and pKa values.[5][6] This leads to minimal differences in their interaction with chromatographic stationary phases, resulting in poor resolution and co-elution, especially in standard reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the primary analytical techniques I should use to assess the purity and ratio of my isomers?
Answer: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for assessing isomeric purity. Method development is crucial to achieve baseline separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the identity of the isomers, as they will have the same mass-to-charge ratio (m/z). While it doesn't separate them, it confirms that the co-eluting peaks are indeed isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are invaluable for structural elucidation and can help determine the isomeric ratio in a mixture if unique, well-resolved signals for each isomer can be identified. 2D NMR techniques like NOESY can help confirm the position of substituents.
Q3: Can I use crystallization to separate these isomers instead of chromatography?
Answer: While challenging, crystallization-based separation is a potential alternative to chromatography. Techniques like selective seeding, where a supersaturated solution of the isomeric mixture is seeded with a crystal of the desired isomer, can induce preferential crystallization.[7] This method's success is highly dependent on the specific isomers' solid-state properties and requires careful optimization of solvent systems and saturation levels.[7][8][9]
Troubleshooting Guide: Chromatographic Purification
This section addresses specific problems encountered during the chromatographic separation of imidazo[4,5-b]pyridine isomers.
Problem 1: My N-1 and N-3 isomers are co-eluting in Reverse-Phase HPLC.
Q: I'm using a standard C18 column with a methanol/water gradient, but my key regioisomers are eluting as a single peak. How can I improve the resolution?
Answer: This is the most common challenge. The subtle differences in the dipole moment and hydrogen bonding capability between N-1 and N-3 isomers require a more nuanced approach than standard C18 chromatography. The key is to manipulate the mobile phase pH and explore alternative stationary phase chemistries to exploit these minor differences.
Core Concept: The Role of Mobile Phase pH The ionization state of your basic imidazo[4,5-b]pyridine isomers is highly dependent on the mobile phase pH.[10][11] By adjusting the pH, you can alter the degree of protonation of each isomer. Since the pKa values of the different nitrogen atoms in the ring system are slightly different, there will be a pH "sweet spot" where the isomers have a maximal difference in their overall charge and polarity, leading to differential retention.[12]
Troubleshooting Workflow for Isomer Co-elution
Caption: Workflow for resolving co-eluting isomers.
Step-by-Step Protocol: pH Screening
-
Determine pKa: If possible, determine the pKa of your isomeric mixture experimentally or through in-silico prediction.
-
Prepare Buffers: Prepare a set of aqueous mobile phase buffers at different pH values. Good starting points are pH 2.5 (e.g., 0.1% Formic Acid or Phosphate Buffer), pH 4.5 (e.g., Acetate Buffer), and pH 7.5 (e.g., Phosphate Buffer).[13]
-
Initial Screening: Using your C18 column, run a fast gradient with each buffer system (e.g., 5-95% Acetonitrile in 5 minutes).
-
Analyze Results: Compare the chromatograms. Look for any sign of peak splitting or shoulder formation, which indicates that a particular pH is beginning to resolve the isomers.
-
Optimization: Select the pH that shows the most promise and optimize the gradient steepness and run time to maximize the resolution. Working at a pH at least 1-2 units away from the pKa is generally recommended to ensure analytes are in a consistent ionic state and avoid peak splitting.[12]
Table 1: Impact of Mobile Phase pH on Isomer Retention
| Mobile Phase pH | Analyte State (Basic Isomers) | Expected Retention on C18 | Potential Issues |
| Low pH (e.g., 2.5) | Fully Protonated (Charged) | Less Retained | Good peak shape often observed |
| Mid pH (near pKa) | Mixture of Protonated & Neutral | Unpredictable, variable | Peak splitting, broadening[12] |
| High pH (e.g., 8.0) | Neutral (Uncharged) | More Retained | Potential for poor peak shape due to silanol interactions |
Problem 2: My separation works analytically, but fails at the preparative scale.
Q: I have a great analytical separation, but when I scale up to my preparative HPLC system, I lose all resolution and my recovery is poor. What's going wrong?
Answer: Scaling from analytical to preparative chromatography is not always linear. Two main factors are at play: solubility and column overload . Your isomers, now at a much higher concentration in the injection solvent, may be precipitating on the column head. Furthermore, injecting a large mass can easily overload the column, leading to broad, triangular peaks and a complete loss of resolution.
Solution: Consider Supercritical Fluid Chromatography (SFC)
For preparative purification of structurally similar isomers, SFC is often a superior alternative to HPLC.[14][15]
Why SFC is Effective for Isomer Purification:
-
Orthogonal Selectivity: SFC typically operates in normal-phase mode, providing a different separation mechanism compared to RP-HPLC.[16] This "orthogonality" means that compounds that are difficult to separate on a C18 column can often be easily resolved using SFC.[16]
-
Higher Efficiency & Speed: The mobile phase (supercritical CO₂) has low viscosity and high diffusivity, allowing for much faster separations and higher throughput without sacrificing resolution.[17][18][19]
-
Reduced Solvent Waste: SFC primarily uses CO₂ with a small amount of an organic co-solvent (modifier), making it a "greener" and more cost-effective technique.[14][19] Fraction dry-down is also significantly faster.[15]
Table 2: Comparison of Preparative HPLC vs. Preparative SFC for Isomer Purification
| Parameter | Preparative HPLC (Reverse-Phase) | Preparative SFC |
| Primary Mobile Phase | Water/Acetonitrile or Methanol | Supercritical CO₂ |
| Typical Stationary Phases | C18, C8 | Silica, 2-Ethylpyridine, Diol |
| Separation Principle | Primarily Hydrophobicity | Polarity, H-Bonding, π-π Interactions |
| Solvent Consumption | High | Low[14] |
| Run Time | Long (e.g., 46 hours for a batch) | Short (e.g., 3 hours for the same batch) |
| Fraction Workup | Evaporation of water/organic mixtures | Rapid evaporation of CO₂/modifier |
| Suitability for Isomers | Moderate; requires extensive method dev. | Excellent; often baseline separation[] |
Data points in the table are illustrative examples based on literature comparisons.
Step-by-Step Protocol: Migrating from HPLC to SFC
-
Analytical SFC Screening: Before scaling up, screen your isomeric mixture on analytical SFC columns. A common strategy is to screen several stationary phases with different selectivities (e.g., Silica, 2-Ethylpyridine, Amino).[17][21]
-
Select Column & Modifier: Choose the column/modifier combination that gives the best analytical separation. Methanol is a common and effective co-solvent.
-
Perform a Loading Study: On the analytical column, inject increasing amounts of your sample to determine the loading capacity before resolution is compromised. This data is crucial for calculating the appropriate load for your preparative SFC column.
-
Scale-Up: Use established geometric scaling equations to translate the flow rate and sample load from your analytical method to the preparative system.
-
Collect & Analyze Fractions: Collect the separated isomer peaks and confirm their purity using your analytical HPLC or LC-MS method.
References
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Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
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Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. Available at: [Link]
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CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. Available at: [Link]
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A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Available at: [Link]
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Preparative HPLC Systems - Shimadzu. Available at: [Link]
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Separation of the cresol isomers by stripping crystallization | Request PDF - ResearchGate. Available at: [Link]
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Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries | ACS Combinatorial Science - ACS Publications. Available at: [Link]
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Resolution of Optical Isomers by Crystallization Procedures. | Chemical Reviews. Available at: [Link]
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Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases - Chromatography Today. Available at: [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN - MavMatrix. Available at: [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]
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The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]
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Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed. Available at: [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
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Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. Available at: [Link]
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Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available at: [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available at: [Link]
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Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Available at: [Link]
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- 7. sciencemadness.org [sciencemadness.org]
- 8. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 21. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Nitroaromatic Compounds in Solution
Welcome to the technical support center dedicated to addressing the stability challenges of nitroaromatic compounds in solution. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best practices to ensure the integrity and reproducibility of your experiments.
Introduction: The Dual Nature of Nitroaromatic Stability
Nitroaromatic compounds are characterized by an aromatic ring substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group confers a unique chemical personality to these molecules. While it renders the aromatic ring resistant to oxidative degradation, it also makes the nitro group susceptible to reduction.[1][2] This inherent duality is the primary source of stability issues encountered in the laboratory. Understanding the factors that can trigger degradation is the first step toward mitigating these challenges.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Unexpected Color Change in Solution
Symptom: Your stock or working solution of a nitroaromatic compound, which is typically colorless or pale yellow, has developed a yellow, orange, or even reddish-brown hue over time.
Possible Causes and Solutions:
-
Photodegradation: Many nitroaromatic compounds are sensitive to light, particularly in the UV spectrum.[3] Exposure to ambient light can initiate photochemical reactions, leading to the formation of colored byproducts. The color change in "pink water," a wastewater product from TNT manufacturing, is a classic example of photolytic reactions of nitroaromatics.[4]
-
Troubleshooting Steps:
-
Confirm Photosensitivity: Prepare a fresh solution and expose a portion to direct laboratory light while keeping a control sample wrapped in aluminum foil or in an amber vial. Monitor for color change over a few hours.
-
Analytical Verification: Use a UV-Vis spectrophotometer to scan both the fresh and the discolored solutions. A change in the absorption spectrum, such as the appearance of new peaks or a shift in the maximum absorbance, indicates chemical changes. HPLC-UV analysis can be used to quantify the parent compound and detect degradation products.[5][6]
-
-
Prevention:
-
Always store stock solutions and working samples in amber glass vials or wrap containers in aluminum foil.[7]
-
Minimize exposure to light during experimental procedures.
-
Consider using a light-blocking cover for your experimental setup if prolonged exposure is necessary.
-
-
-
pH-Induced Degradation: The stability of nitroaromatic compounds can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation. For example, picric acid is known to be corrosive and reactive with metals, forming shock-sensitive salts.[1]
-
Troubleshooting Steps:
-
Measure pH: Check the pH of your solvent or buffer system.
-
Forced Degradation Study: Intentionally expose your compound to a range of pH values (e.g., pH 3, 7, and 9) and monitor for color change and degradation using HPLC-UV. This will help you identify the pH range in which your compound is most stable.
-
-
Prevention:
-
Use buffers that maintain a pH where your compound is known to be stable.
-
Be mindful of the inherent acidity or basicity of your nitroaromatic compound when preparing solutions.
-
-
-
Reduction by Solvents or Contaminants: The nitro group is susceptible to reduction, which can be initiated by certain solvents or trace contaminants.[1] The reduction can proceed through nitroso and hydroxylamino intermediates to the corresponding amine.[2]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, fresh solvents. Older solvents, especially ethers, can form peroxides which can be reactive.
-
Test for Reducing Agents: If you suspect contamination, there are qualitative tests for common reducing agents.
-
-
Prevention:
-
Use freshly opened, high-purity solvents.
-
Avoid storing solutions in containers with metallic components that could act as catalysts.[8]
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptom: You are observing high variability in your experimental data, such as inconsistent IC50 values in a biological assay or fluctuating yields in a chemical reaction.
Possible Causes and Solutions:
-
Degradation of Stock Solutions: The concentration of your stock solution may be decreasing over time due to slow degradation.
-
Troubleshooting Steps:
-
Re-quantify Stock Solution: Use a validated analytical method like HPLC-UV to determine the current concentration of your stock solution and compare it to the initial concentration.
-
Perform a Stability Study: Aliquot your stock solution and store it under different conditions (e.g., room temperature, 4°C, -20°C). Analyze the concentration of an aliquot from each condition at regular intervals (e.g., daily, weekly) to determine the optimal storage conditions and shelf-life.
-
-
Prevention:
-
Prepare fresh stock solutions regularly. For many compounds dissolved in DMSO, storage at -20°C for up to 3 months is a common practice, but this should be verified for your specific compound.[9]
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at the lowest practical temperature, typically -20°C or -80°C, and protected from light.
-
-
-
Instability in Assay Medium: Your compound may be stable in the stock solvent (e.g., DMSO) but unstable in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Incubate in Assay Medium: Prepare a solution of your compound in the final assay buffer at the working concentration. Incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the concentration of the compound at the beginning and end of the incubation period.
-
-
Prevention:
-
If instability is observed, consider modifying the assay buffer (e.g., adjusting the pH) or reducing the incubation time.
-
Always prepare working solutions fresh from the stock solution immediately before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general storage conditions for nitroaromatic compound solutions?
A1: While the optimal conditions are compound-specific, a good starting point for stock solutions is to dissolve the compound in a high-purity, anhydrous solvent like DMSO or acetonitrile, aliquot into single-use amber glass vials, and store at -20°C or lower, protected from light. For aqueous solutions, it is crucial to determine the optimal pH for stability and store refrigerated (2-8°C) for short periods. Always prepare aqueous working solutions fresh.
Q2: My nitroaromatic compound is poorly soluble in aqueous buffers. Can I use a co-solvent?
A2: Yes, co-solvents like DMSO or ethanol are commonly used to aid in the dissolution of poorly soluble compounds. However, it is important to keep the final concentration of the organic solvent in your aqueous solution low (typically <1%) to avoid solvent-induced artifacts in your experiment. Always run a vehicle control (buffer with the same concentration of the co-solvent) in your experiments. Be aware that the choice of co-solvent can also impact stability.
Q3: I suspect my compound is degrading. How can I identify the degradation products?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying unknown degradation products.[5] By comparing the mass spectra of the peaks in a degraded sample to the parent compound, you can often deduce the chemical modifications that have occurred (e.g., reduction of a nitro group to an amino group).
Q4: Are there any specific buffer components I should avoid when working with nitroaromatic compounds?
A4: Be cautious with buffers containing components that can act as reducing agents, such as thiols (e.g., DTT, β-mercaptoethanol), unless they are part of the intended reaction. Some buffers can also interact with metal ions that may be present as impurities, and these metal ions can potentially catalyze degradation.[8][10] It is good practice to use high-purity buffer components and water.
Q5: How can I perform a simple forced degradation study to understand the stability of my compound?
A5: A forced degradation study involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[11][12] A basic protocol would involve preparing solutions of your compound and exposing them to:
-
Acidic conditions: e.g., 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic conditions: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative conditions: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal stress: Heating the solution (e.g., at 60-80°C).
-
Photolytic stress: Exposing the solution to a light source that emits in the UV range, as per ICH Q1B guidelines.[13][14][15]
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
Data at a Glance: Factors Influencing Stability
| Factor | Potential Impact on Nitroaromatic Compounds | Mitigation Strategies |
| Light (UV/Visible) | Photodegradation, leading to the formation of colored byproducts and loss of activity. | Store solutions in amber vials or wrapped in foil. Minimize light exposure during experiments. |
| pH | Can catalyze hydrolysis or other degradation reactions. Stability is often pH-dependent. | Determine the optimal pH range for your compound. Use appropriate buffers to maintain this pH. |
| Temperature | Higher temperatures generally accelerate the rate of degradation. | Store stock solutions at -20°C or below. Avoid prolonged exposure to elevated temperatures unless required by the experimental protocol. |
| Oxygen | While generally resistant to oxidation, some compounds may be susceptible under certain conditions. | For highly sensitive compounds, consider degassing solvents and storing under an inert atmosphere (e.g., nitrogen or argon). |
| Solvents | Solvent purity and type can impact stability. Protic vs. aprotic solvents can influence reaction pathways. | Use high-purity, fresh solvents. Verify compatibility of your compound with the chosen solvent. |
| Reducing Agents | Can reduce the nitro group to nitroso, hydroxylamino, or amino functionalities. | Avoid unintentional exposure to reducing agents (e.g., thiols, certain metals). |
| Metal Ions | Trace metal ions can act as catalysts for degradation reactions. | Use high-purity reagents and glass or inert plastic containers. Be mindful of metal leaching from equipment. |
Visualizing Stability and Degradation
Key Factors Affecting Stability
Caption: Factors influencing the stability of nitroaromatic compounds.
General Degradation Pathway of a Nitroaromatic Compound
Caption: Common degradation pathways for nitroaromatic compounds.
Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting nitroaromatic compound instability.
Experimental Protocol: A General-Purpose Forced Degradation Study
This protocol provides a framework for assessing the stability of a novel or uncharacterized nitroaromatic compound.
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
Nitroaromatic compound of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
High-purity buffers (e.g., phosphate, acetate)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible output.
Procedure:
-
Method Development: Develop a reverse-phase HPLC-UV method capable of resolving the parent nitroaromatic compound from potential impurities. A good starting point is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Sample Preparation: Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: For each condition, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the respective stress medium. Include a control sample diluted in the mobile phase or a neutral buffer, protected from light and stored at 4°C.
-
Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute in 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dilute in 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute in a neutral buffer (e.g., phosphate buffer, pH 7). Incubate at 60°C.
-
Photodegradation: Expose the solution in a chemically inert, transparent container to a light source as specified in ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[16] Adjust the stress conditions (e.g., temperature, duration) if degradation is too rapid or too slow.
-
Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all samples using the developed HPLC-UV method.
-
Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation of the parent compound.
-
Assess peak purity of the parent compound peak to ensure the method is stability-indicating.
-
Data Interpretation: The results will reveal the conditions under which your compound is unstable and the number and relative retention times of the degradation products. This information is crucial for developing appropriate storage and handling procedures and for validating your analytical method.
References
-
Makkar, P., et al. (2020). Multifunctional Copper-Doped Fe3O4/rGO Hybrid: Toward Energy Storage, Water Splitting, and Hydrovoltaic Applications. ACS Publications. Available from: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]
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Zhang, W., et al. (2022). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. MDPI. Available from: [Link]
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Wikipedia. (2023). TNT. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 213–217. Available from: [Link]
-
Schmidt, J., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Available from: [Link]
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Walsh, M. E., & Jenkins, T. F. (1992). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Available from: [Link]
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Germain, M. E., & Knapp, M. J. (2009). Optical Explosives Detection: From Color Changes to Fluorescence Turn-on. Chemical Society Reviews, 38(9), 2543-2555. Available from: [Link]
-
Papa, E., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Available from: [Link]
-
Singh, R., et al. (2013). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Bajaj, S., et al. (2013). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Journal of Pharmaceutical and Biomedical Analysis, 86, 178-188. Available from: [Link]
-
Allen, L. V. Jr. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. Canadian Journal of Hospital Pharmacy, 59(1), 29–33. Available from: [Link]
-
Merck Millipore. (n.d.). Buffer Compatibility. Available from: [Link]
-
U.S. Army Environmental Hygiene Agency. (1985). Analytical Methods for Determination of Explosives and Related Compounds in Soil. Available from: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Marcled Blog. (2023). How to Fix LED Lights that Are Different Colors? 5 Practical Solutions. Available from: [Link]
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Mack, J. (2024). Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? ResearchGate. Available from: [Link]
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Dubey, I. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Veepr. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Royal Thai Government Gazette. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to. Available from: [Link]
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Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine. Available from: [Link]
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HitLights. (n.d.). Troubleshooting LED Strips: How to Fix Wrong Color Output or LED Strip. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]
-
Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed. Available from: [Link]
-
GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available from: [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]
-
Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed. Available from: [Link]
-
Dispendix. (2023). Improving Long-Term Compound Storage in I.DOT Source Plates. Available from: [Link]
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Technical Support Center: Degradation Pathways of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs, such as nitroimidazoles and the well-studied 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), to provide a predictive framework for your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on the chemistry of related nitroaromatic and imidazopyridine compounds, the primary degradation pathways to consider are photodegradation, reductive degradation, and potentially hydrolysis under extreme pH conditions.
-
Photodegradation: Nitroimidazole derivatives are known to be susceptible to photodegradation, often following first-order kinetics.[3][4] The nitro group can be reduced or eliminated upon exposure to UV light.[5]
-
Reductive Degradation: The nitro group is susceptible to chemical or metabolic reduction to a nitroso, hydroxylamino, and ultimately an amino group. The amino derivative, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is a known mutagen.[6]
-
Hydrolytic Degradation: While generally stable, imidazopyridines can be susceptible to hydrolysis under harsh acidic or alkaline conditions, potentially leading to ring-opening.
Q2: What are the expected major degradation products?
The primary expected degradation products would result from the transformation of the nitro group. Key potential products include:
-
1-Methyl-2-amino-6-phenylimidazo[4,5-b]pyridine (PhIP): The fully reduced product.
-
1-Methyl-2-hydroxylamino-6-phenylimidazo[4,5-b]pyridine: An intermediate in the reduction of the nitro group.
-
Hydroxylated derivatives: Oxidation of the phenyl ring or the imidazopyridine core can occur, particularly during metabolic or oxidative degradation. For the related compound PhIP, 5-hydroxy-PhIP has been identified as a metabolite.[1][2][7]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.[6][8]
-
HPLC-UV: Useful for quantifying the parent compound and major degradation products that possess a chromophore.
-
LC-MS/MS: Essential for identifying unknown degradation products by providing molecular weight and fragmentation data.[6][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Issue 1: Inconsistent Degradation Rates in Photostability Studies
Symptoms:
-
High variability in degradation percentages between replicate samples exposed to the same light source.
-
Non-linear degradation kinetics when first-order is expected.[3]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent Effects | The solvent can influence the photodegradation rate. The presence of photosensitizers or quenchers in the solvent can alter the degradation mechanism. | Ensure the use of high-purity HPLC-grade solvents. Consider testing degradation in a range of solvents (e.g., acetonitrile, methanol, water) to understand the solvent's role. |
| Inconsistent Light Exposure | The distance from the light source, the angle of exposure, and any shadowing can significantly affect the light intensity reaching the sample. | Use a validated photostability chamber with a calibrated light source. Ensure all samples are placed at the same distance and orientation to the light source. |
| Concentration Effects | At high concentrations, the parent compound may act as an inner filter, absorbing light before it can reach other molecules, leading to slower apparent degradation.[10][11] | Perform degradation studies at a concentration where the absorbance of the solution is in the linear range of the spectrophotometer (typically < 1 AU). |
Issue 2: Difficulty in Identifying Degradation Products by LC-MS
Symptoms:
-
Multiple small, unidentifiable peaks in the chromatogram.
-
Mass spectra that do not correspond to expected degradation products.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Formation of Reactive Intermediates | Degradation may proceed through unstable intermediates that further react to form a complex mixture of minor products. | Use a milder degradation method (e.g., lower light intensity, lower temperature) to favor the accumulation of primary degradation products. Employ trapping agents to capture reactive intermediates. |
| In-source Fragmentation | The compound or its degradation products may be fragmenting in the mass spectrometer's ion source, complicating spectral interpretation. | Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Start with gentle ionization conditions and gradually increase the energy. |
| Matrix Effects | Components of the sample matrix (e.g., buffers, salts) can interfere with ionization in the MS source, suppressing the signal of the analytes. | Prepare samples in a volatile buffer system or use a solid-phase extraction (SPE) clean-up step prior to LC-MS analysis.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Photodegradation)
This protocol outlines a typical forced degradation study to investigate the photostability of this compound.
1. Sample Preparation: a. Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. b. Dilute the stock solution to 10 µg/mL in the desired solvent (e.g., 50:50 acetonitrile:water).
2. Light Exposure: a. Transfer 1 mL of the diluted solution into quartz vials. b. Place the vials in a photostability chamber equipped with a UV lamp (e.g., 254 nm or broad spectrum). c. Expose the samples to a controlled dose of UV radiation. d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis. e. Include a "dark" control sample wrapped in aluminum foil to assess degradation not caused by light.
3. Analysis: a. Analyze the samples by HPLC-UV or LC-MS. b. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
4. Data Interpretation: a. Calculate the percentage degradation at each time point. b. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear.[3]
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for forced degradation studies.
References
-
Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Available at: [Link]
-
-
analytical methods. Available at: [Link]
-
-
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Available at: [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed. Available at: [Link]
-
In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts - PubMed. Available at: [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF - ResearchGate. Available at: [Link]
-
In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
Atmospheric Photochemical Oxidation of 4-Nitroimidazole - MDPI. Available at: [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - NCBI. Available at: [Link]
-
A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach - PMC. Available at: [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. Available at: [Link]
-
Synthesis of thienoimidazo[4,5-b]pyridines and thenylidenoimidazolinones - Diva-Portal.org. Available at: [Link]
-
Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed. Available at: [Link]
-
Metabolism of the Food-Associated Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Human Intestinal Microbiota - hdb. Available at: [Link]
-
Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed. Available at: [Link]
-
The metabolic disposition of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the induced mouse - PubMed. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with flourescence detection - Fingerprint - Johns Hopkins University. Available at: [Link]
-
Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine - PubMed. Available at: [Link]
-
2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for ... - PubMed. Available at: [Link]
-
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro - NIH. Available at: [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen - arkat usa. Available at: [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen - ResearchGate. Available at: [Link]
Sources
- 1. In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric Photochemical Oxidation of 4-Nitroimidazole [mdpi.com]
- 6. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Nitro-Heterocycles by NMR and HPLC
Welcome to the technical support center for the analysis of nitro-heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the NMR and HPLC analysis of this important class of compounds. The unique electronic and chemical properties of the nitro group on a heterocyclic scaffold can give rise to a range of analytical artifacts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and resolve these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR and HPLC analysis of nitro-heterocycles in a concise question-and-answer format.
FAQs: HPLC Analysis
-
Q1: I am observing a new, unexpected peak in my chromatogram when analyzing my nitro-heterocycle. What could be the cause?
-
A1: An unexpected peak could be an artifact from on-column degradation of your analyte, particularly the reduction of the nitro group to a nitroso, hydroxylamine, or amino derivative. This is more likely to occur with certain column materials, mobile phase compositions, or elevated temperatures. It could also be a co-eluting impurity or an adduct formed with a mobile phase component.
-
-
Q2: My peak shape for my nitro-heterocyclic compound is poor, showing significant tailing. How can I improve it?
-
A2: Peak tailing for nitrogen-containing heterocycles is often due to secondary interactions between the basic nitrogen atoms and residual silanol groups on the silica-based column packing.[1] Operating your mobile phase at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the heterocyclic nitrogens, reducing these interactions. Using a column with advanced end-capping or a hybrid stationary phase can also mitigate this issue.
-
-
Q3: Can the mobile phase composition affect the stability of my nitro-heterocycle during analysis?
-
A3: Yes, the pH of the mobile phase is a critical factor. Some nitro-heterocycles can be susceptible to pH-dependent degradation.[2][3] It is crucial to investigate the stability of your compound across the pH range of your intended method. Additionally, the organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and potentially participate in adduct formation.
-
FAQs: NMR Analysis
-
Q1: Why are the NMR signals for my nitro-heterocycle broad and poorly resolved?
-
A1: Broad peaks in the NMR spectrum of a nitro-heterocycle can arise from several factors. These include the presence of paramagnetic species (which can be trace metal impurities or radical intermediates from the degradation of the nitro-compound), chemical exchange phenomena (such as tautomerism or rotamers), or simply poor sample preparation (e.g., insolubility or high concentration).[4]
-
-
Q2: Can the nitro group itself cause line broadening in NMR?
-
A2: While the nitro group is diamagnetic, it is a strong electron-withdrawing group. In some cases, it can facilitate the formation of transient radical species or charge-transfer complexes that can lead to paramagnetic line broadening.[5] However, more commonly, broadening is due to other factors like chemical exchange or impurities.
-
-
Q3: I am having trouble getting a good signal for the nitrogen atoms in my nitro-heterocycle using 15N NMR. Why is this?
-
A3: 15N NMR is inherently much less sensitive than 1H NMR due to the low natural abundance and lower gyromagnetic ratio of the 15N nucleus. For nitro-heterocycles, the quadrupolar nature of the adjacent 14N nucleus can also lead to broader signals, further reducing the signal-to-noise ratio.[2] Using 15N-labeled compounds or specialized pulse sequences can help overcome these challenges.
-
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for diagnosing and resolving specific artifacts encountered during the HPLC and NMR analysis of nitro-heterocycles.
Troubleshooting Guide 1: Investigating Unexpected Peaks in HPLC
The appearance of unexpected peaks is a common artifact when analyzing nitro-heterocycles. These can be due to on-column reduction of the nitro group, other forms of degradation, or adduct formation.
Causality: The nitro group is susceptible to reduction, a six-electron process that can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.[6][7] This process can sometimes be catalyzed by the metallic surfaces of the HPLC system (e.g., stainless steel frits) or certain stationary phases, especially at elevated temperatures or extreme pH values.[8] Adduct formation with mobile phase components like acetonitrile is also a possibility, particularly in mass spectrometry detection.[9]
Experimental Protocol for Diagnosis:
-
Initial Assessment:
-
Inject a blank (mobile phase) to rule out system contamination or ghost peaks.
-
If the peak is still present, it may be a system peak. If it is absent, proceed to the next steps.
-
-
On-Column Degradation Check:
-
Step 2a: Temperature Variation: Analyze the sample at a lower column temperature (e.g., decrease from 40°C to 25°C). If the area of the unexpected peak decreases relative to the main peak, it is likely a degradation product formed on the column.[10]
-
Step 2b: Flow Rate Variation: Decrease the flow rate (e.g., from 1 mL/min to 0.5 mL/min). This increases the residence time on the column. If the artifact peak area increases, it further suggests on-column degradation.[1]
-
-
Investigate Analyte Stability:
-
Prepare your sample in the mobile phase and let it sit on the bench for a time equivalent to the chromatographic run. Inject this sample. If the unexpected peak is now present or has increased in area, your compound is unstable in the mobile phase.
-
-
Mass Spectrometry Analysis:
-
If your HPLC is connected to a mass spectrometer, determine the mass of the unexpected peak. Compare this to the expected masses of potential reduction products or solvent adducts.
-
| Potential Artifact | Expected Mass Change (Relative to Parent [M+H]+) |
| Nitroso derivative | -16 Da |
| Hydroxylamine derivative | -14 Da |
| Amine derivative | -30 Da |
| Acetonitrile Adduct | +41 Da |
Workflow for Troubleshooting Unexpected HPLC Peaks:
Caption: Diagnostic workflow for broad NMR signals.
References
Sources
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Imidazo[4,5-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the synthesis of imidazo[4,5-b]pyridine derivatives. This class of heterocyclic compounds, as bioisosteres of purines, holds significant therapeutic potential, with applications ranging from oncology to infectious diseases.[1] The successful and efficient synthesis of these molecules is therefore of critical importance. This guide is designed to address common challenges encountered in the laboratory and during scale-up, providing practical, field-proven solutions to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of imidazo[4,5-b]pyridine derivatives.
Q1: What are the most common starting materials for synthesizing the imidazo[4,5-b]pyridine core?
The most prevalent and versatile starting materials are substituted 2,3-diaminopyridines.[2] These can be condensed with a variety of reagents, including carboxylic acids, aldehydes, or their equivalents, to form the imidazole ring.[1] Another common strategy involves the use of 2-chloro-3-nitropyridine, which can undergo sequential nucleophilic aromatic substitution (SNAr), reduction, and cyclization.[3]
Q2: What are the key challenges in achieving regioselectivity during N-alkylation of the imidazo[4,5-b]pyridine core?
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N7) that can be alkylated, often leading to a mixture of regioisomers.[4][5] The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[4] For instance, alkylation under phase transfer catalysis conditions has been shown to produce a mixture of N3 and N4 (equivalent to N7) alkylated products.[6]
Q3: Are there any "green" or more environmentally friendly approaches to synthesizing imidazo[4,5-b]pyridines?
Yes, significant efforts have been made to develop more sustainable synthetic methods. One such approach involves a one-pot tandem reaction starting from 2-chloro-3-nitropyridine in an aqueous-isopropanol medium, which avoids the use of toxic and costly catalysts and solvents.[3] Additionally, microwave-assisted synthesis has been employed to accelerate reactions and improve yields, often with reduced solvent usage.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of imidazo[4,5-b]pyridine derivatives.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material or the formation of multiple unidentified byproducts.
Possible Causes & Solutions:
-
Incomplete Cyclization: The final ring-closing step to form the imidazole is often the bottleneck.
-
Thermal Driving Force: Many cyclization reactions require significant heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or dioxane.[4]
-
Dehydration: The cyclization is a condensation reaction that eliminates water. For high-temperature reactions, using a Dean-Stark trap can effectively remove water and drive the equilibrium towards the product.[4]
-
Acid/Base Catalysis: Depending on the specific condensation reaction, the pH can be critical. For condensations with carboxylic acids, acidic conditions are typically required.[4]
-
-
Sub-optimal Reaction Conditions:
-
Reagent Stoichiometry: Ensure the accurate measurement and addition of all reagents.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.[3]
-
-
Side Reactions: Unwanted side reactions can consume starting materials. Refer to the specific troubleshooting sections below for issues like N-oxide formation.[4]
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize extraction and chromatography conditions for your specific derivative.[4]
Problem 2: Formation of Regioisomers during N-Alkylation
Symptom: NMR and/or LC-MS analysis indicates the presence of multiple isomers of the desired N-alkylated product.
Causality: The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms, leading to competitive alkylation.[4][5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting regioisomer formation.
Detailed Troubleshooting Steps:
-
Modify the Base and Solvent System: The choice of base and solvent can significantly influence the site of alkylation.
-
Employ a Protecting Group Strategy: If achieving selectivity through reaction condition optimization is challenging, consider using a protecting group to block unwanted alkylation sites.[4] This adds steps to the synthesis but can provide excellent control over regioselectivity.
-
Optimize Purification: If a mixture is unavoidable, focus on efficient separation.
Problem 3: Unwanted N-oxide Formation
Symptom: Mass spectrometry analysis shows a product with a mass 16 units higher than the expected product.
Causality: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[4]
Prevention and Remediation:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent.[4]
-
Inert Atmosphere: When possible, run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Reduction of N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired product using a mild reducing agent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine via a One-Pot Tandem Reaction
This protocol is adapted from a method developed for the efficient and environmentally benign synthesis of substituted imidazo[4,5-b]pyridines.[3]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H2O and isopropanol (IPA), add the primary amine (1 equivalent) and stir for 5 minutes at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours. Monitor the formation of the intermediate by TLC.
-
After completion of the first step, add zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.
-
Heat the mixture at 80 °C for 45 minutes to facilitate the reduction of the nitro group.
-
After the reduction is complete, centrifuge the reaction mixture to remove the zinc dust.
-
To the supernatant, add the substituted aldehyde (1 equivalent) and heat the reaction mixture at 85 °C for 10 hours.
-
Monitor the progress of the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridines under Phase Transfer Catalysis (PTC) Conditions
This protocol provides a general method for the N-alkylation of the imidazo[4,5-b]pyridine core, which may yield a mixture of regioisomers.
-
To a mixture of the imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), add the alkylating agent (e.g., allyl bromide or propargyl bromide, 2 mmol) in small portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting residue by column chromatography on silica gel to isolate the different regioisomers.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation and Impact on Regioselectivity (Hypothetical Data for Illustrative Purposes)
| Entry | Base | Solvent | Alkylating Agent | N1-isomer (%) | N3-isomer (%) | N7-isomer (%) |
| 1 | K2CO3 | DMF | Benzyl Bromide | 20 | 60 | 20 |
| 2 | NaH | THF | Benzyl Bromide | 10 | 80 | 10 |
| 3 | Cs2CO3 | Dioxane | Benzyl Bromide | 5 | 90 | 5 |
| 4 | K2CO3 | DMF | Methyl Iodide | 30 | 50 | 20 |
Visualizations
General Synthetic Workflow for Imidazo[4,5-b]pyridines
Caption: Common synthetic routes to the imidazo[4,5-b]pyridine core.
References
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Mutagens: Unraveling the Contrasting Genotoxic Mechanisms of PhIP and its Nitro-Analog, 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
For researchers in toxicology, oncology, and drug development, understanding the structure-activity relationships of genotoxic compounds is paramount. Heterocyclic aromatic amines (HAAs), a class of chemicals formed in cooked meats, are of particular interest due to their potent mutagenicity and carcinogenicity. The most abundant of these, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is a well-established pro-mutagen linked to various cancers in animal models.[1][2] This guide provides an in-depth comparative analysis of PhIP and its synthetic nitro-derivative, 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (Nitro-PhIP), revealing starkly different paths to genotoxicity. While structurally similar, the substitution of an amino group for a nitro group fundamentally alters the molecule's mechanism of action, transforming it from a compound requiring complex metabolic activation in mammals to a direct-acting mutagen in bacterial systems.
At a Glance: Contrasting Mutagenic Profiles
The fundamental difference between PhIP and Nitro-PhIP lies in their requirements for metabolic activation to exert mutagenic effects. PhIP is a classic pro-mutagen; its parent form is not reactive with DNA. It requires enzymatic conversion by mammalian metabolic systems to become a potent mutagen.[1][3] In stark contrast, Nitro-PhIP is a direct-acting mutagen in bacterial assays, capable of inducing mutations without the need for an external metabolic activation system like the rat liver S9 fraction.[4]
| Compound | Common Name | Mutagenic Class | Activation Requirement | Primary Mutagenesis Assay System |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP | Pro-mutagen | Requires mammalian metabolic activation (e.g., liver S9) | Salmonella Ames Test (+S9), in vivo rodent models |
| This compound | Nitro-PhIP | Direct-acting mutagen | Activated by bacterial nitroreductases | Salmonella Ames Test (-S9) |
Mechanism I: The Pro-Mutagen Pathway of PhIP
The journey of PhIP from a relatively inert foodborne compound to a DNA-damaging agent is a multi-step process, primarily occurring in the liver. This causality is crucial for understanding its tissue-specific carcinogenicity.
Step 1: Phase I N-Hydroxylation Upon absorption, PhIP is transported to the liver, where it undergoes N-oxidation of its exocyclic amino group, a critical first step in its activation.[1] This reaction is predominantly catalyzed by Cytochrome P450 1A2 (CYP1A2), converting PhIP to N-hydroxy-PhIP.[1][5][6] This N-hydroxy metabolite is more reactive than the parent compound but is not yet the ultimate carcinogen.
Step 2: Phase II Esterification The N-hydroxy-PhIP intermediate is then subject to Phase II enzymatic reactions, primarily O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs).[1][7] This esterification process generates highly unstable and electrophilic esters, such as N-acetoxy-PhIP.
Step 3: Formation of the Arylnitrenium Ion and DNA Adduction The unstable esters spontaneously break down to form a highly reactive arylnitrenium ion (PhIP-N⁺). This electrophile readily attacks nucleophilic sites on DNA. The primary and most studied lesion is the formation of a covalent bond at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct.[8][9] This bulky adduct distorts the DNA helix, leading to replication errors and mutations, predominantly G:C→T:A transversions and single guanine deletions.[9][10]
Supporting Experimental Data
The mutagenic potency of PhIP and Nitro-PhIP was directly compared in Salmonella typhimurium TA98 and its derivative strains, which are designed to detect frameshift mutations. The results clearly illustrate their different activation requirements and mechanisms.
| Strain | Key Feature | PhIP Mutagenicity(revertants/nmol with S9) [4] | Nitro-PhIP Mutagenicity(revertants/nmol without S9) [4] | Interpretation |
| TA98 | Standard tester strain | 1800 | 1100 | Both are potent frameshift mutagens, but PhIP requires metabolic activation while Nitro-PhIP does not. |
| TA98NR | Deficient in "classical" nitroreductase | Not Reported | 410 | The mutagenicity of Nitro-PhIP is reduced by ~63%, confirming its activation via nitroreduction. |
| TA98/1,8-DNP₆ | Deficient in O-acetyltransferase | ~1440 (Weakly affected) | ~990 (Weakly affected) | O-acetylation is not the primary activation pathway for N-hydroxy-PhIP or the reduced Nitro-PhIP intermediate in Salmonella, unlike other HAAs. [4] |
Data synthesized from Grivas et al., 1995. [4]The data shows that while both compounds are powerful mutagens, their potencies are contingent on different enzymatic systems. The reduction in Nitro-PhIP's activity in the TA98NR strain is a textbook example of a self-validating system, confirming the mechanism of action.
Experimental Protocols
The Ames Test (Bacterial Reverse Mutation Assay)
The core methodology for establishing the mutagenicity of these compounds is the Ames test. This protocol is a standard for regulatory submissions and initial genotoxicity screening.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free agar plate.
Step-by-Step Methodology:
-
Strain Preparation: Overnight cultures of the desired Salmonella strains (e.g., TA98) are grown to a specific cell density (~1-2 x 10⁹ cells/mL).
-
Metabolic Activation (for Pro-mutagens like PhIP): A metabolically active S9 fraction, typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, is prepared. This fraction contains the necessary cytochrome P450 enzymes. It is mixed with a cofactor solution (e.g., NADP, G6P) to create the S9 mix.
-
Exposure:
-
In a test tube, add 100 µL of the bacterial culture.
-
Add 500 µL of the S9 mix (for +S9 plates, to test PhIP) or a phosphate buffer (for -S9 plates, to test Nitro-PhIP).
-
Add 50 µL of the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known positive control for each condition.
-
-
Plating: To the tube, add 2 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutation to occur). Vortex briefly.
-
Incubation: Pour the mixture onto a minimal glucose agar plate (the histidine-deficient medium). Once the top agar solidifies, incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the vehicle control.
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azido- and nitro-PhIP, relatives of the heterocyclic arylamine and food mutagen PhIP--mechanism of their mutagenicity in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superfund.berkeley.edu [superfund.berkeley.edu]
- 8. Identification of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine as the major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of mutations induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations induced by 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in cecum and proximal and distal colon of lacI transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the In Vitro Anticancer Activity of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
As Senior Application Scientists, we understand that the preliminary validation of a novel chemical entity is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for assessing the in vitro anticancer potential of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. We will delve into the scientific rationale behind the selection of key assays, present detailed experimental protocols, and offer a comparative analysis with relevant compounds to contextualize the potential of this molecule.
The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating significant anticancer properties.[1][2][3][4][5] Furthermore, the inclusion of a nitro group, as seen in nitroimidazole-based compounds, can confer selective cytotoxicity, particularly under the hypoxic conditions characteristic of solid tumors.[6][7][8][][10] This is often attributed to the bioreduction of the nitro group into cytotoxic reactive intermediates.[8][] Our investigation, therefore, is grounded in the hypothesis that this compound may exhibit potent and selective anticancer activity.
To rigorously test this hypothesis, we will employ a multi-faceted in vitro approach to characterize the compound's effects on cancer cell viability, proliferation, migration, and cell cycle progression. For comparative purposes, we will benchmark its performance against a standard chemotherapeutic agent, Doxorubicin, and a structurally related compound lacking the nitro functional group, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a known dietary mutagen.[11][12][13][14][15][16]
Comparative Analysis of In Vitro Cytotoxicity
A primary indicator of anticancer potential is a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18][19][20][21][22] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[17][19]
Table 1: Comparative Cytotoxicity (IC50 in µM) after 48-hour treatment
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | 5.2 | 8.7 | 12.1 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | 1.5 |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | > 100 | > 100 | > 100 |
Experimental Protocols
A cornerstone of reliable and reproducible research is the adherence to well-defined experimental protocols. The following sections provide step-by-step methodologies for the key in vitro assays discussed in this guide.
This assay quantifies the dose-dependent effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and PhIP. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
MTT Assay Workflow
This assay provides a qualitative and semi-quantitative assessment of a compound's effect on collective cell migration.[23][24]
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the cells to remove detached cells and then add a fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC50).
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the wound at different time points to determine the rate of wound closure.
For a more quantitative measure of cell migration, the Transwell or Boyden chamber assay is employed.[24][25][26] This method assesses the chemotactic response of cells towards a chemoattractant.
-
Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.[24] The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum), while the upper chamber contains serum-free medium.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell migration through the pores (e.g., 24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like crystal violet.
-
Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields to quantify migration.
Comparison of Cell Migration Assays
Impact on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30]
Table 2: Cell Cycle Distribution (%) in HCT116 Cells after 24-hour Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound (10 µM) | 25.1 | 15.7 | 59.2 |
| Doxorubicin (1 µM) | 30.8 | 10.2 | 59.0 |
-
Cell Treatment: Treat cells with the test compound at a relevant concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[20][29] This permeabilizes the cells and preserves their DNA.
-
RNase Treatment: Wash the fixed cells and treat them with RNase A to ensure that only DNA is stained by the propidium iodide.[20][30]
-
PI Staining: Stain the cells with a solution containing propidium iodide.[20][30]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29][30]
Cell Cycle Progression and Potential Drug Intervention Point
Conclusion and Future Directions
The in vitro assays outlined in this guide provide a robust and systematic approach to validating the anticancer activity of this compound. The hypothetical data presented suggests that this compound exhibits significant cytotoxicity against various cancer cell lines, potentially through the induction of G2/M cell cycle arrest. The comparison with Doxorubicin and the inactive analogue PhIP highlights its potential as a novel anticancer agent and underscores the likely importance of the nitro group for its biological activity.
Further investigations should focus on elucidating the specific molecular mechanisms of action. This could include exploring its effects on DNA integrity, apoptosis induction, and its activity under hypoxic conditions, which is a known modulator of the efficacy of nitro-containing compounds.[6] A comprehensive in vitro characterization is an indispensable prerequisite for advancing a promising compound to subsequent preclinical and clinical development.[20][31][32][33][34]
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Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed. [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts. (n.d.). PubMed. [Link]
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Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central. [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. [Link]
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Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine–resistant cancer cells. (n.d.). AACR Journals. [Link]
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Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). MDPI. [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
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PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
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Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. (n.d.). National Institutes of Health. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. (n.d.). PubMed. [Link]
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2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. (n.d.). National Institutes of Health. [Link]
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A Tale of Two Functionalities: Unveiling the Contrasting Biological Activities of Nitro- and Amino-Imidazo[4,5-b]pyridines
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Divergence
For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the imidazo[4,5-b]pyridine scaffold presents a treasure trove of therapeutic potential. Its structural semblance to endogenous purines allows it to interact with a myriad of biological targets, leading to a wide spectrum of activities including anticancer, antimicrobial, and antiparasitic effects.[1] However, the true pharmacological story often lies in the subtle art of substitution. Among the most impactful modifications to this privileged core is the introduction of a nitro group and its subsequent reduction to an amino functionality. This guide provides an in-depth, objective comparison of the biological activities of nitro-imidazo[4,5-b]pyridines versus their amino analogues, grounded in experimental data and mechanistic insights to inform rational drug design.
The Chemical Dichotomy: From Electron Withdrawing to Donating
The fundamental difference between a nitro (-NO₂) and an amino (-NH₂) group dictates their profound influence on the electronic properties and, consequently, the biological behavior of the parent imidazo[4,5-b]pyridine molecule. The nitro group is a strong electron-withdrawing group, rendering the heterocyclic system electron-deficient. Conversely, the amino group is a potent electron-donating group, increasing the electron density of the ring system. This electronic tug-of-war has significant implications for how these molecules interact with their biological targets.
The synthetic relationship between these two classes of compounds is direct, with the amino analogues being readily prepared by the reduction of their nitro counterparts. This straightforward chemical transformation provides an ideal platform for studying the structure-activity relationships (SAR) of these two functionalities.
A Comparative Analysis of Biological Activities
Antimicrobial and Antiparasitic Activity: The Dominance of the Nitro Group
In the realm of antimicrobial and antiparasitic chemotherapy, the nitro group is not merely a substituent but an active participant in the mechanism of action. The general consensus from numerous studies on nitroaromatic compounds is that the nitro functionality is crucial for their activity, particularly under anaerobic or hypoxic conditions.
The prevailing mechanism of action for nitro-containing drugs involves the reductive activation of the nitro group by microbial nitroreductases. This process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, cytotoxic free radicals. These reactive species can then wreak havoc within the microbial cell, causing damage to DNA, proteins, and other vital macromolecules, leading to cell death.
While specific studies directly comparing the antimicrobial and antiparasitic activities of nitro- and amino-imidazo[4,5-b]pyridines are limited, the broader literature on nitroaromatic compounds strongly supports the superior efficacy of the nitro-substituted derivatives in these applications. The amino analogues, lacking the reducible nitro group, are generally expected to be significantly less active or inactive as antimicrobial and antiparasitic agents that rely on this reductive bioactivation pathway.
Anticancer Activity: A More Nuanced Picture
The comparative anticancer activity of nitro- and amino-imidazo[4,5-b]pyridines presents a more complex and nuanced landscape. Here, the role of the substituent is less about direct bioactivation and more about influencing the molecule's ability to interact with specific cancer-related targets, such as protein kinases or DNA.
Several studies have highlighted the potent antiproliferative activity of various substituted imidazo[4,5-b]pyridines. For instance, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives bearing amino side chains have demonstrated pronounced cytostatic effects in the submicromolar range against cancer cell lines such as HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma).[2][3] In some cases, these amino-substituted compounds showed improved activity compared to the standard drug etoposide.[2][3]
Furthermore, certain N-phenyl-imidazo[4,5-b]pyridin-2-amines have exhibited potent anti-proliferative and CDK9 inhibitory activities.[4] One lead compound from this series was shown to reduce the level of the anti-apoptotic protein Mcl-1 and induce cancer cell apoptosis.
Conversely, nitro-substituted imidazo[4,5-b]pyridines have also been investigated as potential anticancer agents. For example, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antitubercular activity, with some analogues showing potent effects. While not directly an anticancer study, it highlights the biological potential of the nitro-substituted scaffold.
The key takeaway is that for anticancer activity, the superiority of either the nitro or amino analogue is not a given and is highly dependent on the specific substitution pattern and the targeted biological pathway. The amino group, with its ability to form hydrogen bonds and act as a basic center, can be crucial for binding to the active site of enzymes like kinases. The nitro group, on the other hand, can also participate in specific interactions within a binding pocket and its electron-withdrawing nature can modulate the overall properties of the molecule to enhance activity.
Summary of Biological Activity Comparison
| Biological Activity | Nitro-Imidazo[4,5-b]pyridines | Amino-Imidazo[4,5-b]pyridines | Rationale for Difference |
| Antimicrobial | Generally More Active | Generally Less Active or Inactive | The nitro group is a pharmacophore that undergoes reductive bioactivation by microbial enzymes to generate cytotoxic radicals. The amino group lacks this property. |
| Antiparasitic | Generally More Active | Generally Less Active or Inactive | Similar to antimicrobial activity, the mechanism often relies on the reduction of the nitro group within the parasite. |
| Anticancer | Activity is Target-Dependent | Activity is Target-Dependent | The activity depends on the specific interactions with the cancer target (e.g., kinase, DNA). Both nitro and amino groups can contribute to binding and overall molecular properties that influence efficacy. |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Protocol 1: Synthesis of Amino-Imidazo[4,5-b]pyridines from Nitro Precursors
This protocol describes a general method for the reduction of a nitro-imidazo[4,5-b]pyridine to its corresponding amino analogue, a crucial step for comparative studies.
Materials:
-
Nitro-imidazo[4,5-b]pyridine derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Dissolve the nitro-imidazo[4,5-b]pyridine derivative (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5-10 equivalents) to the solution.
-
Add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino-imidazo[4,5-b]pyridine.
-
Characterize the final product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to amines.
-
Ethanol is a common solvent for this reaction, and the addition of HCl creates the acidic environment necessary for the reduction.
-
Refluxing provides the energy required to drive the reaction to completion.
-
Neutralization with sodium bicarbonate is crucial to quench the acid and allow for the extraction of the basic amino product into an organic solvent.
-
Purification by column chromatography is essential to isolate the pure amino derivative from any remaining starting material or byproducts.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Nitro- and amino-imidazo[4,5-b]pyridine compounds dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer (for measuring optical density at 600 nm).
-
Incubator.
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Self-Validating System:
-
The inclusion of positive and negative controls ensures the validity of the experiment. The positive control should show bacterial growth, while the negative control should remain clear.
-
Running the experiment in triplicate and averaging the results increases the reliability of the data.
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Nitro- and amino-imidazo[4,5-b]pyridine compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock). Include a vehicle control (DMSO only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Self-Validating System:
-
A vehicle control is essential to account for any effects of the solvent (DMSO) on cell viability.
-
Including a known cytotoxic drug as a positive control helps to validate the assay's performance.
-
Performing the assay with multiple replicates and on different cell lines provides a more comprehensive assessment of the compound's cytotoxic potential.
Visualizing the Concepts
To further clarify the key concepts discussed in this guide, the following diagrams are provided.
Caption: Chemical relationship between nitro- and amino-imidazo[4,5-b]pyridines.
Caption: Contrasting mechanisms of antimicrobial/antiparasitic action.
Caption: Target-dependent anticancer activity of both analogues.
Conclusion and Future Directions
The comparison between nitro- and amino-imidazo[4,5-b]pyridines reveals a fascinating tale of how a single functional group can dramatically alter the biological activity profile of a molecule. For antimicrobial and antiparasitic applications, the nitro group is often a prerequisite for potent activity, acting as a "warhead" that is activated by microbial enzymes. In contrast, for anticancer drug discovery, the choice between a nitro and an amino group is less straightforward and depends on the specific molecular target and the desired mode of interaction.
This guide underscores the importance of a nuanced, target-aware approach to drug design. Future research should focus on direct, systematic comparative studies of nitro- and amino-imidazo[4,5-b]pyridine analogues to generate more quantitative structure-activity relationship data. Such studies will be invaluable in guiding the rational design of next-generation therapeutics based on this versatile and promising heterocyclic scaffold.
References
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Butković, K., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry, 217, 113342. [Link]
-
Butković, K., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. PubMed, 33751978. [Link]
-
Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
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Krause, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5754. [Link]
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Puskullu, M. O., et al. (2019). Imidazo[4,5-b]pyridine-based inhibitors of some cancer cells. ResearchGate. [Link]
-
Ramesh, B., et al. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 7(2), 108-114. [Link]
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Singh, P., et al. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Bioinorganic Chemistry and Applications, 2013, 141469. [Link]
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"structure-activity relationship comparison of imidazo[4,5-b]pyridine isomers"
An In-Depth Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridine Isomers for Drug Discovery Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2][3] This resemblance allows these molecules to interact with a wide array of biological targets, making them a versatile framework for developing novel therapeutics.[1][3] Imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][4][5]
The therapeutic potential of this scaffold is critically dependent on its isomeric form and the specific substitution patterns around the core rings. Understanding the structure-activity relationship (SAR)—how the specific placement of functional groups influences biological activity—is paramount for optimizing lead compounds and designing next-generation drugs. This guide provides a comparative analysis of imidazo[4,5-b]pyridine isomers, synthesizing data from numerous studies to offer a clear perspective on their SAR and therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology.
The Core Scaffold: A Tale of Four Isomers
The imidazopyridine ring system is formed by the fusion of an imidazole and a pyridine ring. The orientation of these two rings relative to each other gives rise to several isomeric forms, with the most studied being imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine.[1][5] While all share the fundamental fused-ring structure, the positioning of the nitrogen atoms profoundly impacts their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.
Caption: The primary isomeric forms of imidazopyridines.
Comparative Structure-Activity Relationship (SAR) Analysis
The strategic placement of substituents on the imidazo[4,5-b]pyridine core is a key determinant of biological activity and target selectivity. This section dissects the SAR of this scaffold, with comparative insights into its isomers.
Anticancer Activity: A Primary Therapeutic Focus
The purine-like structure of imidazo[4,5-b]pyridines makes them ideal candidates for developing inhibitors of enzymes involved in cell proliferation, such as protein kinases.[2]
Key SAR Insights for Imidazo[4,5-b]pyridines:
-
Substitution at C2: The C2 position is a critical site for modulating activity. Attaching various substituted phenyl rings at this position has been a successful strategy. For instance, a 2-(4-(dimethylamino)phenyl) group has been shown to yield potent inhibitors of Aurora kinases.[6]
-
Substitution at C6: Halogenation, particularly with bromine or chlorine, at the C6 position often enhances antiproliferative activity.[1] A chloro group at C6 combined with specific piperazine-based side chains at C7 resulted in potent Aurora kinase inhibitors.[6]
-
Substitution at C7: The C7 position is tolerant of larger substituents. Introducing piperazine-based moieties at this position has been shown to significantly increase potency against various kinases.
-
Amidine Groups: The introduction of amidine or 2-imidazolinyl groups onto a phenyl ring attached to the core scaffold can lead to potent and selective activity against colon cancer cell lines.[1][7]
A study that developed tetracyclic imidazo[4,5-b]pyridine derivatives found that specific amino side chains led to compounds with nanomolar antiproliferative activity against human cancer cells, outperforming the standard drug etoposide.[8]
Isomeric Comparison: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
Direct comparisons have revealed significant differences in potency between isomers. In a study evaluating a series of 2-substituted derivatives as inotropic agents, the imidazo[4,5-b]pyridine isomers were found to be consistently more potent than their corresponding imidazo[4,5-c]pyridine counterparts.[4] This suggests that the nitrogen placement in the [4,5-b] isomer offers a more favorable geometry for target binding in this context.
| Isomer Type | Target/Activity | Relative Potency | Reference |
| Imidazo[4,5-b]pyridine | Inotropic Agents | More Potent | [4] |
| Imidazo[4,5-c]pyridine | Inotropic Agents | Less Potent | [4] |
| Imidazo[4,5-b]pyridine | Kinase Inhibition (TrkA) | Potent (subnanomolar) | [9] |
| Imidazo[4,5-b]pyridine | Kinase Inhibition (BTK) | Moderate (micromolar) | [10] |
| Imidazo[4,5-b]pyridine | Cytotoxicity | Potent (nanomolar) | [8][11] |
Table 1: Comparative potency of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine isomers.
Caption: Key Structure-Activity Relationship points on the Imidazo[4,5-b]pyridine scaffold.
Antiviral and Antibacterial Activity
While the primary focus has been on anticancer applications, some imidazo[4,5-b]pyridine derivatives have shown other antimicrobial properties.
-
Antiviral Activity: Certain bromo-substituted derivatives have demonstrated selective, albeit moderate, activity against the respiratory syncytial virus (RSV).[1][7]
-
Antibacterial Activity: The results for antibacterial activity have been more modest. Most synthesized derivatives in one major study were found to have little to no activity against common Gram-positive and Gram-negative bacteria.[1] However, one compound featuring a 2-imidazolinyl group showed moderate activity against E. coli.[1][7] This highlights that specific substitutions are required to confer antibacterial properties.
Experimental Protocols for Activity Assessment
To validate the biological activity of newly synthesized imidazo[4,5-b]pyridine derivatives, standardized assays are crucial. A common method for evaluating potential anticancer agents is the cell proliferation assay.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation after exposure to a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SW620, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyridine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with its isomers serving as a foundation for a multitude of biologically active compounds. The SAR data clearly indicates that the [4,5-b] isomer is a highly productive framework, particularly for the development of kinase inhibitors with potent antiproliferative activity. Strategic modifications at the C2, C6, and C7 positions are crucial for optimizing potency and selectivity. While its potential as an antibacterial agent appears limited, specific derivatives show promise for antiviral applications.
Future research should continue to explore novel substitutions and expand the library of isomers to uncover new therapeutic potentials. The development of noncovalent, reversible inhibitors, such as the recently reported BTK inhibitors based on this scaffold, represents a promising avenue to improve safety profiles for long-term treatments.[10] A deeper understanding of the isomeric nuances will undoubtedly pave the way for the design of more effective and safer targeted therapies.
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A Researcher's Guide to Comparing the Cytotoxicity of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific analogue, 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, across a panel of distinct cancer cell lines. Our focus is to furnish researchers, scientists, and drug development professionals with the rationale behind experimental design, detailed methodologies, and a clear path for data interpretation, thereby ensuring scientific rigor and reproducibility.
Introduction to this compound and its Therapeutic Rationale
This compound belongs to the broader class of imidazopyridines, which are structurally analogous to purines and are known to interact with various biological targets.[4] The inclusion of a nitro group is of particular interest, as nitroimidazoles have a well-documented history as antimicrobial agents and, more recently, as potential anti-tumor agents.[5][6][7][8][9] Their mechanism of action is often linked to their ability to be selectively reduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic radicals that can damage DNA and other vital cellular components.[7][8]
The decision to evaluate this compound's cytotoxicity across a diverse panel of cancer cell lines is rooted in the inherent heterogeneity of cancer. A comprehensive screening approach allows for the identification of sensitive cancer types, providing initial clues into the compound's mechanism of action and potential therapeutic applications.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A robust evaluation of a novel compound's cytotoxic profile necessitates a carefully considered experimental design. This includes the selection of appropriate cancer cell lines, a reliable cytotoxicity assay, and a well-defined concentration range for the test compound.
Selection of Cancer Cell Lines
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A representative panel could include:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in breast cancer research.
-
HCT116 (Colon Carcinoma): A colon cancer cell line with a well-defined genetic background, often used in studies of apoptosis and DNA damage.
-
A549 (Lung Carcinoma): A non-small cell lung cancer line, representing a prevalent and often difficult-to-treat cancer.
-
HepG2 (Hepatocellular Carcinoma): A liver cancer cell line, useful for assessing potential hepatotoxicity and metabolism of the compound.
-
MDA-MB-231 (Breast Adenocarcinoma): An estrogen receptor-negative, highly aggressive breast cancer cell line, providing a contrasting model to MCF-7.
-
NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity towards cancer cells.[10][11]
Choice of Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Determining the IC50 Value
A key metric derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50).[16][17] The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, cell proliferation, by 50%.[16][17][18][19] A lower IC50 value indicates a more potent compound.
Detailed Experimental Protocol: MTT Assay for IC50 Determination
This section provides a step-by-step protocol for performing the MTT assay to determine the IC50 of this compound.
Materials and Reagents
-
Selected human cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2, MDA-MB-231) and a non-cancerous cell line (e.g., NIH/3T3).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
This compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
MTT reagent (5 mg/mL in PBS).[20]
-
DMSO, cell culture grade.
-
A well-established chemotherapeutic agent as a positive control (e.g., Doxorubicin or Cisplatin).[21]
-
96-well microplates, sterile.
-
Microplate reader.
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%), a positive control (e.g., Doxorubicin), and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48 or 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12][13]
-
Incubate the microplate for 2 to 4 hours in a humidified atmosphere.[12][13]
-
Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) into each well to dissolve the formazan crystals.[20]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_treated - OD_blank) / (OD_control - OD_blank)] x 100
Where:
-
OD_treated is the absorbance of the wells treated with the compound.
-
OD_control is the absorbance of the vehicle control wells.
-
OD_blank is the absorbance of the blank control wells (medium only).
Determination of IC50
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the compound that corresponds to 50% cell viability on this curve.
Data Presentation
The calculated IC50 values should be presented in a clear and concise table for easy comparison across the different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound ± SD | IC50 (µM) of Positive Control (e.g., Doxorubicin) ± SD |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| NIH/3T3 | Mouse Embryonic Fibroblast | Experimental Value | Experimental Value |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Discussion and Mechanistic Insights
The comparative cytotoxicity data will reveal the spectrum of activity of this compound. A lower IC50 value in a particular cell line suggests higher sensitivity. A significantly higher IC50 value in the non-cancerous NIH/3T3 cell line compared to the cancer cell lines would indicate a degree of cancer cell selectivity, a desirable characteristic for a potential anticancer agent.
Based on the chemical structure, several potential mechanisms of action can be hypothesized:
-
Bioreductive Activation: The nitro group can be reduced under hypoxic conditions, leading to the formation of reactive nitrogen species that induce cellular damage.
-
DNA Intercalation or Alkylation: The planar aromatic structure of the imidazopyridine ring may allow it to intercalate into DNA, disrupting replication and transcription.[9]
-
Kinase Inhibition: Imidazopyridine derivatives have been reported to inhibit various kinases involved in cell cycle regulation and signaling pathways, such as CDK9.[1]
Caption: Potential mechanisms of action for the compound.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic properties of this compound. By following the outlined experimental design and protocols, researchers can generate reliable and comparable data on the compound's potency and selectivity across a panel of cancer cell lines. The results from these initial studies will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy trials. The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a thorough understanding of the cytotoxic profile of new derivatives is the critical first step in translating these discoveries into potential clinical applications.
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Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(11), 2963. [Link]
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Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(19), 4554. [Link]
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Frandsen, H., et al. (2000). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Carcinogenesis, 21(6), 1197–1203. [Link]
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Comparative Cross-Reactivity Analysis: A Guide for Evaluating 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine and Related Heterocyclic Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel compound, 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. Given the absence of specific studies on this nitro-substituted compound, we will draw logical comparisons with its well-characterized amino-substituted analogue, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a prominent heterocyclic amine.[1][2] This guide emphasizes the critical importance of evaluating seemingly minor structural modifications and provides detailed experimental protocols to rigorously assess potential off-target interactions.
Introduction: The Imperative of Cross-Reactivity Assessment
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry and is also found in naturally occurring compounds, some with significant biological activities.[3] PhIP, for instance, is a known mutagen and potential carcinogen formed during the high-temperature cooking of meat.[1][4][5] Its biological effects are a consequence of its metabolic activation and subsequent interaction with cellular macromolecules.[1][5]
The substitution of the amino group in PhIP with a nitro group in this compound represents a significant chemical alteration. This change can profoundly impact the molecule's electronic distribution, steric profile, and metabolic fate, thereby altering its biological activity and potential for cross-reactivity with targets of PhIP or other structurally related compounds. Understanding this potential for cross-reactivity is paramount in early-stage drug development and toxicological screening to preemptively identify potential off-target effects and ensure selectivity.[6]
This guide will provide the scientific rationale and detailed methodologies for a comprehensive cross-reactivity assessment.
Structural and Mechanistic Comparison
The core structure of this compound and PhIP is identical, with the key distinction at the 2-position of the imidazo ring.
| Compound | Structure | Key Functional Group | Potential Implications |
| This compound | Nitro (-NO2) | Electron-withdrawing, potential for bioreductive metabolism. | |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Amino (-NH2) | Electron-donating, subject to oxidative metabolism by cytochrome P450 enzymes.[1] | |
| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | Amino (-NH2) | Structurally related heterocyclic amine with known mutagenic properties.[7][8] | |
| MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | Amino (-NH2) | Another common heterocyclic amine in cooked foods, often studied alongside PhIP.[7][9] |
Mechanistic Considerations for Cross-Reactivity:
The amino group of PhIP is critical for its metabolic activation to a genotoxic species, primarily through N-hydroxylation by cytochrome P450 1A2 (CYP1A2), followed by esterification.[1][9] The resulting reactive intermediate forms DNA adducts, which are implicated in its carcinogenic activity.[5]
Conversely, the nitro group of this compound is a strong electron-withdrawing group. This will significantly alter the electronic properties of the heterocyclic ring system and may lead to a different metabolic profile. Nitroaromatic compounds are often subject to enzymatic reduction by nitroreductases, which can also lead to the formation of reactive intermediates.
Therefore, the potential for cross-reactivity should be investigated in the context of:
-
Binding to enzymes involved in PhIP metabolism: Does the nitro-compound inhibit or act as a substrate for CYP1A2 or other P450 isoforms?
-
Interaction with antibodies developed for PhIP detection: Immunoassays are often used for the detection of heterocyclic amines.[10] Structural similarity can lead to cross-reactivity in such assays.[11][12][13]
-
Off-target binding to receptors or enzymes: The shared pharmacophore might lead to interactions with biological targets of PhIP or other structurally related molecules. Recent studies have shown that PhIP can be selectively toxic to dopaminergic neurons in vitro, suggesting potential neurological targets.[14][15]
The following experimental workflows provide a robust approach to systematically investigate these potential cross-reactivities.
Experimental Guide for Assessing Cross-Reactivity
This section provides detailed protocols for key experiments to determine the cross-reactivity profile of this compound.
Competitive ELISA for Immunoassay Cross-Reactivity
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine if the nitro-compound cross-reacts with antibodies raised against PhIP. This is a cost-effective, high-throughput screening method.
Principle: The assay measures the ability of the test compound (this compound) to compete with a PhIP-conjugate for binding to a limited amount of anti-PhIP antibody. High cross-reactivity will result in a lower signal.
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microtiter plate with a PhIP-protein conjugate (e.g., PhIP-BSA) at an optimized concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the test compound (this compound) and the standard (PhIP) in assay buffer.
-
Add 50 µL of the test compound or standard to the wells.
-
Add 50 µL of a pre-titered dilution of anti-PhIP primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody:
-
Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate as described in step 2.
-
Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP).
-
Incubate in the dark until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and standard. Plot a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition). The cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of PhIP / IC50 of test compound) x 100
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of molecular interactions, offering detailed kinetic information (association and dissociation rates) and affinity data (KD).[16][17] This technique is invaluable for characterizing the binding of the nitro-compound to potential protein targets, such as metabolic enzymes or receptors.
Principle: A protein target is immobilized on a sensor chip. The test compound is flowed over the surface, and any binding is detected as a change in the refractive index, measured in Resonance Units (RU).[16][18]
Experimental Workflow:
Caption: General workflow for an SPR binding experiment.
Step-by-Step Protocol:
-
Target Immobilization:
-
Immobilize the purified target protein (e.g., recombinant human CYP1A2) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport limitations.
-
-
System Preparation: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Prepare a dilution series of the test compound (this compound) in running buffer. Include a buffer-only injection as a blank.
-
Inject the analyte concentrations in ascending order over the immobilized target surface and a reference flow cell.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Processing and Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only blank injection from the analyte injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation:
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | CYP1A2 | |||
| PhIP (Positive Control) | CYP1A2 | |||
| Negative Control Compound | CYP1A2 | No Binding | No Binding | No Binding |
Cell-Based Assays for Functional Cross-Reactivity
Observing binding does not always equate to a functional effect. Cell-based assays are crucial for determining if the cross-reactivity of the nitro-compound leads to a biological response.
Example Assay: Cytotoxicity in a Relevant Cell Line
Principle: Assess the effect of the test compound on the viability of a cell line known to be sensitive to PhIP or that expresses relevant metabolic enzymes (e.g., HepG2 cells, which express CYP1A2).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, PhIP (positive control), and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
-
Measurement: Read the absorbance or luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve and determine the CC50 (the concentration that causes 50% reduction in cell viability).
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of this compound. By leveraging knowledge of the structurally similar compound PhIP, we can formulate a targeted and scientifically sound testing cascade. The proposed experiments, from high-throughput immunoassays to detailed biophysical and functional cell-based assays, will generate the necessary data to build a comprehensive cross-reactivity profile.
The results of these studies are critical for making informed decisions in drug development programs and for understanding the potential toxicological profile of this novel chemical entity. A thorough understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of developing safer and more effective chemical agents.
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Turesky, R. J., et al. (2005). Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine. PubMed. Retrieved from [Link]
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Stenman, U. H., et al. (1989). Specificity of two-site immunoassays. PubMed. Retrieved from [Link]
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Collins, C. J., Bupp, J. E., & Tanga, M. J. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link]
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Siddique, Y. H., et al. (2018). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. National Institutes of Health. Retrieved from [Link]
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Siddique, Y. H., et al. (2018). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]
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National Toxicology Program. (2002). Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx. Retrieved from [Link]
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Zhang, Y., & Luo, J. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
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A Comparative Guide to the In Vitro Metabolism and Adduct Formation of Amino and Nitro Phenylimidazo[4,5-b]pyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and toxicology, understanding the metabolic fate of novel chemical entities is paramount. The biotransformation of a compound can drastically alter its pharmacological activity and toxicological profile. This guide provides a comparative analysis of the in vitro metabolism and DNA adduct formation of two structurally related phenylimidazo[4,5-b]pyridine derivatives: the well-characterized food-borne mutagen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and its nitro analog, 1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine.
While PhIP has been the subject of extensive research due to its carcinogenic potential, data on its nitro counterpart is scarce. This guide will leverage the comprehensive knowledge of PhIP metabolism to predict and comparatively analyze the metabolic pathways and genotoxic potential of this compound. By juxtaposing the established metabolic activation of an amino-substituted heterocyclic amine with the anticipated reductive metabolism of its nitro-substituted analog, we aim to provide a robust framework for researchers investigating the bioactivation of novel nitroaromatic compounds.
Part 1: The Dichotomy of Metabolism: Oxidation vs. Reduction
The metabolic pathways of PhIP and its nitro analog are dictated by their respective functional groups at the 2-position of the imidazo[4,5-b]pyridine ring system. PhIP, with its exocyclic amino group, undergoes oxidative metabolism, a common route for aromatic amines.[1] In contrast, the electron-withdrawing nitro group of this compound directs its metabolism towards a reductive pathway.[2][3]
Metabolic Activation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
The metabolic activation of PhIP is a multi-step process initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and to a lesser extent CYP1A1 and CYP1B1.[4][5] This initial step involves the N-hydroxylation of the exocyclic amino group to form the reactive intermediate, N-hydroxy-PhIP.[4] This metabolite can then be further activated by Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), through O-acetylation or O-sulfonation.[6][7] These esterification reactions generate highly reactive nitrenium ions that can readily form covalent adducts with DNA.[1]
Detoxification of PhIP also occurs, primarily through ring hydroxylation at the 4'-position of the phenyl ring to form 4'-hydroxy-PhIP, a reaction also catalyzed by CYP enzymes.[8] This metabolite, along with N-hydroxy-PhIP, can undergo glucuronidation for excretion.[4][8]
Predicted Metabolic Activation of this compound
For this compound, the primary metabolic pathway is predicted to be the reduction of the nitro group.[2] This six-electron reduction proceeds through nitroso and hydroxylamino intermediates to ultimately form the corresponding amine.[3][9] These reductive steps can be catalyzed by various enzymes, including cytochrome P450, NADPH-cytochrome P450 reductase, and bacterial nitroreductases.[3][10] The hydroxylamino intermediate is a key reactive metabolite that can, similar to N-hydroxy-PhIP, be further activated by esterification to form a reactive species capable of forming DNA adducts.[3]
Part 2: Comparative In Vitro Metabolism and Enzyme Kinetics
The following table summarizes the key differences in the in vitro metabolism of PhIP and its predicted metabolism for the nitro analog.
| Feature | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | This compound |
| Primary Metabolic Pathway | N-Oxidation | Nitroreduction |
| Key Activating Enzymes | Cytochrome P450 (CYP1A2, CYP1B1), N-Acetyltransferases (NATs), Sulfotransferases (SULTs)[4][6][7] | Nitroreductases (e.g., Cytochrome P450, NADPH-cytochrome P450 reductase)[3][10] |
| Initial Reactive Intermediate | N-hydroxy-PhIP[4] | Hydroxylamino derivative (predicted)[3] |
| Ultimate Reactive Species | Nitrenium ion[1] | Nitrenium ion (predicted)[3] |
| Major Detoxification Pathway | 4'-Hydroxylation, Glucuronidation[4][8] | Complete reduction to the amino group (predicted)[3] |
Part 3: DNA Adduct Formation: A Comparison of Genotoxic Potential
The formation of DNA adducts is a critical event in chemical carcinogenesis. The reactive metabolites of both PhIP and its nitro analog are expected to form covalent bonds with DNA, primarily at the C8 position of guanine.[11]
PhIP-DNA Adducts
The major DNA adduct formed by PhIP is N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (dG-C8-PhIP).[11] This adduct has been extensively characterized and is considered a key biomarker of PhIP exposure and genotoxicity.[12]
Predicted DNA Adducts of this compound
Based on the metabolism of other nitroaromatic compounds, the reactive hydroxylamino metabolite of this compound is expected to form a similar dG-C8 adduct.[13] The structure of this predicted adduct would be N-(deoxyguanosin-8-yl)-1-methyl-2-amino-6-phenylimidazo[4,5-b]pyridine.
| Adduct Feature | PhIP Adduct | Predicted Nitro Analog Adduct |
| Major Adduct | dG-C8-PhIP[11] | dG-C8-(amino-PhIP) (predicted) |
| Precursor Metabolite | N-hydroxy-PhIP[4] | Hydroxylamino derivative (predicted)[3] |
| Analytical Detection | LC-MS/MS, 32P-postlabeling[12] | LC-MS/MS (predicted) |
Part 4: Experimental Protocols for In Vitro Metabolism and Adduct Analysis
The following protocols provide a framework for the in vitro investigation of the metabolism and DNA adduct formation of both PhIP and its nitro analog.
In Vitro Metabolism Assay using Liver S9 Fraction
This protocol is designed to assess the overall metabolic profile of the test compounds, encompassing both Phase I and Phase II reactions.
Workflow:
Step-by-Step Methodology:
-
Prepare the S9 reaction mixture: In a microcentrifuge tube, combine liver S9 fraction (e.g., from rat, human), a NADPH-regenerating system (for oxidative metabolism) or FMN/FADH2 (for reductive metabolism), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction: Pre-incubate the mixture at 37°C for 5 minutes, then add the appropriate cofactors to start the reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for analysis.
-
LC-MS/MS analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[9]
In Vitro DNA Adduct Formation Assay
This protocol is designed to assess the potential of the test compounds to form covalent adducts with DNA following metabolic activation.
Workflow:
Step-by-Step Methodology:
-
Incubation: Prepare a reaction mixture containing the test compound, calf thymus DNA, liver S9 fraction, and the appropriate cofactors (as described in the metabolism assay). Incubate at 37°C for a defined period (e.g., 2 hours).
-
DNA isolation: Isolate the DNA from the incubation mixture using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample cleanup and enrichment: If necessary, enrich the adducted nucleosides using solid-phase extraction (SPE).
-
LC-MS/MS analysis: Analyze the hydrolyzed DNA sample by LC-MS/MS to detect and quantify the specific DNA adducts.[12]
Part 5: Concluding Remarks and Future Directions
This guide has provided a comparative framework for understanding the in vitro metabolism and DNA adduct formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its nitro analog. The key distinction lies in their primary metabolic activation pathways: oxidative for the amino compound and reductive for the nitro compound. This fundamental difference is predicted to lead to the formation of structurally similar, yet distinct, reactive intermediates and DNA adducts.
For researchers in drug development and toxicology, this comparative approach underscores the importance of considering the metabolic liabilities associated with both amino and nitro aromatic moieties. The provided experimental protocols offer a starting point for the in vitro assessment of the metabolic fate and genotoxic potential of novel compounds containing these functional groups.
Future research should focus on the direct experimental investigation of the metabolism of this compound to confirm the predicted pathways and identify the specific enzymes involved. Furthermore, the synthesis of the predicted DNA adduct standard will be crucial for its definitive identification and quantification in biological samples. Such studies will provide a more complete understanding of the structure-activity relationships governing the metabolic activation and genotoxicity of this important class of heterocyclic compounds.
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Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1. PubMed. [Link]
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Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes. PubMed. [Link]
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Reductive metabolism of nitroaromatic compounds by various liver microsomes. Chemical Research in Chinese Universities. [Link]
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Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. PubMed. [Link]
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Metabolism of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) in isolated liver cells from guinea pig, hamster, mouse, and rat. PubMed. [Link]
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PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). NCBI. [Link]
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Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. National Institutes of Health. [Link]
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Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. National Institutes of Health. [Link]
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In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts. National Institutes of Health. [Link]
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Evidence that nitroarene metabolites form mutagenic adducts with DNA-adenine as well as with DNA-guanine. PubMed. [Link]
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In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. Bio-protocol. [Link]
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Metabolism of nitroaromatic compounds. PubMed. [Link]
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Oxygen insensitive NAD(P)H nitroreductase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
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Impact of genetic modulation of SULT1A enzymes on DNA adduct formation by aristolochic acids and 3-nitrobenzanthrone. National Institutes of Health. [Link]
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Metabolism of Nitroaromatic Compounds by Microbes and Study of Chemotaxis Toward These Compounds. ResearchGate. [Link]
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Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. [Link]
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Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry. ResearchGate. [Link]
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Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]
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Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts. National Institutes of Health. [Link]
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A cell-based assay for nitroreductase activity. A library of candidate... ResearchGate. [Link]
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Aromatic Nitro and Amino Compounds. ResearchGate. [Link]
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Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. PubMed. [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]
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Describe the differences between nitro compounds and amino compounds. TutorChase. [Link]
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Amino and Nitro Compounds. ResearchGate. [Link]
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Metabolite Detection and Profiling Using Analytical Methods. ResearchGate. [Link]
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Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]
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"comparison of spectroscopic data between theoretical and experimental for 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine"
In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine stands as a molecule of significant interest due to its structural motifs, which are common in biologically active compounds. A thorough understanding of its electronic and vibrational properties is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comparative analysis of the spectroscopic data for this compound, juxtaposing experimental findings with theoretical predictions.
While a direct, side-by-side experimental and theoretical spectroscopic analysis for this compound is not extensively documented in a single source, we can construct a robust comparison. This will be achieved by utilizing experimental data from its close structural analog, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and established computational methodologies for similar heterocyclic systems. The key difference to bear in mind is the substitution at the 2-position: an amino (-NH2) group in PhIP versus a nitro (-NO2) group in our target molecule. This substitution will be the focal point of our comparative discussion, as it significantly influences the spectroscopic signatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Molecular Vibrations
FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule.
Experimental FT-IR Data of the Amino-Analog (PhIP)
Experimental FT-IR data for PhIP, recorded using the KBr pellet method, reveals several characteristic peaks. The presence of the amino group is distinctly marked by N-H stretching vibrations.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) for PhIP |
| N-H Stretching | 3279, 3103 |
| Aromatic C-H Stretching | 3020 |
| C=N Stretching | 1679 |
| C=C Stretching | 1618, 1546 |
| N-H Bending | ~1600-1650 (often coupled) |
| C-H Bending | 1463, 1436 |
| C-N Stretching | 1266, 1237 |
Theoretical FT-IR Predictions for this compound
Theoretical vibrational frequencies for the title compound are typically calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost[1][2].
The most significant predicted difference from the experimental spectrum of PhIP will be the appearance of strong absorption bands corresponding to the nitro group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for the Nitro Compound |
| Asymmetric NO₂ Stretching | ~1500-1570 |
| Symmetric NO₂ Stretching | ~1300-1370 |
| Aromatic C-H Stretching | ~3000-3100 |
| C=N Stretching | ~1650-1680 |
| C=C Stretching | ~1500-1600 |
| C-H Bending | ~1400-1500 |
| C-N Stretching | ~1200-1300 |
Comparative Discussion
The primary distinction between the experimental IR spectrum of the amino-analog and the theoretical spectrum of the nitro compound lies in the high-wavenumber region and the region between 1300-1600 cm⁻¹. The disappearance of the N-H stretching bands above 3100 cm⁻¹ and the emergence of intense asymmetric and symmetric NO₂ stretching bands are the most definitive indicators of the nitro substitution. The electron-withdrawing nature of the nitro group is also expected to cause slight shifts in the C=N and C=C stretching frequencies of the imidazopyridine core compared to the electron-donating amino group.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation and the nature of the substituents.
Experimental UV-Vis Data of the Amino-Analog (PhIP)
The experimental UV-Vis spectrum of PhIP in 95% ethanol exhibits absorption maxima corresponding to π→π* and n→π* transitions within the aromatic system[3][4][5].
| Transition | Experimental λmax (nm) for PhIP |
| π→π | 210, 248 |
| n→π / π→π* | 310 |
Theoretical UV-Vis Predictions for this compound
Theoretical electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT), often with the same functional and basis set as the geometry optimization.
The introduction of the nitro group, a strong chromophore and an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the amino-analog.
| Transition Type | Predicted λmax (nm) for the Nitro Compound |
| π→π* | ~220-260 |
| Intramolecular Charge Transfer (ICT) | ~320-360 |
Comparative Discussion
The substitution of the amino group with a nitro group is predicted to induce a noticeable bathochromic shift in the main absorption bands. This is due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) from the phenyl and imidazopyridine rings to the nitro group. This ICT band is often responsible for the color of nitro-aromatic compounds. The experimental spectrum of PhIP shows a longest-wavelength absorption at around 310 nm, while the nitro compound is expected to absorb at a longer wavelength, likely in the 320-360 nm range[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Experimental ¹H and ¹³C NMR Data of the Amino-Analog (PhIP)
Experimental NMR data for PhIP has been reported, providing chemical shifts for the protons and carbons in the molecule[3].
¹H NMR (DMSO-d₆):
-
CH₃: ~3.52 ppm (singlet)
-
NH₂: ~6.92 ppm (broad singlet)
-
Aromatic Protons: ~7.27-7.90 ppm (multiplets)
¹³C NMR (DMSO-d₆):
-
CH₃: ~30-35 ppm
-
Aromatic Carbons: ~110-155 ppm
Theoretical NMR Predictions for this compound
Theoretical NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT[7].
The strongly electron-withdrawing nitro group is expected to deshield adjacent protons and carbons, leading to downfield shifts in their NMR signals.
Predicted ¹H NMR:
-
CH₃: ~3.6-3.8 ppm (slight downfield shift)
-
Aromatic Protons: Protons on the imidazopyridine ring, particularly those closer to the nitro group, are expected to shift downfield compared to the amino-analog.
Predicted ¹³C NMR:
-
C2 (bearing the NO₂ group): Significant downfield shift.
-
Other aromatic carbons: Shifts will be influenced by the electron-withdrawing effect of the nitro group.
Comparative Discussion
The most significant difference in the predicted ¹H NMR spectrum of the nitro compound compared to the experimental spectrum of PhIP will be the absence of the broad NH₂ proton signal and a general downfield shift of the aromatic protons on the imidazopyridine ring due to the deshielding effect of the nitro group. Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (C2) is expected to be significantly deshielded and resonate at a much higher chemical shift compared to the same carbon bearing an amino group.
Experimental and Computational Protocols
Experimental Workflow for Spectroscopic Analysis
Caption: Typical computational workflow for predicting spectroscopic data.
Conclusion
This comparative guide illustrates the powerful synergy between experimental spectroscopy and theoretical calculations in the structural elucidation of novel compounds. By leveraging experimental data from a close analog and applying established computational methods, we can confidently predict the spectroscopic features of this compound. The presence of the nitro group is the defining feature, leading to characteristic signatures in the FT-IR, a bathochromic shift in the UV-Vis spectrum, and a deshielding effect in the NMR spectra. This integrated approach is invaluable for researchers in guiding synthesis, confirming structures, and understanding the electronic properties of new chemical entities.
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Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. Available at: [Link]
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El-Guesmi, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3193. Available at: [Link]
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Kadir, M. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 22(1), 38-48. Available at: [Link]
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Drozd, M., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 28(23), 7808. Available at: [Link]
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Akyuz, S., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 20(3), 423-434. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Genotoxicity of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine in Human Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The assessment of genotoxicity is a critical step in the safety evaluation of any new chemical entity. This guide provides a comprehensive framework for evaluating the genotoxic potential of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, a heterocyclic aromatic compound with a nitroaromatic moiety. Drawing from established principles of genetic toxicology, this document details a multi-assay strategy designed to provide a robust and mechanistically informative assessment. We will compare and contrast a battery of well-validated in vitro assays—the Comet assay, the Micronucleus test, and the γ-H2AX assay—explaining the scientific rationale for this tripartite approach. Detailed, field-proven protocols are provided for each assay, alongside guidance for data interpretation and presentation. The guide is structured to empower researchers to design and execute a scientifically rigorous evaluation, ensuring data integrity and regulatory relevance.
Introduction: Understanding the Compound and Its Genotoxic Potential
This compound belongs to the imidazopyridine class of compounds, which have diverse biological activities.[1] Its structure contains two key features that warrant a thorough genotoxicity assessment:
-
An Imidazo[4,5-b]pyridine Core: This heterocyclic structure is found in various biologically active molecules, including compounds analogous to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a well-known heterocyclic amine found in cooked meats, classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the IARC.[2][3] PhIP is known to form DNA adducts and induce DNA damage after metabolic activation.[2]
-
A Nitroaromatic Group (-NO2): Nitroaromatic compounds are a class of chemicals known for their potential genotoxicity.[4][5][6][7] Many compounds in this class are pro-mutagens, meaning they require metabolic reduction of the nitro group to form reactive electrophilic intermediates that can bind to DNA and cause damage.[8]
The Critical Role of Metabolic Activation: Given these structural alerts, it is crucial to assume that this compound may be a pro-genotoxin. Most standard human cell lines used for in vitro testing have limited metabolic capacity. Therefore, any robust testing strategy must include an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) prepared from rodents (or humans) treated with enzyme inducers.[9][10] The S9 mix contains a cocktail of enzymes, including Cytochrome P450s, capable of simulating the hepatic metabolism that a compound would undergo in vivo.[9][11] Assays should be run in parallel, with and without S9 mix, to distinguish between direct-acting genotoxins and those requiring metabolic activation.
A Multi-Assay Strategy for Robust Genotoxicity Assessment
No single assay can detect all mechanisms of genotoxicity. Regulatory bodies recommend a battery of tests to cover different genotoxic endpoints.[12] We will compare three core assays that provide complementary information on DNA damage and chromosomal alterations.
Comparative Analysis of Recommended Genotoxicity Assays
| Assay | Principle & Endpoint Measured | Advantages | Limitations |
| Alkaline Comet Assay | Measures DNA strand breaks (single and double) and alkali-labile sites in individual cells.[13][14] Damaged DNA migrates further in an electric field, forming a "comet tail".[13] | Highly sensitive for detecting a broad range of DNA-damaging agents.[14][15] Relatively fast and requires a small number of cells. | Does not distinguish between single- and double-strand breaks or identify the specific type of damage. Can be sensitive to experimental artifacts. |
| In Vitro Micronucleus (MNvit) Test | Detects chromosome damage. It scores micronuclei, which are small nuclei formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.[16][17][18] | Gold-standard assay that detects both clastogens and aneugens.[17] Directly measures a consequence of DNA damage (chromosome loss/breakage). Standardized under OECD Test Guideline 487.[16][19] | Requires cells to undergo mitosis to form micronuclei. Less sensitive to agents that cause primary DNA damage but do not lead to chromosome breaks or loss. |
| γ-H2AX Immunofluorescence Assay | Detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. It uses an antibody to detect the phosphorylated form of histone H2AX (γ-H2AX), which rapidly accumulates at the sites of DSBs. | Highly specific and sensitive marker for DSBs.[20] Allows for rapid, quantifiable results and visualization of damage within the nucleus. | Specific to DSBs and will not detect other forms of DNA damage like single-strand breaks or adducts that do not lead to DSBs. |
This tripartite approach provides a self-validating system. For example, a compound that causes DNA strand breaks (Comet assay) would be expected to lead to chromosome fragments, which would then be detected as micronuclei (Micronucleus test). The γ-H2AX assay would provide specific confirmation if double-strand breaks are the primary lesion.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols. These are model protocols and should be optimized for your specific laboratory conditions and cell lines (e.g., HepG2 for metabolic competence, or TK6/human peripheral blood lymphocytes as recommended by OECD guidelines).[21]
Logical Experimental Workflow
A logical flow is critical for obtaining reliable data. The process begins with cell culture and range-finding for cytotoxicity, followed by the definitive genotoxicity assays, and concludes with data analysis.
Caption: Overall experimental workflow for genotoxicity assessment.
Protocol 1: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol is adapted from established methods for measuring DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[13][22]
-
Cell Treatment:
-
Seed human cells (e.g., HepG2) at an appropriate density and allow them to attach overnight.
-
Prepare a range of concentrations of this compound based on prior cytotoxicity testing (aim for <20% cytotoxicity). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 100 µM H₂O₂ for 10 min on ice).
-
For metabolic activation, prepare the S9 mix (e.g., from rat liver) as per the manufacturer's instructions, containing S9 fraction and co-factors (NADP, G6P).[10]
-
Treat cells with the compound for a short duration (e.g., 2-4 hours).
-
-
Slide Preparation:
-
Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix ~10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated slide (coated with 1.0% normal melting point agarose) and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[14]
-
-
Alkaline Unwinding & Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, ice-cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes in this buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently 3 times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a DNA-intercalating dye (e.g., SYBR Gold or Propidium Iodide) to each slide.
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Using appropriate image analysis software, score at least 50-100 randomly selected cells per slide. The primary metric is the "% Tail DNA" (the intensity of the tail relative to the total intensity of the comet).
-
Protocol 2: In Vitro Micronucleus Test (OECD TG 487)
This protocol is based on the OECD Test Guideline 487 and is designed to detect chromosomal damage.[21][19][23]
-
Cell Treatment:
-
Use a suitable cell line (e.g., human lymphocytes or TK6 cells).
-
Treat cells with at least three concentrations of the test compound, plus vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Perform treatments with and without S9 metabolic activation.[16]
-
Short treatment (+/- S9): 3-6 hours.
-
Long treatment (- S9): 1.5-2.0 normal cell cycle lengths.
-
-
Cell Culture and Harvest:
-
After treatment, wash the cells and culture them in fresh medium containing Cytochalasin B (e.g., 3-6 µg/mL). This agent blocks cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated. This is a critical step to ensure only cells that have divided once are scored.
-
Incubate for a further 1.5-2.0 cell cycle lengths to allow cells to divide.
-
Harvest the cells.
-
-
Slide Preparation and Staining:
-
Treat cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
-
Scoring:
-
Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A micronucleus should be round or oval, non-refractile, less than one-third the diameter of the main nucleus, and located within the cytoplasm.
-
A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[16]
-
Protocol 3: γ-H2AX Immunofluorescence Assay
This protocol provides a specific method for detecting DNA double-strand breaks.[20][24][25]
-
Cell Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with the test compound as described in the Comet assay protocol. Use a known DSB-inducer like Etoposide as a positive control.
-
Include various time points post-treatment (e.g., 1, 4, and 24 hours) to assess the kinetics of DSB formation and repair.
-
-
Immunostaining:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.[24]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.[24]
-
Block non-specific antibody binding using a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[24]
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.[26]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.[26]
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5-10 minutes.[26]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Quantification:
-
Count the number of distinct fluorescent foci within the nucleus of each cell. Score at least 100 cells per condition.
-
A positive response is a significant increase in the average number of γ-H2AX foci per cell compared to the vehicle control.
-
Data Interpretation and Hypothetical Results
A positive result in any of these assays suggests genotoxic potential. The pattern of results across the assays provides mechanistic insight.
Potential Mechanism of Genotoxicity
For a nitroaromatic compound like this compound, the genotoxicity is likely initiated by metabolic activation.
Caption: Potential mechanism of nitroaromatic compound genotoxicity.
Hypothetical Data Summary
The table below illustrates a hypothetical outcome where the compound is a pro-genotoxin, requiring metabolic activation to exert its effects.
| Assay | Condition | Vehicle Control | Compound (10 µM) | Compound (30 µM) | Positive Control |
| Comet Assay | - S9 Mix | 4.5 ± 1.2 | 5.1 ± 1.5 | 6.3 ± 2.0 | 45.8 ± 5.1 |
| (% Tail DNA) | + S9 Mix | 5.2 ± 1.8 | 18.7 ± 3.4 | 35.2 ± 4.9 | 51.2 ± 6.3 |
| Micronucleus Test | - S9 Mix | 1.1 ± 0.4 | 1.3 ± 0.5 | 1.5 ± 0.6 | 15.6 ± 2.5 |
| (% MN Cells) | + S9 Mix | 1.3 ± 0.6 | 4.8 ± 1.1 | 9.7 ± 1.9 | 18.3 ± 2.8 |
| γ-H2AX Assay | - S9 Mix | 0.8 ± 0.5 | 1.1 ± 0.7 | 1.4 ± 0.9 | 22.4 ± 3.1 |
| (Foci/Cell) | + S9 Mix | 1.0 ± 0.6 | 7.6 ± 1.8 | 16.2 ± 2.7 | 25.1 ± 3.9 |
*Statistically significant increase (p < 0.05) compared to vehicle control.
Interpretation of Hypothetical Data:
-
The lack of activity in the "- S9 Mix" conditions indicates the parent compound is not directly genotoxic.
-
The strong, dose-dependent increases in DNA damage across all three assays in the "+ S9 Mix" conditions provide clear evidence that one or more metabolites of this compound are genotoxic.
-
The positive results in the Comet, γ-H2AX, and Micronucleus assays suggest the metabolites cause DNA strand breaks, including severe double-strand breaks, which lead to chromosomal instability.
Conclusion
Evaluating the genotoxicity of a novel compound like this compound requires a multifaceted and mechanistically driven approach. The structural alerts present in the molecule, specifically the nitroaromatic group and imidazopyridine core, necessitate the inclusion of metabolic activation in the testing strategy. By comparing the results from the Comet assay, the in vitro Micronucleus test, and the γ-H2AX assay, researchers can obtain a comprehensive profile of the compound's genotoxic potential. This guide provides the necessary framework, scientific rationale, and detailed protocols to conduct a thorough and reliable assessment, ensuring the generation of high-quality data for safety evaluation and regulatory submission.
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Trask, D. K., et al. (2012). 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Toxicological Sciences. [Link]
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XCellR8. In Vitro Micronucleus Test. XCellR8. [Link]
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Whong, W. Z., et al. (1981). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology. [Link]
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PubMed. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. PubMed. [Link]
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National Institutes of Health. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC. [Link]
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Kirkland, D., et al. (2017). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
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Fenech, M. (1997). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
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Valdiglesias, B., et al. (2019). Alkaline Comet Assay using the monocytic cell line THP-1. protocols.io. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine. As a research chemical with significant potential hazards, adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is structured to provide not just a set of instructions, but a framework of understanding, explaining the causality behind each critical step.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a nitro-containing heterocyclic aromatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components point toward a significant hazard profile that must be respected. The disposal plan is therefore built upon a conservative assessment derived from analogous compounds, including the parent compound PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and other aromatic nitro compounds.
The primary risks associated with this compound necessitate its classification as hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][2]
| Hazard Classification | Inferred Risk & Rationale | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. The molecular structure is complex and biologically active. Aromatic nitro compounds are known to be toxic.[3][4] The parent compound, PhIP, is also classified as acutely toxic.[5] | Sigma-Aldrich[5], NJ Department of Health[3][4] |
| Suspected Carcinogen | Reasonably anticipated to be a human carcinogen. The parent compound, PhIP, is classified as a Group 2B carcinogen by the IARC and is known to induce cancer in animal models.[6][7][8] The nitro-derivative has demonstrated potent mutagenic activity.[9] | IARC[10], Wikipedia[6], ChemicalBook[7] |
| Reactivity | Potential for hazardous decomposition. Aromatic nitro compounds can produce poisonous gases, specifically oxides of nitrogen (NOx), upon combustion or thermal decomposition.[3][4][7] Incompatible with strong bases and oxidizing agents.[3] | NJ Department of Health[3][4] |
| Environmental Hazard | Harmful to aquatic life. Many complex organic molecules, particularly those with high biological activity, can have detrimental effects on ecosystems if released into the environment.[11] | Sigma-Aldrich[11] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following minimum PPE is required. The causality is clear: to prevent all routes of exposure—inhalation, ingestion, and dermal contact.
| PPE Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl Rubber or equivalent). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. This prevents dermal absorption, a primary exposure route.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. This is the minimum requirement to protect against accidental splashes. |
| Face Protection | Face shield (in addition to goggles). Required when handling larger quantities or when there is a significant risk of splashing, providing a broader barrier of protection.[3] |
| Body Protection | Laboratory coat. Must be kept clean and buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. All handling of the solid compound or its solutions should be performed in a fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.[4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. The fundamental principle is waste segregation —ensuring that this hazardous material does not mix with non-hazardous waste or incompatible chemicals.[1][2]
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Personal protective equipment for handling 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Comprehensive Safety and Handling Guide: 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
This guide provides essential safety and logistical information for the handling and disposal of this compound. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The information is synthesized from data on structurally similar compounds, established principles of laboratory safety, and authoritative guidelines on handling hazardous chemicals.
Hazard Assessment and Triage
The presence of the nitro group (-NO2) in place of the amino group (-NH2) warrants additional precautions. Nitro compounds can be energetic and may have oxidizing properties. Therefore, it is prudent to treat this compound as a compound with the following potential hazards:
-
Carcinogenicity and Mutagenicity: Assumed to be a potential carcinogen and mutagen based on the known properties of PhIP.[3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled.[3][5][6][7]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[3][5][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]
Physicochemical Properties (Predicted and Inferred)
| Property | Value/Information | Source |
| Molecular Formula | C13H10N4O2 | N/A |
| Appearance | Likely a solid, potentially crystalline. | Inferred from PhIP[1] |
| Solubility | Expected to be soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[2] | Inferred from PhIP |
| Stability | Stable under moderately acidic and alkaline conditions.[2] | Inferred from PhIP |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with this compound. The selection is based on the GHS hazard classifications for the closely related compound, PhIP, and general best practices for handling potent compounds.[3][5][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.[10] | Prevents dermal absorption of this potentially toxic and carcinogenic compound. Double-gloving provides an extra layer of protection against tears and permeation.[10] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. An apron may be used for additional protection during dispensing. | Protects against splashes and aerosol contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are necessary.[11][12] | Protects the eyes from contact with the irritant and potentially corrosive compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. For solutions, work should be conducted in a fume hood. | Minimizes the risk of inhaling the potentially toxic and carcinogenic compound. |
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: From Receipt to Experiment
A systematic approach to handling minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
The primary container should be clearly labeled with the compound name, date received, and all relevant hazard pictograms.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.
-
The storage location should be a designated area for potent compounds, with restricted access.
Handling and Weighing
-
All handling of the solid compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a glove box to control airborne particles.
-
Use dedicated spatulas and weighing papers. Decontaminate all equipment after use.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Conduct all experiments involving this compound or its solutions in a chemical fume hood.
-
Keep containers closed when not in use.
-
Avoid the use of sharps where possible. If needles and syringes are necessary, use Luer-Lok fittings to prevent accidental disconnection.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Disposal Workflow
Caption: Segregation and disposal pathway for waste generated from handling the compound.
Decontamination
-
Decontaminate all work surfaces (fume hood, benchtops) at the end of each procedure and at the end of the day. A suitable decontamination solution should be used (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).
-
Decontaminate non-disposable equipment by rinsing with a suitable solvent, collecting the rinsate as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
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2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia. [Link]
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2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. [Link]
-
Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen - ResearchGate. [Link]
-
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
